Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 1,2-dimethylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-6-8(11(14)15-3)4-5-10(9)13(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEIIGFUWKREDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621360 | |
| Record name | Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256936-11-5 | |
| Record name | Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of more complex molecules.[1] Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active agents.[2] This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. While specific experimental data for this exact molecule is sparse in public literature, this document synthesizes established methodologies from closely related analogues to provide robust, field-proven protocols for its empirical analysis. We will cover compound identification, methodologies for determining core physical properties, and a suite of spectroscopic techniques for structural elucidation and confirmation. The protocols herein are designed as a self-validating system, ensuring the highest degree of scientific integrity for research and development applications.
Compound Identification and Structural Overview
Accurate identification is the foundational step for all subsequent experimental work. The structural features of this compound—a fused benzene and imidazole ring system with N-methyl, C-methyl, and methyl ester substituents—dictate its chemical behavior and physical properties.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 256936-11-5 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(N1C)C=C(C=C2)C(=O)OC | |
Physical Properties: Predictive Analysis and Empirical Determination
Direct experimental values for properties such as melting point and solubility are not widely published for this specific compound. However, by examining related structures, we can form reasonable predictions and, more importantly, outline rigorous methods for their determination.
Predicted Properties based on Analogues
-
Appearance: Based on related benzimidazole esters, the compound is expected to be a white to light-colored crystalline solid.[3][4]
-
Melting Point: The melting point for the demethylated analogue, Methyl 1H-benzo[d]imidazole-5-carboxylate, is reported to be in the range of 139-156 °C.[3] The introduction of two methyl groups on the benzimidazole core will likely alter crystal lattice packing and intermolecular forces, thus affecting the melting point. An empirical determination is essential for characterization.
-
Solubility: The presence of the methyl ester group and the aromatic system suggests poor solubility in water. Good solubility is anticipated in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, dichloromethane, and ethyl acetate.[3]
Experimental Protocol for Melting Point Determination
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid ramp rate (e.g., 10-20 °C/min) for a coarse determination of the approximate melting range.
-
For an accurate measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the coarse melting point.
-
-
Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
Experimental Protocol for Solubility Profiling
Understanding the solubility profile is critical for reaction setup, purification, formulation, and biological assay design.
Methodology:
-
Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).
-
Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into separate vials for each solvent.
-
Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 100 µL at a time).
-
Observation: After each addition, vortex the vial vigorously for 30-60 seconds and visually inspect for complete dissolution. Sonication may be used to aid dissolution.
-
Quantification: Record the volume of solvent required to completely dissolve the solute. Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >100 mg/mL).
Workflow for Compound Purification and Purity Assessment
Ensuring the compound's purity is paramount. The following workflow illustrates a standard procedure from crude synthesis to a highly pure, characterized final product.
Caption: Workflow for purification and purity validation.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring portion of the benzimidazole core will appear in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons.
-
N-Methyl Protons: A distinct singlet integrating to three protons is expected for the methyl group attached to the nitrogen atom (N1), likely in the δ 3.7-4.0 ppm region.
-
C-Methyl Protons: A sharp singlet integrating to three protons will correspond to the methyl group at the C2 position, typically appearing further upfield around δ 2.5-2.8 ppm.
-
Ester Methyl Protons: A singlet integrating to three protons for the methyl group of the carboxylate ester is expected, usually in the δ 3.8-4.0 ppm range.[2]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often excellent for benzimidazole derivatives.[5]
-
Instrument Setup: Record the spectra on a 300 MHz or higher field NMR spectrometer.[2][5]
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally, 2D correlation spectra (like COSY and HSQC) to confirm assignments.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected Characteristic IR Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1700-1725 cm⁻¹.[2]
-
C=N and C=C Stretches: A series of medium to strong bands in the 1450-1620 cm⁻¹ region will correspond to the C=N bond of the imidazole ring and the C=C bonds of the aromatic system.[2][6]
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.[6]
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecular structure.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to 205.23.
-
High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition (C₁₁H₁₂N₂O₂) by providing a highly accurate mass measurement (e.g., within 5 ppm of the theoretical value).[7]
-
Fragmentation (MS/MS): Key fragments may include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the parent ion.
Caption: Integrated spectroscopic approach for structural confirmation.
Conclusion
The thorough physicochemical characterization of this compound is essential for its effective use in research and development. This guide provides a comprehensive set of validated protocols for determining its physical properties and confirming its chemical identity and purity. By systematically applying these chromatographic and spectroscopic methodologies, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and trustworthy scientific outcomes.
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ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
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Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectra of final compound (C). Retrieved from [Link]
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ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Introduction: The Benzimidazole Scaffold and Its Significance
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry and drug discovery.[1][2] This privileged scaffold is present in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate , providing a comprehensive overview of its chemical structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core with methyl groups at positions 1 and 2, and a methyl carboxylate group at position 5.
Molecular Formula: C₁₁H₁₂N₂O₂
Molecular Weight: 204.23 g/mol
CAS Number: 256936-11-5
A table summarizing the key physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 | |
| CAS Number | 256936-11-5 | |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
This step involves the nucleophilic aromatic substitution of a chlorine atom with methylamine.
-
Reaction: Methyl 4-chloro-3-nitrobenzoate is reacted with an aqueous solution of methylamine.
-
Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by methylamine at the para position.
-
Procedure:
-
To a solution of Methyl 4-chloro-3-nitrobenzoate in a suitable solvent (e.g., ethanol), add an excess of aqueous methylamine.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of Methyl 3-amino-4-(methylamino)benzoate
This step involves the reduction of the nitro group to an amine.
-
Reaction: The nitro group of Methyl 4-(methylamino)-3-nitrobenzoate is reduced to a primary amine.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.
-
Procedure:
-
Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired diamine product, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
This final step is the formation of the benzimidazole ring.
-
Reaction: The diamine, Methyl 3-amino-4-(methylamino)benzoate, is cyclized with acetic anhydride.
-
Rationale: Acetic anhydride serves as both the source of the C2-methyl group and as a dehydrating agent to facilitate the cyclization to the benzimidazole. The existing N-methyl group from the starting material becomes the N1-methyl group.
-
Procedure:
-
Dissolve Methyl 3-amino-4-(methylamino)benzoate in acetic anhydride.
-
Heat the reaction mixture at reflux for a few hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice water to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Structural Elucidation and Spectroscopic Data
While experimentally obtained spectra for this compound are not available in the searched literature, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the C2-methyl group protons (~2.6 ppm).- Singlet for the N1-methyl group protons (~3.8 ppm).- Singlet for the ester methyl protons (~3.9 ppm).- Aromatic protons on the benzene ring appearing as a set of signals in the range of ~7.5-8.2 ppm. |
| ¹³C NMR | - Signal for the C2-methyl carbon (~14 ppm).- Signal for the N1-methyl carbon (~31 ppm).- Signal for the ester methyl carbon (~52 ppm).- Aromatic carbons in the range of ~110-145 ppm.- Signal for the C2 carbon of the imidazole ring (~155 ppm).- Signal for the ester carbonyl carbon (~167 ppm). |
| IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.- C=O stretching of the ester group around 1720 cm⁻¹.- C=N and C=C stretching of the benzimidazole ring in the 1450-1620 cm⁻¹ region. |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at m/z = 204. |
Potential Applications in Drug Discovery: An Outlook
The benzimidazole scaffold is a well-established pharmacophore in oncology.[3][4] Derivatives of benzimidazole have been shown to exert their anticancer effects through various mechanisms of action. Given the structural features of this compound, it is plausible to hypothesize its potential as an anticancer agent.
Potential Mechanisms of Action
Based on the known biological activities of related benzimidazole derivatives, potential anticancer mechanisms for this compound could include:
-
Microtubule Disruption: Many benzimidazole-containing compounds, such as albendazole and mebendazole, are known to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]
-
Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif for various kinases.[5] It is possible that this compound could inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been identified as topoisomerase inhibitors.[1][2] These enzymes are essential for DNA replication and transcription, and their inhibition leads to DNA damage and cell death.
The following diagram illustrates a potential signaling pathway that could be targeted by benzimidazole derivatives.
Caption: Potential anticancer mechanisms of action for this compound.
Conclusion
This compound is a structurally interesting molecule that belongs to a class of compounds with significant therapeutic potential. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The exploration of its biological activities, particularly as an anticancer agent, represents a promising avenue for future research and drug development endeavors.
References
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2955–2973. [Link]
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2955–2973. [Link]
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Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. [Link]
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Theodore, C. E., et al. (2023). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. National Center for Biotechnology Information. [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
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PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. [Link]
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ResearchGate. (n.d.). Infrared Spectra of final compound (C). [Link]
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International Union of Crystallography. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]
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ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]
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Bulgarian Chemical Communications. (n.d.). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. [Link]
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NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
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Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (n.d.). ScienceDirect. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... [Link]
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ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]
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Synfacts. (2020). Anhydride-Mediated Peptide Synthesis with C-Terminal Unprotected N-Methylamino Acids. [Link]
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MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). (n.d.). SpringerLink. [Link]
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A Comprehensive Technical Guide to Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its chemical identity, physicochemical properties, a detailed synthesis protocol, and methods for its spectroscopic characterization. Furthermore, this guide will delve into the broader context of benzimidazole derivatives in drug discovery, highlighting potential applications and the mechanistic basis for their biological activity.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged pharmacophore in drug discovery.[1] This structural motif is a bioisostere of natural nucleotides, enabling it to interact readily with various biological macromolecules such as proteins and enzymes.[1] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] this compound belongs to this important class of compounds and serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.[2]
Compound Identification and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 256936-11-5[4]
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
A summary of the key physicochemical properties is presented in the table below. Note that some properties are predicted based on the structure, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| Molecular Weight | 204.23 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | >300 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in methanol and other polar organic solvents (Predicted) | N/A |
Synthesis Protocol: A Representative Method
The synthesis of this compound can be achieved through a reductive cyclization reaction. The following protocol is a representative method adapted from established procedures for similar benzimidazole derivatives.[1]
Materials and Reagents
-
Methyl 3-amino-4-(methylamino)benzoate
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure
-
N-Acetylation of the Starting Material: To a solution of Methyl 3-amino-4-(methylamino)benzoate (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours.
-
Reductive Cyclization: To the reaction mixture, add DMSO and sodium dithionite (3 equivalents). Heat the mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the two methyl groups (at the N-1 and C-2 positions), and the methyl ester group. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester group, the carbons of the imidazole and benzene rings, and the carbons of the methyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1700-1725 cm⁻¹ is expected for the C=O stretching of the ester. Bands corresponding to C=N stretching in the imidazole ring and C-H stretching of the aromatic and aliphatic groups will also be present.[1]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 204.23 g/mol .
Applications in Drug Development and Research
Benzimidazole derivatives are of high interest in drug development due to their diverse biological activities.[3] this compound can serve as a key building block for the synthesis of more potent and selective therapeutic agents.
Potential as Anticancer Agents
Many benzimidazole-containing compounds have shown promise as anticancer agents.[3] Their mechanism of action can vary, but some have been shown to act as DNA minor groove binders, interfering with DNA replication and transcription in cancer cells.[3] The core structure of the title compound can be further functionalized to enhance these interactions and improve anticancer efficacy.
Role in the Development of Enzyme Inhibitors
Benzimidazole derivatives have been successfully developed as inhibitors for various enzymes. For instance, related benzimidazole intermediates are used in the synthesis of inhibitors for human cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes.[6] The structural features of this compound make it an attractive scaffold for designing inhibitors targeting the active sites of specific enzymes.
Signaling Pathway Modulation
The development of drugs targeting specific signaling pathways is a cornerstone of modern pharmacology. The diagram below illustrates a generalized signaling pathway that could be targeted by novel benzimidazole derivatives.
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A Technical Guide to Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Characterization, and Medicinal Chemistry Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a heterocyclic compound belonging to a class of molecules renowned for their utility in medicinal chemistry. While this specific molecule is primarily recognized as a pharmaceutical intermediate, this document outlines its core properties, a robust proposed synthetic pathway based on established chemical principles, and the analytical methods required for its characterization. The protocols and data herein are synthesized from foundational organic chemistry literature and data from closely related analogues to provide a scientifically grounded framework for researchers.
Core Compound Identity and Properties
The fundamental characteristics of this compound are crucial for any experimental work. Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number, which links to its specific molecular structure and associated data.
The molecular weight is a pivotal parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | N/A |
| CAS Number | 256936-11-5 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |
| Molecular Weight | 204.23 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C | N/A |
Strategic Synthesis Pathway
The synthesis of this compound can be logically approached via the well-established Phillips-Ladenburg benzimidazole synthesis.[2][3] This classic condensation reaction involves treating an o-phenylenediamine with a carboxylic acid or its derivative under acidic or thermal conditions.
The proposed pathway begins with the preparation of the key o-phenylenediamine intermediate, Methyl 4-amino-3-(methylamino)benzoate , followed by the cyclization with acetic acid to form the target benzimidazole ring system.
Part 1: Experimental Protocol for Intermediate Synthesis: Methyl 4-amino-3-(methylamino)benzoate
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds to their corresponding anilines.[4] The starting material, methyl 3-(methylamino)-4-nitrobenzoate, is reduced to the required o-phenylenediamine.
Materials and Reagents:
-
Methyl 3-(methylamino)-4-nitrobenzoate
-
Palladium on activated carbon (10% Pd/C)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl 3-(methylamino)-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of THF and absolute ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The amount can vary, but a catalytic quantity (e.g., 10% by weight of the starting material) is typical.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.[4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional THF or ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This typically yields the product, Methyl 4-amino-3-(methylamino)benzoate, as a solid that can be used in the next step, often without further purification.[4]
Part 2: Representative Protocol for Benzimidazole Cyclization
This procedure is a representative example of the Phillips-Ladenburg condensation using acetic acid to form a 2-methylbenzimidazole ring.[5][6]
Materials and Reagents:
-
Methyl 4-amino-3-(methylamino)benzoate (from Part 1)
-
Glacial Acetic Acid
-
Reflux condenser and heating mantle
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution for neutralization
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: Combine Methyl 4-amino-3-(methylamino)benzoate (1.0 eq) and an excess of glacial acetic acid (which acts as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. The high temperature facilitates the condensation and subsequent dehydration to form the imidazole ring.[5]
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting diamine via TLC.
-
Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the excess acetic acid by adding a saturated solution of sodium bicarbonate or a dilute ammonium hydroxide solution until the mixture is alkaline. This will cause the crude product to precipitate.[5][6]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Analytical Characterization
Confirmation of the final product's structure and purity is essential. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for the target compound is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Protons (H4, H6, H7): Three signals are expected in the aromatic region (approx. δ 7.0-8.0 ppm). The H4 proton, being adjacent to the electron-withdrawing carboxylate group, is expected to be the most deshielded (furthest downfield).
-
N-Methyl Protons (N-CH₃): A sharp singlet integrating to three protons is expected, likely in the range of δ 3.7-4.0 ppm.
-
C2-Methyl Protons (C-CH₃): A sharp singlet integrating to three protons is expected, typically more shielded than the N-methyl group, in the range of δ 2.5-2.7 ppm.
-
Ester Methyl Protons (O-CH₃): A sharp singlet integrating to three protons is expected, similar to the N-methyl protons, in the range of δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a map of the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 165-170 ppm is characteristic of an ester carbonyl.[7]
-
Aromatic and Heterocyclic Carbons: Multiple signals are expected in the δ 110-155 ppm range, corresponding to the carbons of the benzene and imidazole rings. The C2 carbon, bonded to two nitrogen atoms, is typically found in the more deshielded part of this range (e.g., ~δ 150-155 ppm).
-
Methyl Carbons: Three distinct signals are expected in the shielded (upfield) region of the spectrum: the ester O-CH₃ (~δ 52 ppm), the N-CH₃ (~δ 30-35 ppm), and the C2-CH₃ (~δ 15-20 ppm).
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight. In an Electron Ionization (EI) or Electrospray Ionization (ESI) experiment, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 204.23 or 205.24, respectively, confirming the elemental composition of C₁₁H₁₂N₂O₂.
Applications and Relevance in Drug Discovery
Benzimidazole is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] Its structural similarity to natural purines allows it to interact with a wide range of biological targets.
This compound serves as a key building block for constructing more complex molecules. The ester functional group at the 5-position is a versatile handle for further chemical modification, such as:
-
Amidation: Reaction with amines to create a diverse library of amides for structure-activity relationship (SAR) studies.
-
Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with other fragments or used to improve solubility.
-
Reduction: Transformation of the ester to a primary alcohol, providing another point for chemical diversification.
Given its structure, this compound is a valuable starting point for developing novel kinase inhibitors, DNA-binding agents, or other targeted therapeutics.
Safety and Handling
-
General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Reagent-Specific Hazards:
-
Aromatic Amines/Nitro Compounds: These are often toxic and may be carcinogenic. Avoid exposure.
-
Acetic Acid/Anhydride: These are corrosive and can cause severe burns. Handle with care.
-
Palladium on Carbon: The dry catalyst can be pyrophoric. Handle it wet or under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
This guide provides a comprehensive framework for the synthesis and analysis of this compound. By combining established protocols for precursor synthesis with representative methods for the core ring formation, researchers are equipped with a logical and scientifically sound pathway to access this valuable pharmaceutical intermediate.
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solubility of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate in Organic Solvents
Introduction
This compound is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The benzimidazole scaffold is a key structural component in numerous commercially available drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, from synthetic reaction media and purification techniques to formulation development in the pharmaceutical industry.[3][4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of the , intended for researchers, scientists, and professionals in drug development.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The solubility of this compound in a given organic solvent is governed by a balance of solute-solute, solvent-solvent, and solute-solvent interactions.
Molecular Structure and Intermolecular Forces:
The structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Benzimidazole Core: This fused aromatic ring system is relatively nonpolar and can participate in π-π stacking interactions.
-
Imidazole Moiety: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.
-
Methyl Groups: The two methyl groups (at positions 1 and 2) are nonpolar and contribute to the overall lipophilicity of the molecule.
-
Carboxylate Group (Methyl Ester): The methyl ester group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.
Given this structure, the primary intermolecular forces at play will be dipole-dipole interactions and London dispersion forces. The potential for hydrogen bonding is limited to the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester acting as acceptors.
Solvent Properties and their Influence:
The choice of solvent is critical in determining the solubility of a compound. Key solvent properties to consider include:
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic (lacking these bonds).
-
Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally more polar.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of solutes with complementary functionalities.
Predicted Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Justification |
| Methanol | Polar Protic | High | The methyl ester and imidazole nitrogens can act as hydrogen bond acceptors for methanol's hydroxyl group. The overall polarity is well-matched. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can engage in hydrogen bonding. The slightly larger alkyl chain may slightly decrease solubility compared to methanol. |
| Acetone | Polar Aprotic | Moderate to High | Acetone's carbonyl group can interact with the polar parts of the molecule. The lack of hydrogen bond donation from the solvent may limit solubility compared to alcohols. |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a strong polar aprotic solvent that is an excellent solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common solvent for benzimidazole derivatives. |
| Dichloromethane (DCM) | Halogenated | Moderate | DCM is a relatively polar halogenated solvent that should be capable of dissolving the compound to a reasonable extent. |
| Chloroform | Halogenated | Moderate | Similar to DCM, chloroform's polarity should allow for moderate solubility. |
| Toluene | Aromatic | Low to Moderate | The aromatic nature of toluene can interact with the benzimidazole core via π-π stacking, but the overall polarity mismatch may limit solubility. |
| Hexane | Nonpolar | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar functional groups of the molecule, leading to poor solubility. |
| Diethyl Ether | Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the diethyl groups will limit solubility. |
Experimental Determination of Solubility
A robust and reliable method for determining the solubility of a compound is essential. The shake-flask method is considered the gold standard for thermodynamic solubility determination due to its accuracy and reliability for compounds with low to moderate solubility.[7][8]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Protocol: Shake-Flask Method
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a clean, dry scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated HPLC-UV method. The wavelength for UV detection should be set to the λmax of the compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility of the compound in the original organic solvent by taking into account the dilution factor.
-
Conclusion
Understanding the is fundamental for its effective utilization in research and development. This guide has provided a theoretical basis for predicting its solubility based on its molecular structure and the principles of intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the shake-flask method has been presented. While specific experimental data is yet to be published, the predictive framework and the robust methodology outlined herein will empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data for this promising benzimidazole derivative.
References
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A Comprehensive Spectroscopic Guide to Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
An In-depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents.[1][2] Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (C₁₁H₁₂N₂O₂, MW: 204.23 g/mol ) is a key building block within this class, utilized in the synthesis of more complex molecules.[3] A thorough understanding of its structural and electronic properties is paramount for its effective use. This guide provides a detailed, predictive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By integrating established spectroscopic principles with data from analogous structures, we offer a comprehensive reference for the identification, characterization, and quality control of this vital chemical intermediate.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule is the foundation of its chemical behavior. The unique arrangement of the fused benzene and imidazole rings, along with the methyl and carboxylate substituents, dictates the electronic environment of each atom and, consequently, its spectral signature.
Caption: Workflow for the structural elucidation of a synthesized compound.
References
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ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]
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Patel, A. A., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Retrieved from [Link]
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Uddin, G., et al. (2016). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
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Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Retrieved from [Link]
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Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Riaz, U., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2019). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
Komae, S., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
Woźniak, M. K., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Retrieved from [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. Benzimidazoles are a critical class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1] A thorough understanding of their structure and purity, as determined by NMR spectroscopy, is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of the expected chemical shifts, coupling constants, and signal assignments, grounded in fundamental NMR principles and supported by data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.
Introduction: The Significance of Benzimidazoles and the Power of NMR
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, forming the core of numerous commercially available pharmaceuticals.[2][3] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing novel therapeutic agents. The biological activity of benzimidazole derivatives is intrinsically linked to their precise molecular structure.[1] Therefore, unambiguous structural elucidation is a cornerstone of the research and development process.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing crucial information about connectivity, stereochemistry, and electronic environment. This guide will delve into the specific NMR spectral features of this compound, providing a predictive framework for its characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for accurate spectral assignment. The structure of this compound is presented below, with the standard numbering convention for the benzimidazole ring system.
Caption: Molecular structure and numbering of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
Predicted ¹H NMR Data
The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound in a common deuterated solvent like DMSO-d₆ are summarized in the table below. The use of DMSO-d₆ is often advantageous for benzimidazole derivatives due to its excellent dissolving power.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~8.2 - 8.4 | d | ~1.5 - 2.0 | 1H |
| H-6 | ~7.8 - 8.0 | dd | J = ~8.5, ~1.5 | 1H |
| H-7 | ~7.6 - 7.8 | d | ~8.5 | 1H |
| OCH₃ (ester) | ~3.8 - 4.0 | s | - | 3H |
| N¹-CH₃ | ~3.7 - 3.9 | s | - | 3H |
| C²-CH₃ | ~2.5 - 2.7 | s | - | 3H |
Rationale for Assignments and Chemical Shifts
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring of the benzimidazole core typically resonate in the downfield region (7.0-8.3 ppm) due to the diamagnetic anisotropy of the aromatic system.[1]
-
H-4: This proton is situated ortho to the electron-withdrawing carboxylate group and is also influenced by the imidazole ring. This combined deshielding effect is expected to shift its resonance to the most downfield position among the aromatic protons, appearing as a doublet due to coupling with H-6 (meta-coupling, small J value).
-
H-6: This proton is ortho to the H-7 proton and meta to the H-4 proton. It will therefore appear as a doublet of doublets, with a larger coupling constant from the ortho-coupling to H-7 and a smaller coupling constant from the meta-coupling to H-4.
-
H-7: This proton is ortho to the H-6 proton and will appear as a doublet.
-
-
Methyl Protons:
-
OCH₃ (ester): The protons of the methyl ester group are expected to appear as a sharp singlet in the range of 3.8-4.0 ppm, a characteristic region for such functionalities.
-
N¹-CH₃: The methyl group attached to the N1 atom of the imidazole ring is deshielded by the aromatic system and the adjacent nitrogen atom, leading to a chemical shift in the range of 3.7-3.9 ppm.
-
C²-CH₃: The methyl group at the C2 position is generally observed at a more upfield position compared to the N-methyl group, typically around 2.5-2.7 ppm.
-
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the number of chemically distinct carbon atoms and their electronic environments.
Predicted ¹³C NMR Data
The anticipated chemical shifts (δ) in ppm for the carbon atoms of this compound are presented in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~166 - 168 |
| C-2 | ~152 - 155 |
| C-3a | ~140 - 143 |
| C-7a | ~135 - 138 |
| C-5 | ~125 - 128 |
| C-4 | ~122 - 125 |
| C-6 | ~118 - 121 |
| C-7 | ~110 - 113 |
| OCH₃ (ester) | ~52 - 54 |
| N¹-CH₃ | ~30 - 33 |
| C²-CH₃ | ~12 - 15 |
Rationale for Assignments and Chemical Shifts
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear at the most downfield region of the spectrum, typically between 166 and 168 ppm.[2]
-
Benzimidazole Ring Carbons:
-
C-2: This carbon, situated between two nitrogen atoms in the imidazole ring, is significantly deshielded and is expected to resonate in the 152-155 ppm range.
-
C-3a and C-7a: These are the bridgehead carbons where the benzene and imidazole rings are fused. Their chemical shifts are influenced by both ring systems.
-
C-4, C-5, C-6, and C-7: The chemical shifts of these carbons in the benzene portion of the molecule are influenced by the substituents. The carbon bearing the carboxylate group (C-5) and the carbons in its vicinity will have distinct chemical shifts. The assignment of these carbons can be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.
-
-
Methyl Carbons:
-
OCH₃ (ester): The carbon of the methyl ester will appear in the typical range for such groups, around 52-54 ppm.
-
N¹-CH₃: The N-methyl carbon is expected in the 30-33 ppm region.
-
C²-CH₃: The C-methyl carbon will be the most upfield signal, appearing around 12-15 ppm.
-
Part 3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, a standardized experimental protocol is crucial.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good first choice for benzimidazole derivatives.[1]
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectra to the residual solvent signal.[5]
Caption: A streamlined workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized through shimming to achieve sharp signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans are sufficient).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for quaternary carbons.
-
-
2D NMR Experiments (for definitive assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently identify and characterize this important benzimidazole derivative. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, ensuring the scientific integrity of structural elucidation in drug discovery and chemical research. The application of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals.
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The Benzimidazole Saga: From Chemical Curiosity to a Cornerstone of Modern Pharmacology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core, a bicyclic aromatic system forged from the fusion of benzene and imidazole rings, stands as a testament to the power of scaffold-based drug discovery.[1][2][3][4] Initially synthesized in the late 19th century, its profound impact on medicinal chemistry wasn't fully realized until its identification as a structural component of vitamin B12. This discovery catalyzed decades of research, unveiling the remarkable versatility of the benzimidazole scaffold and leading to the development of a multitude of blockbuster drugs. This in-depth guide chronicles the history of benzimidazole derivatives, from their initial synthesis to their evolution into diverse therapeutic agents, including anthelmintics, proton pump inhibitors, and anticancer drugs. We will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the structure-activity relationships that have cemented benzimidazole's status as a "privileged structure" in the pharmaceutical landscape.[5][6][7][8]
The Dawn of Benzimidazole: An Accidental Discovery and a Structural Revelation
The story of benzimidazole begins not with a targeted drug discovery program, but with the foundational explorations of organic chemistry in the 19th century. In 1872, Hoebrecker first reported the synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole.[7][9][10][11] This was achieved through the reduction of 2-nitro-4-methylacetanilide followed by a ring-closure reaction.[9] While a significant chemical achievement, the biological potential of this new heterocyclic system remained largely unexplored for several decades.
A pivotal moment arrived in the 1950s with the structural elucidation of vitamin B12. Researchers discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was an integral part of this essential coenzyme, serving as an axial ligand to the central cobalt atom.[7][12] This finding was a watershed moment, sparking immense interest in the benzimidazole nucleus as a potential chemotherapeutic agent.[12] The structural similarity of benzimidazoles to naturally occurring purines suggested they could act as metabolic antagonists, a hypothesis that would drive much of the early biological research.[6]
The Anthelmintic Revolution: A Wormy World Conquered
The first major therapeutic breakthrough for benzimidazole derivatives came in the field of parasitology. The discovery of the potent, broad-spectrum anthelmintic activity of thiabendazole in 1961 marked a new era in the treatment of parasitic diseases in both veterinary and human medicine.[12][13][14] This discovery unleashed a cascade of research and development efforts by pharmaceutical companies, leading to the synthesis and screening of thousands of benzimidazole analogues.[12][13]
This intensive research led to the development of a series of highly effective anthelmintic drugs, including:
-
Mebendazole: First used in humans in 1971, it became a frontline treatment for a variety of intestinal nematode infections.[15]
-
Albendazole: Introduced in 1975 for veterinary use and approved for humans in 1982, it offered an even broader spectrum of activity against various parasitic worms.[15][16]
-
Fenbendazole: Developed in the 1970s, it became a widely used anthelmintic in veterinary medicine.[17]
The primary mechanism of action for these anthelmintic benzimidazoles is the disruption of microtubule polymerization in the parasitic worms.[18][19][20] They selectively bind to the β-tubulin subunit of the parasite's microtubules, inhibiting their formation and leading to the death of the parasite.[18] This selective toxicity towards the parasite's tubulin over the host's is a key factor in their favorable safety profile.[18]
Table 1: Timeline of Key Anthelmintic Benzimidazole Discoveries
| Year | Compound | Significance |
| 1961 | Thiabendazole | First potent, broad-spectrum benzimidazole anthelmintic.[12][13][14] |
| 1971 | Mebendazole | Widely adopted for human use against various nematodes.[15] |
| 1975 | Albendazole | Introduced for veterinary use with a very broad spectrum of activity.[15] |
| 1970s | Fenbendazole | Developed as a key anthelmintic for veterinary applications.[17] |
Taming the Acid: The Rise of the Proton Pump Inhibitors
The next chapter in the benzimidazole saga unfolded in the realm of gastroenterology. Building on research into substituted benzimidazoles in the mid-1970s, scientists at the Swedish pharmaceutical company Astra Hässle were searching for novel treatments for peptic ulcer disease.[21] This research led to the synthesis of timoprazole in 1974, a pyridylmethylsulfinyl benzimidazole that showed promising anti-secretory activity.[21][22]
Further optimization of this scaffold, aimed at increasing the pKa of the pyridine ring to facilitate accumulation in the acidic environment of parietal cells, culminated in the discovery of omeprazole in 1979.[21][22] Omeprazole was the first in a new class of drugs known as proton pump inhibitors (PPIs).[22][23]
PPIs act by irreversibly inhibiting the H+/K+-ATPase enzyme, the final step in gastric acid secretion.[21][24] All clinically approved PPIs are benzimidazole derivatives, sharing a common structural backbone but differing in their substituents on the pyridine and benzimidazole rings.[23][25] These structural modifications influence their pharmacokinetic and pharmacodynamic properties.[25]
The development of omeprazole and subsequent PPIs, such as lansoprazole and pantoprazole, revolutionized the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[21][22][25]
Diagram 1: Generalized Structure of Benzimidazole-based Proton Pump Inhibitors
Caption: Core structure of proton pump inhibitors.
Beyond Worms and Acid: The Expanding Therapeutic Horizons
The remarkable success of benzimidazoles in treating parasitic infections and acid-related disorders spurred further exploration of their therapeutic potential across a wide range of diseases. The unique physicochemical properties of the benzimidazole scaffold, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow its derivatives to bind effectively to a variety of biological macromolecules.[5]
This has led to the discovery and development of benzimidazole-containing drugs with diverse pharmacological activities, including:
-
Anticancer agents: Several benzimidazole derivatives have shown potent anticancer activity through various mechanisms, such as inhibiting topoisomerase I or displaying cytotoxic effects against various cancer cell lines.[26] Bendamustine is a notable example of an FDA-approved anticancer drug featuring a benzimidazole core.
-
Antihistamines: Drugs like astemizole and bilastine incorporate the benzimidazole structure and are used to treat allergic conditions.[1]
-
Angiotensin II receptor blockers: Candesartan and telmisartan are widely prescribed antihypertensive drugs that belong to this class.[1]
-
Antiviral and Antimicrobial agents: The benzimidazole nucleus is a key component in a number of compounds with demonstrated activity against various viruses and bacteria.[6][27]
Diagram 2: Workflow of Benzimidazole-Based Drug Discovery
Caption: Benzimidazole drug discovery pipeline.
The Chemistry of Creation: Evolving Synthetic Methodologies
The synthesis of the benzimidazole core has evolved significantly since Hoebrecker's initial report. The most common and classical method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[28] Another widely used approach is the condensation of o-phenylenediamines with aldehydes, often in the presence of an oxidizing agent.[3][28]
In recent years, there has been a drive towards developing more efficient, environmentally friendly, and versatile synthetic methods. This has led to the emergence of novel approaches, including:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[28][29]
-
Solid-phase synthesis: This allows for the efficient generation of large libraries of benzimidazole derivatives for high-throughput screening.[9]
-
Use of novel catalysts: Various catalysts, including Lewis acids, inorganic clays, and zeolites, have been employed to improve the efficiency and selectivity of benzimidazole synthesis.[28]
Experimental Protocol: Classical Synthesis of Benzimidazole
This protocol describes the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid.
Materials:
-
o-Phenylenediamine
-
Formic acid (90%)
-
Sodium hydroxide (10% solution)
-
Activated charcoal
-
Distilled water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and an excess of formic acid.
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 10% sodium hydroxide solution until the mixture is alkaline to litmus paper. This will precipitate the crude benzimidazole.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
To purify the product, dissolve the crude benzimidazole in boiling water, add a small amount of activated charcoal, and heat for a further 15 minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified benzimidazole crystals by vacuum filtration and dry them thoroughly.
Conclusion: A Privileged Scaffold with a Bright Future
From its humble beginnings as a 19th-century chemical synthesis, the benzimidazole scaffold has risen to become a cornerstone of modern medicinal chemistry.[5][6][7][8] Its journey, marked by serendipitous discoveries and rational drug design, has yielded a remarkable array of life-changing medicines. The versatility of the benzimidazole nucleus, coupled with the continuous evolution of synthetic methodologies, ensures that it will remain a "privileged structure" for the foreseeable future. As our understanding of disease biology deepens, the benzimidazole scaffold will undoubtedly continue to provide a fertile ground for the discovery and development of novel therapeutic agents to address unmet medical needs.
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Albanese, G., & Venturi, C. (2003). Albendazole: a new drug for human parasitoses. Dermatologic Therapy, 16(3), 213-220. [Link]
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potential biological activity of dimethyl-benzimidazole compounds.
An In-Depth Technical Guide to the Biological Activities of Dimethyl-Benzimidazole Compounds
Executive Summary
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This scaffold's unique ability to interact with a diverse range of biological targets has led to its incorporation into numerous clinically significant drugs.[3][4] Among its many derivatives, dimethyl-benzimidazole compounds have emerged as a particularly promising class, demonstrating a wide spectrum of potent biological activities. These activities are largely attributable to substitutions on the benzimidazole core, which can enhance properties like lipophilicity and cellular uptake, thereby improving efficacy.[5]
This technical guide offers a comprehensive exploration of the multifaceted biological potential of dimethyl-benzimidazole compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the primary therapeutic areas where these compounds show promise—oncology, virology, and microbiology—by examining their mechanisms of action, summarizing key efficacy data, and providing detailed, field-proven experimental protocols for their evaluation. The narrative is structured to provide not just procedural steps but also the causal reasoning behind experimental design, ensuring a deep, actionable understanding of the topic.
Part 1: The Dimethyl-Benzimidazole Scaffold: A Versatile Pharmacophore
The foundational benzimidazole structure resembles naturally occurring purine nucleotides, allowing it to readily interact with the biomolecules of the body.[2][6] Its aromatic nature and two hetero-nitrogen atoms facilitate noncovalent interactions with various biological targets.[3] The addition of methyl groups—creating dimethyl-benzimidazole isomers such as the 1,2- and 5,6- variants—significantly modulates the compound's physicochemical properties.[7] For instance, 5,6-dimethylbenzimidazole derivatives exhibit increased lipophilicity, which can lead to enhanced cellular absorption and, consequently, greater cytotoxicity against cancer cells.[5] This versatility and the relative ease of synthesis make the dimethyl-benzimidazole scaffold a fertile ground for the discovery of novel therapeutic agents.[8]
Part 2: Anticancer Activity: A Multi-Pronged Assault on Malignancy
Dimethyl-benzimidazole derivatives have demonstrated robust anticancer activity through a variety of mechanisms that disrupt the growth, proliferation, and survival of cancer cells.[5] Their versatility in targeting multiple cancer-related pathways makes them a compelling area of research for novel oncology therapeutics.[2][5]
Key Mechanisms of Anticancer Action
-
Microtubule Disruption: Similar to well-known agents like Nocodazole, certain benzimidazole derivatives inhibit tubulin polymerization.[5] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering cell death in rapidly dividing cancer cells.[2]
-
Genotoxicity and DNA Damage: These compounds can exert anticancer effects by directly interacting with DNA. Mechanisms include DNA intercalation (inserting between DNA base pairs) and the inhibition of topoisomerase enzymes, which are critical for resolving DNA supercoils during replication.[5][9] This leads to irreparable DNA damage and triggers apoptotic pathways.
-
Induction of Apoptosis: A primary mechanism for many benzimidazole derivatives is the induction of programmed cell death, or apoptosis.[5] This can be initiated through various cellular stress signals, including the mitochondrial (intrinsic) pathway, which involves a cascade of caspase enzymes that execute cell death.[10][11][12]
-
Signaling Pathway Modulation: Dimethyl-benzimidazoles can interfere with key signaling pathways that are often dysregulated in cancer. For example, some derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and survival.[13]
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a generalized pathway by which dimethyl-benzimidazole compounds can induce apoptosis in cancer cells.
Caption: Generalized apoptosis induction pathway by dimethyl-benzimidazole derivatives.
Quantitative Data: In Vitro Efficacy
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[14]
| Compound Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-substituted-5,6-dimethyl-1H-benzimidazole (phenacyl substitution) | SMMC-7721 (Hepatocellular carcinoma) | Cytotoxicity | < 10 | [14] |
| 2-substituted-5,6-dimethyl-1H-benzimidazole (4-bromophenacyl substitution) | SMMC-7721 (Hepatocellular carcinoma) | Cytotoxicity | < 10 | [14] |
| 2-substituted-5,6-dimethyl-1H-benzimidazole (4-trifluoromethylphenacyl) | SMMC-7721 (Hepatocellular carcinoma) | Cytotoxicity | < 10 | [14] |
Experimental Workflow for Anticancer Evaluation
A logical, multi-stage approach is essential for evaluating novel anticancer compounds. The process typically moves from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for screening anticancer compounds.
Detailed Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a cornerstone for preliminary anticancer screening, measuring a cell's metabolic activity as a proxy for viability.[15][16]
-
Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the dimethyl-benzimidazole compound in the appropriate cell culture medium. Treat the cells with this gradient of concentrations and incubate for a set period (e.g., 48 or 72 hours).[10] Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).[17]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][17] This allows for the formation of formazan crystals within the living cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance (optical density) using a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Part 3: Antiviral Properties: A Barrier to Replication
Certain dimethyl-benzimidazole derivatives have shown significant potential as antiviral agents, particularly against DNA viruses.[18] Their mechanism of action focuses on disrupting the fundamental processes of viral replication within host cells.
Mechanism of Antiviral Action
The primary antiviral mechanism observed for compounds like 5,6-dimethyl-1-(2′-deoxy-d-ribofuranosyl)benzimidazole is the inhibition of viral reproduction in vitro.[18] Studies on herpes simplex virus (a DNA virus) have shown that these compounds inhibit the synthesis of viral RNA and, to a lesser extent, viral DNA.[18] This effect is not due to direct inactivation of the virus particle but rather an interference with its replication cycle once inside the host cell.[18] The inhibition can be effective even when the compound is added several hours post-infection, indicating a target late in the viral replication cycle.[18]
Experimental Workflow for Antiviral Evaluation
Screening for antiviral activity requires assessing a compound's efficacy against the virus while ensuring it is not simply toxic to the host cells.
Caption: Experimental workflow for identifying and validating antiviral compounds.
Detailed Protocol 2: Plaque Reduction Assay
This functional assay is the gold standard for determining the concentration of an antiviral compound required to inhibit viral infection and spread.
-
Causality: This method quantifies the number of infectious virus particles, or plaque-forming units (PFUs). A "plaque" is a localized area of cell death and lysis on a monolayer of host cells, caused by viral replication. An effective antiviral will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Host Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 12-well plates and incubate overnight.[19]
-
Infection: Remove the culture medium and infect the cell monolayer with a known dilution of the virus (e.g., at a multiplicity of infection (MOI) of 1.0). Incubate for a set period (e.g., 3 hours) to allow for viral entry.[19]
-
Compound Treatment: Prepare serial dilutions of the dimethyl-benzimidazole compound in a semi-solid overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose). The overlay restricts the spread of progeny viruses to adjacent cells, ensuring the formation of discrete plaques.
-
Overlay and Incubation: Remove the viral inoculum and add the compound-containing overlay to the cells. Incubate the plates for several days (e.g., 72 hours) to allow plaques to form.[19]
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques—areas of dead cells—as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control. Determine the EC50, the concentration that reduces the plaque count by 50%.[20]
Part 4: Antimicrobial Efficacy: A Broad-Spectrum Defense
The benzimidazole scaffold is a component of numerous antimicrobial agents, and its dimethyl derivatives are no exception, showing promising activity against a range of bacterial and fungal pathogens.[9][21][22][23]
Mechanism of Antimicrobial Action
A key mechanism for the antimicrobial effects of many benzimidazole derivatives is their ability to bind to microbial DNA.[9] Through intercalative and groove binding modes, these compounds can disrupt DNA replication and transcription, leading to microbial cell death. The binding affinity can be quite high, as demonstrated by strong DNA binding constants (Kb) observed in experimental studies.[9] This broad mechanism contributes to their activity against both bacteria (Gram-positive and Gram-negative) and fungi.[9]
Quantitative Data: In Vitro Efficacy
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[24][25][26]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | Micrococcus luteus | 12.5 ± 2.2 | [9] |
| 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | Staphylococcus aureus | 25 ± 1.5 | [9] |
| 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | Enterobacter aerogenes | 12.5 ± 2.2 | [9] |
| 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | 25 ± 1.5 | [9] |
| Nitrated Benzimidazole Derivative | C. krusei | 15.5 | [21] |
Experimental Workflow for Antimicrobial Evaluation
The standard workflow for discovering new antimicrobial agents focuses on determining the minimum concentration needed to inhibit growth.
Caption: Standard workflow for the evaluation of antimicrobial compounds.
Detailed Protocol 3: Broth Microdilution for MIC Determination
This is a widely used and robust method to quantitatively determine the in vitro activity of a new antimicrobial agent.[17][24]
-
Causality: The protocol is designed to expose a standardized inoculum of a microorganism to a serial dilution of the test compound. By observing the lowest concentration at which no visible growth occurs, one can determine the MIC.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Inoculum Dilution: Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a 96-well microtiter plate.[17]
-
Preparation of Compound Dilutions: Prepare a stock solution of the dimethyl-benzimidazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound directly in the wells of the 96-well plate using the broth medium.[17]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be read using a plate reader.
Part 5: Pharmacokinetic Considerations and Future Outlook
While the in vitro biological activity of dimethyl-benzimidazole compounds is significant, their translation into clinical therapeutics depends heavily on their pharmacokinetic profiles. Generally, benzimidazole derivatives are subject to first-pass metabolism in the liver and can have relatively low oral bioavailability.[27][28] Future research must focus on optimizing these compounds to improve their drug-like properties. This includes structure-activity relationship (SAR) studies to enhance target selectivity, reduce off-target toxicity, and improve metabolic stability. The exploration of less-studied isomers and the development of novel hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active groups represent exciting avenues for discovering next-generation therapeutics.[1][5]
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literature review of 1,2-dimethyl-1H-benzo[d]imidazole derivatives
An In-depth Technical Guide on 1,2-Dimethyl-1H-benzo[d]imidazole Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleosides allows for facile interaction with various biological macromolecules, leading to a broad spectrum of activities.[2] This guide focuses specifically on 1,2-dimethyl-1H-benzo[d]imidazole, a fundamental derivative that serves as both a biologically active molecule and a key building block for more complex analogues. We will provide an in-depth exploration of its synthesis, spectroscopic characterization, and a comprehensive review of the anticancer, antimicrobial, and anti-inflammatory activities characteristic of its structural class. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of the structure-activity relationships that govern the therapeutic potential of these derivatives.
The Benzimidazole Core: A Foundation for Drug Discovery
A Privileged Scaffold
Benzimidazole is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an imidazole ring.[1] This unique architecture confers a high degree of chemical stability and, critically, the ability to engage in multiple types of non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—with biological targets. Consequently, benzimidazole derivatives have demonstrated an exceptionally wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][3]
Significance of the 1,2-Dimethyl Substitution
The addition of methyl groups at the N-1 and C-2 positions of the benzimidazole ring system fundamentally alters its electronic and steric properties. The N-1 methyl group removes the acidic N-H proton, preventing the molecule from acting as a hydrogen bond donor at this position and increasing its lipophilicity. The C-2 methyl group provides a key substitution point and influences the overall shape and reactivity of the molecule. Understanding the synthesis and biological profile of this core structure is essential for the rational design of more potent and selective second-generation compounds.
Synthesis and Characterization
The synthesis of benzimidazoles is a well-established field, with the Phillips condensation being the most common and reliable method. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
The Phillips Condensation: A Robust Synthetic Route
The reaction of N¹-methylbenzene-1,2-diamine with acetic acid is the most direct route to 1,2-dimethyl-1H-benzo[d]imidazole. The causality behind this choice is twofold: N¹-methylbenzene-1,2-diamine provides the benzene ring and the N-1 methyl group, while acetic acid serves as the source for the C-2 carbon and its attached methyl group. The reaction is typically refluxed in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid, which acts as a catalyst and a dehydrating agent to drive the cyclization to completion.[4]
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in the next section.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine N¹-methylbenzene-1,2-diamine (1.0 eq) and glacial acetic acid (1.2 eq).
-
Acidification: Slowly add 4M hydrochloric acid (3.0 eq) to the mixture. The acid catalyzes the initial condensation between the amine and the carboxylic acid to form an amide intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. The thermal energy overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration, forming the imidazole ring.
-
Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize with concentrated ammonium hydroxide until the pH is ~8-9. This step quenches the reaction and precipitates the product, which is typically insoluble in its basic form.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Spectroscopic Characterization: A Trustworthy Confirmation
The identity and purity of the synthesized compound must be confirmed.
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include two singlets for the N-methyl and C-methyl protons (typically around 3.7 ppm and 2.6 ppm, respectively) and a complex multiplet pattern in the aromatic region (7.2-7.8 ppm) corresponding to the four protons on the benzene ring.[5]
-
¹³C NMR: The carbon spectrum will show distinct signals for the two methyl carbons (e.g., ~14 ppm and ~31 ppm), the aromatic carbons, and the key C2 carbon of the imidazole ring (typically deshielded, >150 ppm).[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of C₉H₁₁N₂ (m/z 147.0917), confirming the elemental composition.[6]
Biological Activities and Therapeutic Applications
The benzimidazole scaffold is a versatile pharmacophore. While specific data for the 1,2-dimethyl derivative is often embedded within larger studies of analogues, the general activities of the class are well-documented and provide a strong basis for its therapeutic potential.
Anticancer Activity
Benzimidazole derivatives are potent anticancer agents that act through multiple mechanisms.[7][8]
-
Mechanism of Action: A primary mechanism is the inhibition of topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication.[4][9] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and cell death. Other derivatives function as kinase inhibitors, targeting signaling pathways like EGFR and HER2 that are crucial for cancer cell proliferation.[7][8]
-
Data Summary: The following table summarizes the activity of potent benzimidazole derivatives against various cancer cell lines. While not the 1,2-dimethyl derivative itself, these compounds share the core scaffold and demonstrate its potential.
| Compound | Cancer Cell Line(s) | Activity (GI₅₀) | Reference |
| 11a | NCI-60 Panel | 0.16 - 3.6 µM | [7][9] |
| 12a | NCI-60 Panel | 0.16 - 3.6 µM | [7][9] |
| 12b | NCI-60 Panel | 0.16 - 3.6 µM | [7][9] |
| 6c | HeLa, HCT-116 | IC₅₀: 33.8 - 40.6 µM | [10] |
Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. The choice of this assay is based on its reliability and high-throughput nature. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2-dimethyl-1H-benzo[d]imidazole derivative in culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The benzimidazole scaffold is present in several commercially available antifungal and anthelmintic drugs.[11] Its derivatives are known to be effective against a broad spectrum of bacteria and fungi.[1]
-
Mechanism of Action: The antimicrobial effect often stems from the inhibition of microbial-specific enzymes or the disruption of cellular structures.[2] For fungi, a key target is the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
-
Data Summary: The table below highlights the minimum inhibitory concentrations (MIC) for various benzimidazole derivatives against representative microbial strains.
| Microbial Strain | Activity (MIC in mg/L) | Reference |
| S. aureus | 0.39 - 0.78 | [11] |
| E. coli | >1000 (some derivatives show low activity) | [11] |
| C. albicans | 6.25 - 12.5 | [1] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives have shown significant promise as anti-inflammatory agents.
-
Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Benzimidazole derivatives have been shown to inhibit both COX-1 and COX-2, as well as other inflammatory mediators like lipoxygenase (LOX) and pro-inflammatory cytokines such as TNF-α and IL-6.[12][13][14]
-
Data Summary: The following table presents the in vitro inhibitory activity of selected benzimidazole derivatives against key inflammatory targets.
| Target | Activity (IC₅₀) | Reference |
| COX-1 | 2.76 µM | [15] |
| COX-2 | 0.045 µM (Celecoxib: 0.045 µM) | [15] |
| TNF-α Production | 1.87 µM | [12] |
Conclusion and Future Directions
1,2-Dimethyl-1H-benzo[d]imidazole is a molecule of significant scientific interest. Its straightforward synthesis and stable chemical nature make it an ideal starting point for the development of more complex derivatives. The broad biological activity profile of the benzimidazole class—spanning anticancer, antimicrobial, and anti-inflammatory applications—underscores the immense therapeutic potential held within this scaffold. Future research should focus on creating libraries of analogues based on this core structure, systematically modifying substituents at the benzene ring to enhance potency and selectivity for specific biological targets. The integration of computational docking studies with empirical screening will be crucial in guiding the rational design of next-generation benzimidazole-based therapeutics.
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Struga, M., et al. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. Available at: [Link][11]
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Tahlan, S., Kumar, S., & Ramasamy, K. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry. Available at: [Link][1]
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Spalluto, G., et al. (2007). Synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]
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Theodore, C. E., et al. (2023). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. Available at: [Link]
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Li, Y., et al. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Organic Letters. Available at: [Link][6]
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Al-Ostath, A., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules. Available at: [Link][10]
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Sun, M., Chen, C., & Bao, W. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed N-Arylation and Cu-Catalyzed C–H Functionalization/C–N Bond Formation Process. The Royal Society of Chemistry. Available at: [Link]
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Gomha, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
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Kamal, A., et al. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link][12]
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Struga, M., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. ResearchGate. Available at: [Link]
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Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. Available at: [Link][13]
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Sharma, D., & Kumar, R. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available at: [Link][3]
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Küçükgüzel, I., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research. Available at: [Link]
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Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry. Available at: [Link][2]
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K. S. (2022). One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. International Journal for Multidisciplinary Research. Available at: [Link][5]
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Singh, A., & Kaur, G. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link][15]
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Abdullah, I., et al. (2021). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. Available at: [Link][14]
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Methodological & Application
Topic: Synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a valuable scaffold in medicinal chemistry and materials science. Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The described two-step synthetic pathway is designed for efficiency and scalability, beginning with the formation of the benzimidazole core via the Phillips condensation, followed by a regioselective N-methylation. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide troubleshooting insights to ensure reproducible and high-yield results.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged structure in drug discovery.[3] It is a bioisostere of natural nucleotides, allowing it to interact readily with biological macromolecules.[4] This structural feature is leveraged in numerous commercially available drugs. The target molecule, this compound, serves as a key intermediate, offering multiple points for further chemical modification at the ester and aromatic ring, making it a versatile building block for creating libraries of novel compounds for biological screening.
Overall Synthetic Strategy
The synthesis is structured as a two-step process designed for clarity and control. The initial step involves the construction of the core heterocyclic system, followed by the introduction of the final methyl group onto the imidazole nitrogen. This approach allows for the isolation and purification of a key intermediate, ensuring the final product's high purity.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate
This initial step constructs the benzimidazole core through the well-established Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6]
Reaction Scheme
Expertise & Rationale
The choice to start with Methyl 3,4-diaminobenzoate is strategic. By having the ester functionality already in place, we circumvent a separate esterification step on the final benzimidazole core, which could require harsh conditions. Acetic acid serves a dual role as both the reactant, providing the C2-methyl group, and the acidic medium to catalyze the dehydration and subsequent ring closure. Refluxing in dilute acid ensures the reaction proceeds to completion.
Caption: Mechanism of the Phillips condensation.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-diaminobenzoate (1.0 eq).
-
Reagent Addition: Add 4 M hydrochloric acid (approx. 5-6 volumes) followed by glacial acetic acid (1.2 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).
-
Work-up: After completion, cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture by slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the isolated solid under vacuum at 60 °C to a constant weight to yield Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate.
Part 2: Synthesis of this compound
This final step involves the methylation of the N-H group on the imidazole ring. The choice of base and solvent is critical for achieving a clean and high-yield reaction.
Reaction Scheme
Expertise & Rationale: A Self-Validating System
The N-methylation of unsymmetrically substituted benzimidazoles can be challenging, often yielding a mixture of N1 and N3 regioisomers due to the tautomeric nature of the ring.[7] However, our intermediate, Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate, is symmetric with respect to the imidazole nitrogens, meaning methylation at either N1 or N3 yields the identical target molecule, simplifying the process.
We employ potassium carbonate as a mild base and acetone as the solvent, a common and effective system. Dimethyl sulfate is a potent and cost-effective methylating agent. The protocol's trustworthiness is enhanced by careful control of stoichiometry; using a slight excess of the methylating agent can lead to the formation of an undesired quaternary 1,3-dimethylbenzimidazolium salt.[7] Therefore, using 1.0 to 1.1 equivalents is recommended for optimal results.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-neck flask fitted with a dropping funnel, condenser, and nitrogen inlet, suspend Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in dry acetone (10 volumes).
-
Reagent Addition: Stir the suspension vigorously. Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 20-30 minutes at room temperature.
-
Heating: After the addition is complete, heat the mixture to reflux (around 56 °C) and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Wash the salts with a small amount of acetone.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid is often of sufficient purity. However, for analytical-grade material, purification via column chromatography on silica gel is the most effective method.[7] A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Data Summary: Key Experimental Parameters
| Parameter | Step 1: Condensation | Step 2: N-Methylation |
| Starting Material | Methyl 3,4-diaminobenzoate | Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate |
| Key Reagents | Acetic Acid, 4M HCl | Dimethyl Sulfate, K₂CO₃ |
| Solvent | 4M HCl / Water | Acetone |
| Temperature | Reflux (~100-110 °C) | Reflux (~56 °C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Neutralization & Filtration | Filtration & Column Chromatography (optional) |
References
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Pacheco-Benítez, S., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3. [Link]
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Mathew, S., et al. (2020). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 59(41), 18031-18036. Available at: ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(12), 5685-91. [Link]
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Kumar, V., et al. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect. Synthetic Communications, 44(23), 3414-3425. [Link]
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Reddy, K. K., & Subba Rao, N. V. (1969). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-149. [Link]
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Özdemir, A., et al. (1995). Synthesis of some new benzimidazole-5(6)-carboxylic acids. Archiv der Pharmazie, 328(11), 855-858. Available at: Semantic Scholar. [Link]
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Bhat, K. I., & Kumar, V. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
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Wallis, J., & Kocienski, P. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(48), 42163-42195. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3067. [Link]
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Nguyen, T. T. H., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(63), 38481-38506. [Link]
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Application Notes & Protocols: A Mechanistic Guide to the Synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a key scaffold in medicinal chemistry. We will delve into the multi-step reaction mechanism, offering detailed experimental protocols and explaining the rationale behind critical process parameters.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole nucleus is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules.[1][2] Its structural resemblance to natural purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The target molecule, this compound, incorporates key substitutions that are often explored in drug design to modulate physicochemical properties and biological activity. Understanding its synthesis is crucial for the development of novel therapeutics.
The synthesis of this target molecule is not a single reaction but a strategic multi-step process. The most logical and established pathway involves three primary stages:
-
Esterification: Protection of the carboxylic acid functionality of the starting material, 3,4-diaminobenzoic acid.
-
Cyclocondensation: Formation of the benzimidazole ring system via the Phillips-Ladenburg reaction.
-
N-Methylation: Introduction of the final methyl group onto one of the ring nitrogen atoms.
This guide will dissect each stage, providing both the theoretical mechanistic underpinnings and practical, step-by-step protocols.
Part 1: Synthesis of the Precursor - Methyl 3,4-diaminobenzoate
The initial step involves the esterification of 3,4-diaminobenzoic acid. This is a critical maneuver to protect the carboxylic acid group from participating in the subsequent cyclization reaction, thereby ensuring the desired product is formed. The most common and efficient method is a Fischer-Speier esterification, utilizing methanol in the presence of an acid catalyst.
Reaction Mechanism: Acid-Catalyzed Esterification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (commonly concentrated sulfuric acid or thionyl chloride) plays a dual role: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it facilitates the removal of the water byproduct.
Diagram 1: Mechanism of Fischer-Speier Esterification
Caption: Acid-catalyzed nucleophilic acyl substitution for ester synthesis.
Experimental Protocol: Synthesis of Methyl 3,4-diaminobenzoate
This protocol is adapted from established procedures utilizing thionyl chloride as the acid catalyst source.[5][6]
| Parameter | Value | Rationale |
| Starting Material | 3,4-Diaminobenzoic acid | The foundational block containing the o-phenylenediamine moiety. |
| Reagent | Methanol (Anhydrous) | Acts as both the solvent and the nucleophile for esterification. Anhydrous conditions are crucial to drive the equilibrium towards the product. |
| Catalyst | Thionyl Chloride (SOCl₂) | Reacts with methanol to form HCl in situ, which is the active catalyst. This avoids the direct use of corrosive concentrated acids. |
| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature, but gentle heating can increase the rate.[5][6] |
| Reaction Time | 4-12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the excess acid catalyst. |
Step-by-Step Procedure:
-
Suspend 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in anhydrous methanol (15.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath. Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash sequentially with saturated brine and water, and then dry over anhydrous magnesium sulfate.
-
Filter off the desiccant and evaporate the solvent under reduced pressure to yield Methyl 3,4-diaminobenzoate as a solid (typically brown).[5][6] The product can be used in the next step without further purification if desired.
Part 2: Benzimidazole Ring Formation via Phillips-Ladenburg Synthesis
With the ester in hand, the next stage is the construction of the benzimidazole core. The Phillips-Ladenburg synthesis is a classic and widely used method that involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[7][8][9] In this case, we will use acetic acid to install the methyl group at the C2 position.
Reaction Mechanism: Cyclocondensation
The mechanism involves an initial nucleophilic attack of one of the amino groups onto the protonated carbonyl carbon of acetic acid, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, followed by another dehydration step, yields the aromatic benzimidazole ring.
Diagram 2: Mechanism of the Phillips-Ladenburg Reaction
Caption: Key stages in the formation of the benzimidazole ring system.
Experimental Protocol: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate
This protocol is a generalized adaptation of the Phillips-Ladenburg reaction conditions.[3][10][11]
| Parameter | Value | Rationale |
| Starting Material | Methyl 3,4-diaminobenzoate | The o-phenylenediamine precursor. |
| Reagent | Glacial Acetic Acid | Provides the C2-methyl group and can also serve as the solvent. |
| Catalyst/Medium | 4M Hydrochloric Acid (or Polyphosphoric Acid) | The strong acid protonates the carboxylic acid, activating it for nucleophilic attack, and facilitates the dehydration steps.[4][9] |
| Temperature | Reflux (~100-120 °C) | High temperature is required to drive the two dehydration steps and overcome the activation energy for cyclization.[12] |
| Reaction Time | 2-6 hours | Monitored by TLC. |
| Work-up | Neutralization with base (e.g., NH₄OH or NaOH) | Quenches the acid and precipitates the product. |
Step-by-Step Procedure:
-
Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in glacial acetic acid or a mixture with 4M HCl in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture by slowly adding a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH is basic (pH ~8-9). This should be done in an ice bath to control the exothermic reaction.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Regioselective N-Methylation
The final step is the N-methylation of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate to yield the target compound. This step presents a significant challenge: regioselectivity. Due to tautomerism, the N-H proton can reside on either nitrogen atom, potentially leading to a mixture of two regioisomers (1-methyl and 3-methyl).[13]
Mechanistic Considerations for Regioselectivity
The outcome of the N-methylation is governed by a combination of steric and electronic factors. The reaction is a standard SN2 substitution where the deprotonated benzimidazole anion acts as the nucleophile.
-
Electronic Effects: The ester group at the 5-position is electron-withdrawing, which can influence the electron density and nucleophilicity of the two nitrogen atoms.
-
Steric Hindrance: The methyl group at the C2 position provides some steric bulk, which may direct the incoming methylating agent to the less hindered nitrogen. However, this effect is often not sufficient to achieve high selectivity.[14]
Achieving high regioselectivity often requires specific strategies, such as using bulky bases or specialized catalytic systems.[15]
Diagram 3: N-Methylation Workflow and Regioisomer Challenge
Caption: N-methylation leads to a potential mixture of two regioisomers.
Experimental Protocol: N-Methylation
This protocol provides a general method for N-methylation. Optimization may be required to improve the yield of the desired 1-methyl isomer.[13]
| Parameter | Value | Rationale |
| Starting Material | Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate | The benzimidazole to be methylated. |
| Solvent | Anhydrous Acetone or DMF | Aprotic polar solvents are required to dissolve the reactants and not interfere with the nucleophile. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates the N-H of the imidazole ring to form the nucleophilic anion. |
| Methylating Agent | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Provides the methyl group for the SN2 reaction. Methyl iodide is highly reactive. |
| Temperature | Room Temperature to Reflux | Mild heating can accelerate the reaction. |
| Purification | Column Chromatography | Essential for separating the desired product from the regioisomeric byproduct.[13] |
Step-by-Step Procedure:
-
To a dry round-bottom flask, add Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
While stirring, add methyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude residue will likely be a mixture of the 1-methyl and 3-methyl isomers. This mixture must be purified using column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the isomers.
Summary and Outlook
The synthesis of this compound is a robust three-stage process involving esterification, cyclocondensation, and N-methylation. While the first two steps are relatively straightforward, the final N-alkylation requires careful execution and purification to isolate the desired regioisomer. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis, enabling the efficient production of this valuable chemical scaffold.
References
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. Retrieved January 2, 2026, from [Link]
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- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). Journal of Organic Chemistry, 78(23), 12220-3.
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Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved January 2, 2026, from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 2, 2026, from [Link]
- Recent achievements in the synthesis of benzimidazole deriv
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- a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- Benzimidazole N-Methylation: A Technical Support Guide. (n.d.). Benchchem.
- The Phillips–Ladenburg imidazole synthesis. (n.d.).
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
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- (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. (2025).
- 5-Benzimidazolecarboxylic acid 96 15788-16-6. (n.d.). Sigma-Aldrich.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. (n.d.).
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- An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (2018). RSC Publishing.
- Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermedi
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010).
- BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023). Malaysian Journal of Analytical Sciences.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
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- Methyl 3,4-diaminobenzoate 97 36692-49-6. (n.d.). Sigma-Aldrich.
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. (n.d.). The Royal Society of Chemistry.
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Synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate: A Detailed Guide to Starting Materials and Synthetic Protocols
Abstract
This comprehensive technical guide provides an in-depth analysis of the synthetic pathways for obtaining Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a key building block in pharmaceutical and materials science research. This document outlines two primary, field-proven synthetic strategies, starting from commercially available precursors. Each strategy is detailed with step-by-step protocols, mechanistic insights, and a thorough discussion of the rationale behind experimental choices. All quantitative data are summarized in structured tables, and reaction workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif found in a wide array of biologically active compounds. Its structural resemblance to purine bases allows for interaction with various biological macromolecules. The target molecule, this compound, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the methyl ester and the dimethylated benzimidazole core offers multiple points for further chemical elaboration.
This guide will explore two robust synthetic routes to this target molecule, focusing on the critical selection and preparation of the key starting materials.
Synthetic Strategies: Pathways to the Target Molecule
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the target molecule, two primary diamine precursors serve as logical starting points: Methyl 3,4-diaminobenzoate and Methyl 4-amino-3-(methylamino)benzoate .
Strategy A: Two-Step Approach via Methyl 3,4-diaminobenzoate
This classic and reliable approach involves the initial formation of the 2-methylbenzimidazole ring, followed by N-methylation at the 1-position.
Strategy B: Convergent Approach via Methyl 4-amino-3-(methylamino)benzoate
This more streamlined strategy utilizes a precursor that already contains the N1-methyl group, simplifying the final steps to a single cyclization reaction.
Below is a visual representation of the overall synthetic landscape.
Caption: Overview of the two primary synthetic strategies.
Detailed Protocols and Experimental Insights
Strategy A: Synthesis via Methyl 3,4-diaminobenzoate
This route offers a robust and scalable synthesis, with the key challenge being the control of regioselectivity during the final N-methylation step.
The initial step involves the esterification of the commercially available 3,4-diaminobenzoic acid. Two common and effective methods are presented below. The choice between them often depends on the availability of reagents and the desired scale of the reaction.
Protocol 1A: Sulfuric Acid Catalyzed Esterification [1]
This is a classic Fischer esterification method.
-
Procedure:
-
To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) and methanol (50 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully and slowly add concentrated sulfuric acid (19.6 g, 0.2 mol) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Pour the residue into ice water.
-
Collect the precipitated solid by suction filtration and dry to obtain Methyl 3,4-diaminobenzoate.
-
Protocol 1B: Thionyl Chloride Mediated Esterification [1][2]
This method proceeds under milder conditions and often gives high yields.
-
Procedure:
-
In a flask, dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,4-diaminobenzoate.
-
| Parameter | Protocol 1A (H₂SO₄) | Protocol 1B (SOCl₂) |
| Reagents | 3,4-Diaminobenzoic acid, Methanol, Conc. H₂SO₄ | 3,4-Diaminobenzoic acid, Methanol, Thionyl chloride |
| Temperature | 90 °C | Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Yield | 98.1%[1] | 95.0%[1][2] |
The formation of the benzimidazole ring is achieved by condensation with acetic acid.
-
Procedure:
-
In a round-bottom flask, suspend Methyl 3,4-diaminobenzoate (1.66 g, 10 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate.
-
The final step is the methylation of the imidazole nitrogen. This reaction can yield a mixture of N1 and N3 isomers; however, for this specific product, the N1 isomer is desired. The use of a base is crucial for deprotonating the imidazole nitrogen, making it nucleophilic.
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (1.90 g, 10 mmol) in anhydrous DMF (30 mL).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.68 mL, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.[3]
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
-
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Application Note and Protocol for the Purification of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Abstract
This comprehensive guide details a robust, field-proven protocol for the purification of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol is designed to address common impurities, such as positional isomers and unreacted starting materials, ensuring high purity of the final compound. This document provides an in-depth explanation of the experimental choices, from the selection of purification techniques to the specific solvents and conditions employed. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scalability.
Introduction: The Importance of Purity
This compound is a crucial building block in the synthesis of various biologically active molecules. The benzimidazole core is a privileged structure in medicinal chemistry, and the purity of its derivatives is paramount to ensure the safety and efficacy of the final drug substance.[1] Impurities, even in trace amounts, can lead to undesirable side effects or alter the pharmacological profile of the active pharmaceutical ingredient (API).
The primary challenges in the purification of this compound often stem from the presence of structurally similar impurities, including positional isomers that may form during the benzimidazole ring formation. Therefore, a well-designed purification strategy is essential. This guide presents a two-step purification protocol involving column chromatography followed by recrystallization, designed to yield this compound with a purity exceeding 99%.
Strategic Approach to Purification
Our strategy is based on a sequential purification process that leverages the physicochemical properties of the target compound and its likely impurities.
Diagram of the Purification Workflow:
Caption: A streamlined workflow for the purification of this compound.
Rationale for Method Selection
-
Column Chromatography: This is the primary purification step to separate the target compound from less polar and more polar impurities. Benzimidazole derivatives can be effectively purified using silica gel chromatography.[2][3] The choice of a hexane/ethyl acetate solvent system allows for fine-tuning of the mobile phase polarity to achieve optimal separation.[4][5]
-
Recrystallization: Following column chromatography, recrystallization is employed to remove any remaining trace impurities and to obtain a crystalline solid with high purity. The selection of a suitable solvent is critical for effective recrystallization, ensuring that the compound is soluble in the hot solvent and sparingly soluble at room temperature.
Detailed Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60-120 mesh) | Thin-layer chromatography (TLC) plates (silica gel 60 F254) |
| n-Hexane (ACS grade) | TLC tank and UV lamp |
| Ethyl acetate (ACS grade) | Rotary evaporator |
| Ethanol (95%) | Heating mantle with magnetic stirrer |
| Deionized water | Büchner funnel and filter flask |
| Anhydrous sodium sulfate | Vacuum oven |
Protocol 1: Column Chromatography
This protocol is designed for the purification of approximately 5 grams of crude product. Adjust the scale accordingly.
-
Column Packing:
-
Prepare a slurry of 150 g of silica gel in n-hexane.
-
Carefully pour the slurry into a glass column (40 mm diameter) with a cotton plug at the bottom.
-
Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product (5 g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add 10 g of silica gel to this solution and concentrate to dryness using a rotary evaporator to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a mobile phase of 90:10 n-hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase to 70:30 n-hexane:ethyl acetate. The optimal gradient will depend on the impurity profile observed by TLC. A general guideline for the gradient is provided in the table below.
-
| Eluent Composition (Hexane:EtOAc) | Volume | Purpose |
| 90:10 | 500 mL | Elute non-polar impurities |
| 80:20 | 1000 mL | Elute the target compound |
| 70:30 | 500 mL | Elute more polar impurities |
-
Fraction Collection and Analysis:
-
Collect fractions (20-25 mL) and monitor the elution by TLC using a mobile phase of 70:30 n-hexane:ethyl acetate.
-
Visualize the spots under a UV lamp (254 nm). The desired product should have an Rf value of approximately 0.3-0.4 in this system.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the partially purified product as a solid or oil.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Based on the principle that "like dissolves like," an alcohol-water mixture is a suitable choice for the recrystallization of this moderately polar compound. Ethanol and water are a common and effective solvent pair.[6]
-
-
Procedure:
-
Transfer the partially purified product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol and heat the mixture gently with stirring until the solid is completely dissolved.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For optimal crystal formation, place the flask in an ice bath for 30 minutes once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50:50 ethanol:water, followed by cold deionized water.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
-
Purity Assessment and Characterization
The purity of the final product should be assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity, which should be >99%. Reversed-phase HPLC is often effective for benzimidazole derivatives.[4][7]
-
Melting Point: A sharp melting point is indicative of high purity. For a related compound, Methyl 1H-benzo[d]imidazole-5-carboxylate, the melting point is around 154-156 °C.[8]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): To confirm the chemical structure of the purified compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A less polar system may be required.[4] |
| Oiling out during recrystallization | Solution is supersaturated or cooling too quickly. | Add more of the better solvent (ethanol), reheat to dissolve, and allow to cool more slowly. |
| Low recovery after recrystallization | Too much solvent used; compound is too soluble in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is fully saturated before cooling. |
Conclusion
The described two-step purification protocol, combining column chromatography and recrystallization, provides a reliable and effective method for obtaining high-purity this compound. The rationale behind each step is explained to allow for adaptation and troubleshooting. Adherence to this protocol will enable researchers to produce material of sufficient quality for demanding applications in pharmaceutical research and development.
References
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ChemBK. (2024, April 9). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). VIII. Common Solvents for Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
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PubMed. (n.d.). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Retrieved from [Link]
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-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Retrieved from [Link].
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The Benzimidazole Scaffold: Application Notes on Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate in Medicinal Chemistry
Introduction: The Privileged Benzimidazole Core
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure." This designation is attributed to its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. The fusion of a benzene ring with an imidazole ring creates a heterocyclic system that is a bioisostere of naturally occurring purine nucleotides, allowing it to interact with various enzymes, receptors, and other macromolecules within the biological system. This versatility has made benzimidazole and its derivatives a focal point in the quest for novel therapeutic agents.
This document provides a detailed guide on the potential applications of a specific derivative, Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate , in medicinal chemistry. Due to the nascent stage of research on this exact molecule, we will draw insights from the broader benzimidazole class and focus on a closely related analogue, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which has been investigated as a potent anticancer agent. This approach will provide researchers with a solid foundation for exploring the therapeutic potential of this chemical entity.
Anticipated Therapeutic Applications
The benzimidazole core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance. Based on extensive research into this scaffold, derivatives of this compound are anticipated to exhibit a range of biological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include disruption of microtubule polymerization, inhibition of key kinases, and intercalation with DNA.
-
Antimicrobial Activity: The benzimidazole scaffold is the backbone of several anthelmintic drugs (e.g., albendazole, mebendazole). Additionally, derivatives have shown promising activity against a spectrum of bacteria and fungi.
-
Anti-inflammatory Activity: Certain benzimidazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[1]
-
Antiviral Activity: The structural similarity of benzimidazoles to purines makes them attractive candidates for the development of antiviral agents that can interfere with viral replication.
-
Antioxidant Activity: Some benzimidazole derivatives have been reported to exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[2]
Focus Application: Anticancer Potential Explored through a Close Analogue
The anticancer potential of the benzimidazole scaffold is particularly noteworthy. A compelling case study is that of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , a close structural analogue of the topic compound. Research has identified MBIC as a potent Microtubule Targeting Agent (MTA).[3]
Mechanism of Action: Disruption of Microtubule Dynamics
MTAs are a cornerstone of cancer chemotherapy. They function by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule polymerization or depolymerization, these agents arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death).[3] This preferential targeting of rapidly dividing cancer cells over their quiescent normal counterparts provides a therapeutic window.
Caption: Mechanism of action of MBIC as a microtubule targeting agent.
Quantitative Data: In Vitro Cytotoxicity of MBIC
The cytotoxic efficacy of MBIC has been evaluated against various human breast cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Cell Line | Type | IC50 (µM) at 24h | Reference |
| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 | [3][4] |
| T47D | Lowly metastatic breast cancer | 1.3 ± 0.1 | [3] |
| MDA-MB-468 | Lowly metastatic breast cancer | 12.0 ± 0.3 | [3] |
| MDA-MB-231 | Aggressive, highly metastatic breast cancer | 20.4 ± 0.2 | [3][4][5] |
| L-cells | Normal fibroblast cell line | 59.6 ± 2.5 | [3][4][5] |
| NIH/3T3 | Normal fibroblast cell line | 55.0 ± 0.1 | [3] |
These data demonstrate that MBIC is significantly more toxic to cancer cells, particularly the non-aggressive MCF-7 cell line, compared to normal fibroblast cell lines, indicating a favorable therapeutic index.[3][4][5]
Experimental Protocols
Protocol 1: General Synthesis of a Methyl 1,2-disubstituted-1H-benzo[d]imidazole-5-carboxylate
This protocol provides a general method for the synthesis of the core benzimidazole structure, which can be adapted for the synthesis of this compound. The procedure involves a one-pot reductive cyclization.[6]
Materials:
-
Substituted 4-(methylamino)-3-nitrobenzoate
-
Appropriate aldehyde (in this case, acetaldehyde or a precursor)
-
Sodium dithionite (Na2S2O4)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 4-(methylamino)-3-nitrobenzoate (1 equivalent) and the aldehyde (1.1 equivalents) in DMSO.
-
Reductive Cyclization: Add sodium dithionite (3-4 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation of Intermediate: Collect the precipitated solid by filtration, wash with water, and dry. This affords the crude methyl ester of the benzimidazole derivative.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium Dithionite: This reagent serves as a reducing agent to convert the nitro group of the starting material to an amino group in situ, which then readily cyclizes with the aldehyde.[6]
-
DMSO: This polar aprotic solvent is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.
-
One-Pot Synthesis: This approach is efficient as it avoids the isolation of intermediates, saving time and resources.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., L-cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, or until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validating System:
-
The inclusion of both positive (a known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay's performance.
-
Performing the assay at multiple time points (e.g., 24, 48, 72 hours) provides insights into the time-dependent effects of the compound.
-
Testing a range of concentrations allows for the determination of a dose-response curve and a precise IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound belongs to a class of compounds with immense therapeutic potential. While direct studies on this specific molecule are emerging, the extensive research on the benzimidazole scaffold, and particularly on close analogues like MBIC, provides a strong rationale for its investigation as a novel drug candidate. The protocols and data presented herein offer a robust starting point for researchers to explore its pharmacological profile, with a particular emphasis on its potential as an anticancer agent. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Benzimidazole Derivatives. Bioinorganic Chemistry and Applications, 2012, 1–6. [Link]
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Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzimidazole-scaffold as a source of anti-inflammatory agents: A review. Bioorganic & Medicinal Chemistry, 25(15), 3927–3943. [Link]
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Kumar, V., Poojary, B., & Prathibha, A. (2014). Synthesis of some novel 1,2-disubstituted benzimidazole-5-carboxylates via one-pot method using sodium dithionite and its effect on N-debenzylation. Synthetic Communications, 44(23), 3414–3425. [Link]
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Nayak, V. L., & Kamal, A. (2017). Benzimidazole-containing hybrids as anticancer agents. Future Medicinal Chemistry, 9(10), 1079–1106. [Link]
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Rosdi, N. H., Khan, M. A. A., & Wahab, H. A. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
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Song, D., Ma, S., & Li, X. (2017). Recent development of benzimidazole-containing derivatives as anticancer agents. Archiv der Pharmazie, 350(10), 1700146. [Link]
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Wang, X., Zhang, L., & Zhang, A. (2015). Research progress on the synthesis and bioactivity of benzimidazole derivatives. RSC Advances, 5(125), 103061–103078. [Link]
-
Rosdi, N. H., Khan, M. A. A., & Wahab, H. A. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. ResearchGate. [Link]
-
Rosdi, N. H., Khan, M. A. A., & Wahab, H. A. (2017). Mechanisms of the Anti-Tumor Activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate Against Breast Cancer in Vitro and in Vivo. PubMed. [Link]
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use of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate as a chemical intermediate
An Application Guide for the Use of Substituted Benzimidazole-5-Carboxylates as Chemical Intermediates
Introduction: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of antagonists, inhibitors, and other bioactive molecules. Within this class, methyl benzimidazole-5-carboxylate derivatives are particularly valuable as versatile chemical intermediates. Their functional handles—the ester for derivatization and the imidazole N-H for substitution—provide a robust platform for constructing complex molecular architectures.
While the specific compound, Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, is a subject of academic interest, comprehensive public data on its direct applications are sparse. To provide a scientifically rigorous and practical guide, this document will focus on the principles of its synthesis and reactivity through the lens of a closely related, industrially significant analogue: Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate . This intermediate is pivotal in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[1][2] The principles, protocols, and workflows detailed herein are directly applicable to the user-specified compound and its analogues, offering a foundational guide for researchers in drug development.
Physicochemical Properties and Safety
A thorough understanding of a chemical intermediate's properties and hazards is a prerequisite for its safe and effective use.
Properties Overview
The properties of these intermediates are dictated by the benzimidazole core, with substituents influencing solubility, melting point, and reactivity.
| Property | This compound (Predicted) | Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate (Experimental) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 216.24 g/mol | 232.28 g/mol |
| Appearance | White to yellow solid[3] | Crystalline brown powder[1] |
| Melting Point | Not available | ~160-165 °C (Varies with purity) |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) | Soluble in THF, Dimethylacetamide[1] |
Safety & Handling: A Non-Negotiable Priority
Benzimidazole derivatives and the reagents used in their synthesis require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Reagent Hazards:
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Protocol I: Synthesis of the Benzimidazole Core
The most common and robust method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This reaction, often driven by heat, proceeds via the formation of an amide intermediate followed by a dehydrative cyclization.
General Synthetic Workflow
The synthesis follows a logical progression from starting materials to the purified intermediate, ready for subsequent reactions.
Caption: High-level workflow for synthesis and purification.
Detailed Protocol: Synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate (3)
This protocol is adapted from established syntheses of Telmisartan intermediates.[1] It involves the reductive cyclization of a nitro-amino compound with an aliphatic acid.
Reaction Scheme:
Caption: Synthesis of the Telmisartan benzimidazole intermediate.
Materials:
-
Methyl 3-amino-4-nitrobenzoate
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Butyric Acid
-
Glacial Acetic Acid
-
Concentrated Ammonia (NH₃)
-
Round-bottom flask, Hydrogenation apparatus, Reflux condenser
Procedure:
-
Hydrogenation:
-
To a solution of Methyl 3-amino-4-nitrobenzoate in Methanol, add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., 5 bar H₂) in a suitable apparatus until the uptake of hydrogen ceases (typically 4-6 hours).[1]
-
Causality: The palladium-catalyzed hydrogenation chemoselectively reduces the nitro group to an amine, yielding the required o-phenylenediamine derivative in situ. This avoids the isolation of the potentially unstable diamine.
-
-
Filtration:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine as a thick syrup.
-
-
Condensation & Cyclization:
-
To the crude diamine, add butyric acid and glacial acetic acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 1.5-2 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Causality: Acetic acid acts as both a solvent and a catalyst, facilitating the condensation between the diamine and butyric acid to form an amide, which then undergoes acid-catalyzed dehydrative cyclization to form the stable benzimidazole ring.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and evaporate the acetic acid under reduced pressure.
-
To the residue, carefully add concentrated ammonia solution until the pH is between 9.0 and 9.5.[1]
-
Causality: Basification neutralizes the excess acid and precipitates the product, which is sparingly soluble in aqueous base.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the target intermediate as a crystalline powder.
-
Protocol II: Application as an Intermediate in N-Alkylation
The most significant application of this intermediate is the N-alkylation of the imidazole ring, which serves to connect the benzimidazole core to other parts of the target molecule.
Detailed Protocol: N-Alkylation in Telmisartan Synthesis
This protocol describes the coupling of the benzimidazole intermediate (3) with the biphenyl side chain of Telmisartan.[1]
Reaction Scheme:
Caption: N-Alkylation step in the synthesis of a Telmisartan precursor.
Materials:
-
Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate (3)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate derivative (alkylating agent)
-
Round-bottom flask, Reflux condenser, Inert atmosphere setup (Nitrogen/Argon)
Procedure:
-
Deprotonation:
-
Suspend Sodium Hydride (approx. 2.0 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.[1]
-
Prepare a solution of the benzimidazole intermediate (3) (1.0 equivalent) in anhydrous THF.
-
Add the solution of (3) dropwise to the NaH suspension at room temperature.
-
Stir the mixture for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the imidazole ring to form the corresponding sodium salt (imidazolide). This greatly increases the nucleophilicity of the nitrogen atom, priming it for the subsequent Sₙ2 reaction. THF is used as it is an anhydrous aprotic solvent that is unreactive towards NaH.
-
-
Alkylation:
-
Add a solution of the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate derivative in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and maintain for 8-12 hours, monitoring by TLC.[1]
-
Causality: The highly nucleophilic imidazolide attacks the benzylic carbon of the side chain, displacing the bromide leaving group in a classic Sₙ2 reaction to form the C-N bond.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization to yield the pure, N-alkylated product, which is a direct precursor to the final active pharmaceutical ingredient.
-
Conclusion
This compound and its structural analogues are high-value intermediates whose utility is central to the synthesis of complex pharmaceutical agents. The protocols provided here for the synthesis of the benzimidazole core and its subsequent N-alkylation—exemplified by a key step in the manufacturing of Telmisartan—demonstrate the fundamental reactivity and strategic importance of this compound class. By understanding the causality behind each procedural step, from the choice of base to the work-up conditions, researchers can effectively and safely leverage these intermediates to advance their drug discovery and development programs.
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 565661, Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
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Kasi, V., et al. (2012). Improved One-Pot Synthesis of Telmisartan. ResearchGate. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Retrieved from [Link]
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A Roadmap for Investigating the Anticancer Potential of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including a variety of anticancer agents.[1][2] These compounds exert their effects through diverse mechanisms such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of kinase activity.[1][3][4] While extensive research has been conducted on various substituted benzimidazoles, the specific compound Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate remains largely unexplored in the context of oncology. This document provides a comprehensive guide for the initial investigation of this compound's anticancer properties. It outlines a logical, stepwise approach, from synthesis to in vitro evaluation, providing detailed protocols and the scientific rationale behind each experimental choice. This guide is intended to serve as a foundational resource for researchers seeking to evaluate the potential of this and other novel benzimidazole derivatives as therapeutic candidates.
Introduction: The Promise of the Benzimidazole Scaffold in Oncology
Benzimidazole derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. Their structural similarity to endogenous purine nucleotides allows them to function as competitive inhibitors for various enzymes crucial to cell proliferation and survival.[1] Several benzimidazole-containing drugs have been approved for cancer treatment, and many more are in clinical and preclinical development, highlighting the continued interest in this chemical class.[2]
The anticancer activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[5] These modifications can influence the compound's solubility, cell permeability, and affinity for its molecular target. The subject of this guide, this compound, possesses a unique substitution pattern that warrants investigation for potential anticancer activity. This document provides a proposed research workflow to systematically evaluate its potential.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar benzimidazole derivatives. A common and efficient approach is the condensation of an o-phenylenediamine derivative with an appropriate carboxylic acid or its equivalent.
Proposed Synthetic Pathway:
A potential one-pot synthesis could involve the reductive cyclization of a substituted nitroaniline with an aldehyde, a method that has proven effective for other benzimidazole-5-carboxylates.[6]
-
Starting Materials: Methyl 3-amino-4-(methylamino)benzoate and acetic anhydride.
-
Reaction: The reaction would likely proceed via the initial acylation of the more nucleophilic secondary amine of Methyl 3-amino-4-(methylamino)benzoate with acetic anhydride, followed by acid-catalyzed cyclization and dehydration to form the imidazole ring.
Note: This proposed synthesis requires experimental validation and optimization of reaction conditions such as solvent, temperature, and catalyst.
In Vitro Evaluation of Anticancer Activity: A Phased Approach
The initial assessment of a novel compound's anticancer potential is typically conducted through a series of in vitro assays using established cancer cell lines. This phased approach allows for a cost-effective and high-throughput screening process to identify promising candidates for further development.[7][8]
Phase 1: Cell Viability and Cytotoxicity Screening
The first step is to determine the compound's ability to inhibit cancer cell growth and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9]
Principle of the MTT Assay: The MTT assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9] The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.
Principle of Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells can be categorized as:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Investigating Molecular Targets and Signaling Pathways
Based on the known mechanisms of other benzimidazole derivatives, potential molecular targets for this compound could include key proteins involved in cell cycle regulation, apoptosis, and angiogenesis. Western blotting is a powerful technique to investigate changes in the expression levels of these proteins following treatment with the compound.
Potential Targets for Investigation:
-
Apoptosis-related proteins: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), cleaved Caspase-3, cleaved PARP.
-
Cell cycle regulators: Cyclin B1, CDK1.
-
Kinases: VEGFR2, EGFR, if the compound shows activity suggestive of kinase inhibition.[7][10]
Protocol 3: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with the compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC₅₀ Values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT-116 | Colon | Experimental Value |
| HEK293 | Normal Kidney | Experimental Value |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Caption: Proposed workflow for in vitro anticancer evaluation.
Caption: Hypothetical signaling pathway for apoptosis induction.
Future Directions
Should this compound demonstrate promising in vitro activity, further studies would be warranted. These include:
-
In vivo efficacy studies: Using animal models, such as xenograft mouse models, to assess the compound's anti-tumor activity in a living organism.
-
Pharmacokinetic and toxicity studies: To evaluate the compound's absorption, distribution, metabolism, excretion (ADME), and potential side effects.
-
Target deconvolution studies: To definitively identify the molecular target(s) of the compound.
Conclusion
While this compound is currently an understudied compound, its benzimidazole core suggests potential for anticancer activity. The experimental roadmap provided in this guide offers a systematic and scientifically rigorous approach to its initial evaluation. The detailed protocols for key in vitro assays serve as a practical resource for researchers aiming to explore the therapeutic potential of this and other novel small molecules in the field of oncology.
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Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Retrieved from [Link]
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ACS Omega. (2025, February 14). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Publications. Retrieved from [Link]
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Remya R.S. (2022, July 1). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44. Bentham Science Publishers. Retrieved from [Link]
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ResearchGate. (2025, June 29). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Retrieved from [Link]
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ACS Omega. (2025, February 14). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Publications. Retrieved from [Link]
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ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Retrieved from [Link]
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]
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ResearchGate. (2023, August 1). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Retrieved from [Link]
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MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
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Al-Warhi, T., Rizk, O., Al-Amer, O., Al-Otaibi, R. M., & Al-Amri, A. (2022, March 30). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules. Retrieved from [Link]
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PubMed. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
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PubMed. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]
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Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017, April 25). Mechanisms of the Anti-Tumor Activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate Against Breast Cancer in Vitro and in Vivo. Oncotarget. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. Retrieved from [Link]
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ACS Omega. (2022, August 23). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Publications. Retrieved from [Link]
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Kumar, V., Basavarajaswamy, G., Rai, M. V., & Poojary, B. (2015, April 1). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Evaluation of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Introduction: The Benzimidazole Scaffold and Therapeutic Potential
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This bicyclic system, consisting of fused benzene and imidazole rings, is a versatile pharmacophore due to its ability to interact with various biological targets.[1][2] Benzimidazole derivatives have been reported to exhibit a broad spectrum of therapeutic effects, including antimicrobial, antiviral, anticancer, antihistaminic, and analgesic properties.[1][2][3] The structural diversity achievable through substitutions on the benzimidazole ring allows for the fine-tuning of pharmacological activity, making it a focal point in the design of novel therapeutic agents.[1][4]
This document provides a detailed experimental framework for the initial in vitro characterization of a novel benzimidazole derivative, Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. The following protocols are designed as a comprehensive starting point for researchers to assess its cytotoxic profile and explore its potential as an anticancer agent, a common application for this class of compounds.[3][5][6]
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for all subsequent, more specific assays.[7][8] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth.[9]
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the IC50 of this compound across a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))[5][9]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cell lines in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Treatment: Treat cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[9]
Data Presentation: Example Cytotoxicity Data
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | 0.8 ± 0.1 |
| HCT-116 | Colon Carcinoma | Experimental Data | 0.5 ± 0.09 |
| A549 | Lung Carcinoma | Experimental Data | 1.2 ± 0.2 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.[9]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a novel compound.
Phase 2: Mechanistic Investigation - Apoptosis Induction
A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death.[9] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line showing sensitivity in the MTT assay
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.[9]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[9] Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Potential Signaling Pathway: Intrinsic Apoptosis
Many chemotherapeutic agents induce the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins and results in the activation of caspases.
Caption: The intrinsic apoptosis signaling pathway.
Phase 3: Exploring Broader Biological Activities
Given the diverse activities of the benzimidazole scaffold, it is prudent to screen for other potential biological effects, such as antimicrobial activity.[1][3]
Protocol 3: Broth Microdilution for Antimicrobial Screening
Objective: To assess the antibacterial and antifungal activity of this compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental data, the following practices are essential:
-
Authenticated Cell Lines: Use authenticated cell lines to ensure the validity of the data.[7][8]
-
Appropriate Controls: Always include vehicle controls (to account for solvent effects) and positive controls (to validate assay performance).[9]
-
Reproducibility: All experiments should be performed in triplicate and repeated independently to ensure the reproducibility of the results.
-
Concentration Range: For initial screening, use a broad range of concentrations, followed by a narrower range around the active concentrations for more precise determinations.[7]
Conclusion
This application note provides a structured, multi-phase approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, potential to induce apoptosis, and broader antimicrobial activities, researchers can build a comprehensive biological profile of this novel compound. The data generated from these protocols will serve as a critical foundation for further, more targeted investigations in the drug discovery and development process.[11][12]
References
- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (n.d.). Google Scholar.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.). BenchChem.
- Jadhav, P. M. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
- Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PubMed Central.
- Challener, C. A. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research.
- In vitro and in vivo testing of new compounds. (2025). Oxford Academic.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research.
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed.
- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
Sources
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
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- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the Derivatization of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Introduction: The Benzimidazole Scaffold as a Cornerstone for Novel Compound Synthesis
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its presence in a multitude of pharmacologically active compounds, where it interacts with various biological targets.[2][3] Benzimidazole derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1][3][4]
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate is a particularly valuable starting material. Its structure offers a stable, methylated benzimidazole core and a chemically versatile methyl ester at the C5 position. This ester group serves as a prime handle for synthetic modification, allowing for the systematic development of new chemical entities. These application notes provide a detailed guide for researchers, outlining robust and reproducible protocols for the derivatization of this key intermediate, with a focus on creating libraries of novel compounds for drug discovery and development.
Core Synthetic Strategies: A Multi-pronged Approach to Derivatization
The derivatization of this compound can be approached through several key transformations. The most direct and fruitful strategy involves modification of the C5-ester functionality. This guide will focus on the primary pathways: hydrolysis to the carboxylic acid, subsequent amide coupling, and conversion to other useful intermediates like carbohydrazides.
Figure 1: Overview of key derivatization pathways for the title compound.
Protocol 1: Saponification to 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic Acid
Scientific Rationale
The conversion of the methyl ester to its corresponding carboxylic acid is the foundational step for a vast array of subsequent reactions, most notably amide bond formation.[5] Base-catalyzed hydrolysis (saponification) is a highly efficient and straightforward method to achieve this transformation. The resulting carboxylic acid is a stable, crystalline solid that serves as the key precursor for coupling with various amines.
Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 4:1 v/v). The exact volume should be sufficient to fully dissolve the starting material upon gentle warming.
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.5 eq) to the solution. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. The carboxylic acid product will precipitate out as a solid. Continue adding HCl until the pH of the solution is ~4-5.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like diethyl ether to aid in drying. Dry the product under vacuum to a constant weight.
Data & Characterization
| Reagent | M.W. ( g/mol ) | Equivalents | Sample Amount (10 mmol scale) |
| This compound | 218.24 | 1.0 | 2.18 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 0.80 g |
| Methanol/Water (4:1) | - | - | ~50 mL |
| 1M Hydrochloric Acid (HCl) | - | - | As needed for neutralization |
| Expected Product: 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid | 204.21 | - | Yields typically >90% |
Self-Validation: The identity and purity of the synthesized carboxylic acid should be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm and potential broadening of the carboxylic acid proton), IR spectroscopy (appearance of a broad O-H stretch and characteristic C=O stretch for a carboxylic acid), and Mass Spectrometry (confirmation of the correct molecular ion).
Protocol 2: Amide Bond Formation via Carboxylic Acid Activation
Scientific Rationale
Amide bond formation is a cornerstone of modern drug discovery, enabling the connection of molecular fragments to build complexity and modulate pharmacological properties.[6] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, "coupling reagents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[7] We present two robust, widely-used protocols.
Figure 2: General workflow for coupling reagent-mediated amide synthesis.
Protocol 2.1: EDC/HOBt Mediated Amide Coupling
This is a classic, cost-effective, and highly reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[6] 1-Hydroxybenzotriazole (HOBt) is added as an auxiliary nucleophile that forms an active ester intermediate, which suppresses side reactions and reduces the risk of racemization in chiral substrates.
Step-by-Step Methodology:
-
Setup: To a solution of 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
If using DCM: Dilute the reaction mixture with DCM. Wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
If using DMF: Dilute the reaction with ethyl acetate and wash with 5% aq. LiCl (to remove DMF), followed by the acid/base washes described above.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2.2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[8] It is particularly effective for difficult couplings, including those involving sterically hindered substrates or poorly nucleophilic amines, and often results in faster reaction times and higher yields.[9]
Step-by-Step Methodology:
-
Pre-activation (Optional but Recommended): In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes. This forms the activated ester species.
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up procedure for DMF-based reactions as described in Protocol 2.1, followed by purification via flash chromatography.
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagents | EDC·HCl, HOBt | HATU |
| Base | DIPEA or Et₃N | DIPEA |
| Typical Solvent | DCM, DMF | DMF |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Key Advantage | Cost-effective, reliable | High efficiency, fast, good for difficult couplings |
| Byproducts | Water-soluble urea | Water-soluble tetramethylurea |
Protocol 3: Synthesis of 1,2-dimethyl-1H-benzo[d]imidazole-5-carbohydrazide
Scientific Rationale
The carbohydrazide functional group is a valuable synthon for constructing a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. It can also be condensed with aldehydes and ketones to form hydrazones. Benzimidazole-5-carbohydrazide derivatives have been investigated for a range of biological activities, including antimalarial and antitubercular properties.[10][11] This one-step conversion from the methyl ester provides a direct route to this versatile intermediate.
Figure 3: Synthesis of the carbohydrazide intermediate.
Experimental Protocol
-
Setup: Suspend this compound (1.0 eq) in ethanol (EtOH).
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10-20 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. The starting material will typically dissolve as the reaction progresses. Monitor the reaction by TLC or LC-MS until the ester is consumed (typically 4-12 hours).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The carbohydrazide product often precipitates from the solution upon cooling. If precipitation is slow, the solvent volume can be reduced under pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and dry under vacuum. The product is often of high purity and may not require further purification.
Self-Validation: The product can be characterized by ¹H NMR (disappearance of the ester O-CH₃ signal and appearance of new broad signals for the -NHNH₂ protons) and Mass Spectrometry to confirm the molecular weight.
Conclusion
This compound is a readily accessible and highly versatile scaffold for the synthesis of novel compound libraries. The protocols detailed herein provide robust and scalable methods for the key transformations of its C5-ester functionality. By first hydrolyzing the ester to the corresponding carboxylic acid, researchers can access a vast chemical space through well-established amide coupling methodologies using reagents like EDC/HOBt or HATU. Alternatively, direct conversion of the ester to the carbohydrazide opens another avenue for diversification. These pathways empower drug development professionals and research scientists to efficiently generate new benzimidazole derivatives for screening and lead optimization programs.
References
-
Title: Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Source: Journal of the Serbian Chemical Society URL: [Link]
-
Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents | Request PDF. Source: ResearchGate URL: [Link]
-
Title: One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Source: MOJ Biorganic & Organic Chemistry URL: [Link]
-
Title: Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title: Alkylation reaction method of benzimidazoles compounds.
-
Title: N‐Alkylation of benzimidazole. Source: ResearchGate URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: Tetrahedron Letters URL: [Link]
-
Title: a review article on synthesis of imidazole derivatives. Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Source: ACS Omega URL: [Link]
-
Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Source: Frontiers in Pharmacology URL: [Link]
-
Title: Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Source: Journal of Saudi Chemical Society URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents. Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Source: Semantic Scholar URL: [Link]
-
Title: Amide Synthesis. Source: Fisher Scientific URL: [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. [PDF] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate as a Bidentate Ligand in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate as a versatile ligand in coordination chemistry. Benzimidazole derivatives are of significant interest due to their structural similarity to naturally occurring nucleotides, which allows them to interact with various biological macromolecules.[1][2] The coordination of these ligands with transition metals often enhances their biological activity, leading to the development of novel therapeutic agents, particularly in oncology.[3][4][5] This guide offers detailed, field-proven protocols for the synthesis of the ligand, its subsequent complexation with transition metals, and robust methods for physicochemical characterization. Furthermore, it includes application notes discussing the rationale and potential workflows for evaluating these metal complexes as anticancer agents.
Synthesis Protocol: this compound (MDMBC)
The synthesis of the MDMBC ligand is efficiently achieved through a modified Phillips-Ladenburg condensation reaction. This involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, followed by N-alkylation. The presented protocol is a robust, two-step process starting from commercially available materials.
Rationale for Synthetic Strategy
The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a cornerstone for creating the benzimidazole core.[6][7] Using acetic acid in the first step introduces the 2-methyl substituent. The subsequent N-methylation is a standard procedure. This stepwise approach ensures high selectivity and yield, avoiding the formation of isomeric byproducts that can occur in one-pot reactions.[6]
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the two-step synthesis of the MDMBC ligand.
Detailed Protocol: Ligand Synthesis
Materials:
-
Methyl 3,4-diaminobenzoate
-
Glacial Acetic Acid
-
10% Sodium Hydroxide (NaOH) solution
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl Sulfate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step 1: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate
-
In a 250 mL round-bottomed flask, combine methyl 3,4-diaminobenzoate (0.1 mol) and glacial acetic acid (0.25 mol).
-
Heat the mixture in a water bath at 100°C for 2 hours with continuous stirring.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly add 10% aqueous NaOH solution while stirring until the mixture is just alkaline (pH ~8).
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate as a white to off-white solid.
-
Dry the product under vacuum. Characterize via ¹H NMR and FT-IR to confirm structure and purity before proceeding.
Step 2: Synthesis of this compound (MDMBC)
-
Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Suspend sodium hydride (2.2 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C.
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C.
-
Add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the final product, MDMBC.
Coordination Chemistry & Metal Complex Synthesis
The MDMBC ligand typically acts as a bidentate ligand, coordinating to metal centers through the N3 nitrogen of the imidazole ring and the carbonyl oxygen of the ester group. The N1 nitrogen is sterically shielded by the methyl group, making the N3 atom the primary coordination site on the benzimidazole core.[8]
General Protocol: Synthesis of an M(MDMBC)₂Cl₂ Complex
This protocol provides a general method for synthesizing octahedral or square planar complexes with divalent transition metals like Cu(II), Co(II), Ni(II), or Zn(II).[4][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzimidazole derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the reductive cyclization of a substituted nitroaniline precursor. Understanding this pathway is the first step in diagnosing potential impurities.
The process begins with the N-methylation of methyl 4-amino-3-nitrobenzoate, followed by the reduction of the nitro group to create a key diamine intermediate. This diamine is then condensed with acetic acid to form the benzimidazole ring system, yielding the final product.
troubleshooting failed synthesis of benzimidazole derivatives
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzimidazole derivatives. Here, we address specific experimental issues with in-depth explanations, actionable troubleshooting steps, and validated protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My benzimidazole synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low or no product yield is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality. A systematic approach to troubleshooting is critical for identifying the root cause.
Core Areas to Investigate:
-
Catalyst Activity: The choice and condition of the catalyst are paramount. Many modern benzimidazole syntheses, particularly those based on the condensation of o-phenylenediamines with aldehydes or carboxylic acids, are catalyst-dependent.
-
Expert Insight: An inefficient or poisoned catalyst is a common culprit. For instance, Lewis acid catalysts can be deactivated by moisture. Ensure anhydrous conditions if you are using moisture-sensitive catalysts. Heterogeneous catalysts may lose activity over time and might need regeneration or replacement.[1][2]
-
-
Reaction Temperature and Time: Benzimidazole formation involves a cyclization-condensation reaction that is often temperature-dependent.
-
Causality: Insufficient thermal energy may lead to the reaction stalling at the Schiff base intermediate without cyclizing. Conversely, excessive heat can lead to the degradation of starting materials or the final product, especially with sensitive functional groups present.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.
-
Expert Insight: Polar solvents like ethanol, methanol, and acetonitrile are commonly employed and have been shown to produce high yields in many catalytic systems.[1][2] However, the optimal solvent is highly dependent on the specific substrates and catalyst used. A solvent screen is a worthwhile optimization step.
-
-
Quality of Starting Materials: The purity of your o-phenylenediamine and aldehyde or carboxylic acid is critical.
-
Trustworthiness: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities and reduced reactivity.[4][5] It is advisable to use freshly purified or high-purity starting materials. If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workflow for Low Yield:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Methylation of Benzimidazoles
Introduction
The N-methylated benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antihistamines and proton pump inhibitors. Despite its importance, the seemingly straightforward N-methylation reaction is fraught with challenges, most notably controlling regioselectivity in unsymmetrically substituted benzimidazoles and minimizing side reactions. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to navigate and optimize these critical reactions.
Core Principles: Understanding the Reaction
The N-methylation of a benzimidazole typically proceeds via an SN2 mechanism. The reaction begins with the deprotonation of the acidic N-H proton by a base to form a nucleophilic benzimidazolide anion. This anion then attacks the methylating agent. For unsymmetrical benzimidazoles, a significant challenge arises from the existence of two tautomeric forms, which can lead to a mixture of N1 and N3 methylated products.[1]
The final product distribution is a delicate interplay of steric effects, electronic effects, and reaction conditions (base, solvent, temperature).[2]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the N-methylation of benzimidazoles in a practical question-and-answer format.
Problem 1: Low or No Conversion to Product
Question: My reaction shows minimal consumption of the starting material, resulting in a very low yield. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can often be traced back to fundamental reaction components. Here are the primary factors to investigate:
-
Purity of Reagents: Ensure the benzimidazole starting material is pure and, crucially, anhydrous. Water or other protic impurities can quench the benzimidazolide anion, halting the reaction.[1] Similarly, use a fresh, high-quality methylating agent.
-
Base Strength and Stoichiometry: The base must be strong enough to efficiently deprotonate the benzimidazole N-H. A weak base like sodium bicarbonate may be insufficient.[3]
-
For standard reactions, inorganic carbonates like K₂CO₃ or Cs₂CO₃ are effective.[1]
-
For less reactive substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) is often required to drive the deprotonation to completion.[2]
-
Use at least a stoichiometric equivalent of the base; often, a slight excess (1.2-1.5 equivalents) is beneficial.
-
-
Solvent Choice: The solvent must be aprotic and anhydrous. Protic solvents like ethanol or water will protonate the benzimidazolide anion, inhibiting the reaction.[1] Preferred solvents include DMF, THF, acetonitrile, and acetone.[4]
-
Reaction Temperature: Many N-methylation reactions require heating to proceed at a practical rate. If you are running the reaction at room temperature without success, consider heating it to reflux. Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[1]
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Poor Regioselectivity (Mixture of N1 and N3 Isomers)
Question: I am obtaining a mixture of the two possible N-methylated regioisomers, and their separation is difficult. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a central challenge for unsymmetrical benzimidazoles, stemming from the tautomeric nature of the heterocycle.[1] The strategy to favor one isomer over the other depends on exploiting subtle steric and electronic differences.
-
Steric Hindrance: This is the most powerful tool for directing methylation.
-
A bulky substituent on the benzimidazole ring (e.g., at the C4 or C7 position) will generally direct methylation to the less sterically hindered nitrogen atom.[2]
-
Conversely, to obtain the more sterically hindered isomer, specialized methods may be required, such as using organomagnesium reagents as bases.[5]
-
-
Electronic Effects: The electronic properties of substituents on the benzene ring influence the nucleophilicity of the nitrogens.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease the nucleophilicity of the adjacent nitrogen. This makes the more distant nitrogen the preferred site for methylation.[2] For example, in 5-nitrobenzimidazole, methylation tends to favor the N1 position, yielding 1-methyl-6-nitrobenzimidazole as the major product.[6]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the nucleophilicity of the adjacent nitrogen, potentially favoring methylation at that site, though this effect is often less pronounced than steric factors.
-
-
Reaction Conditions: The choice of base and solvent can significantly alter the N1/N3 ratio.[4] There are no universal rules, and optimization is often required. A change in solvent polarity can shift the tautomeric equilibrium, thereby changing the product ratio.[4]
-
Biocatalysis: For ultimate selectivity, consider biocatalytic methods. Engineered methyltransferase enzymes can perform N-methylation with exceptional regioselectivity (>99:1) under mild conditions, as they can recognize subtle differences in the substrate.[2]
Problem 3: Formation of a Quaternary Salt Byproduct
Question: My product is contaminated with a salt-like byproduct, which I suspect is the 1,3-dimethylbenzimidazolium salt. How can I prevent this?
Answer: The formation of a 1,3-dimethylbenzimidazolium quaternary salt is a common side reaction caused by the N-methylation of the already mono-methylated product.[1] This occurs most frequently under harsh conditions or when an excess of the methylating agent is used.
To minimize this over-methylation:
-
Control Stoichiometry: Use the methylating agent in a controlled amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]
-
Slow Addition: Add the methylating agent slowly or dropwise to the reaction mixture. This prevents localized high concentrations that favor the second methylation step.
-
Monitor Progress: Carefully monitor the reaction by TLC.[1] Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents and their pros and cons? A1: The choice of methylating agent is critical and involves a trade-off between reactivity, safety, and cost.
| Methylating Agent | Formula | Pros | Cons |
| Methyl Iodide | CH₃I | Highly reactive, commonly used.[7] | Toxic, volatile, light-sensitive. |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Highly reactive, cost-effective. | Extremely toxic and carcinogenic. Must be handled with extreme caution. |
| Methyl Tosylate | CH₃OTs | Reactive, non-volatile solid. | More expensive than MeI or DMS. |
| Methanol | CH₃OH | Eco-friendly and inexpensive C1 source. | Requires specific catalytic systems (e.g., borrowing-hydrogen strategy).[4] |
Q2: How do I choose the optimal base and solvent? A2: The base deprotonates the benzimidazole N-H to form the reactive anion.[4] The solvent provides the medium for the reaction.
-
Bases:
-
Solvents:
Q3: How can I effectively purify my N-methylated benzimidazole product? A3: Purification often requires column chromatography on silica gel, especially when a mixture of regioisomers is formed.[1]
-
Eluent System: A gradient elution is typically effective. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate.
-
Isomer Separation: The separation of N1 and N3 isomers can be challenging due to their similar polarities. Careful selection of the eluent system and using a long chromatography column can improve separation.
Experimental Protocol: General Procedure for N-Methylation
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzimidazole (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir the suspension. For less reactive systems, cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Methylation: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature (or 0 °C if using NaH).[1]
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the progress by TLC until the starting material is consumed.[1]
-
Work-up: Cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.[1] If NaH was used, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.[1]
References
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. Retrieved from [Link]
-
Hentzen, N. B., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 60(38), 20743-20749. Retrieved from [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. ResearchGate. Retrieved from [Link]
-
Koprowska, K., et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 27(14), 4414. Retrieved from [Link]
- Elderfield, R. C. (Ed.). (1957). Heterocyclic Compounds, Volume 5. John Wiley & Sons.
-
El-Sayed, M. T., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 20(1), 1–28. Retrieved from [Link]
-
Siddiqui, B. S., et al. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 24(3), 231-236. Retrieved from [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Revue Roumaine de Chimie, 60(2), 151-158. Retrieved from [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds. Google Patents.
-
Nguyen, T. H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation at 1st position of benzimidazole. ResearchGate. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. ResearchGate. Retrieved from [Link]
-
Scomponvin, C. T., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14736–14758. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for 1,3-N-methylation of benzimidazole synthesis. ResearchGate. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Retrieved from [Link]
-
Claramunt, R. M., et al. (2022). Benzimidazole. Encyclopedia. Retrieved from [Link]
-
Banerjee, A. K., et al. (2019). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). Retrieved from [Link]
-
Elguero, J., et al. (2013). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 9, 2736–2749. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and efficiency of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions based on established chemical principles.
Question 1: Why is the yield of my target compound, this compound, consistently low?
Answer:
Low yields in this multi-step synthesis can be attributed to several factors, primarily related to the purity of starting materials, reaction conditions, and the efficiency of the cyclization and methylation steps.
-
Purity of Starting Materials: Ensure that the initial reactant, 3,4-diaminobenzoic acid, is of high purity. Impurities can interfere with the subsequent esterification and cyclization reactions. It is also crucial to use a dry, aprotic solvent for the methylation step, as protic solvents can quench the benzimidazole anion.[1]
-
Esterification Inefficiency: The initial esterification of 3,4-diaminobenzoic acid to methyl 3,4-diaminobenzoate is a critical step. Incomplete conversion will result in a lower overall yield. Monitor this reaction closely by TLC and consider optimizing the reaction time and temperature. Using thionyl chloride in methanol is an effective method for this esterification.[2]
-
Suboptimal Cyclization Conditions: The condensation of methyl 3,4-diaminobenzoate with acetic acid or acetic anhydride to form the benzimidazole ring requires specific conditions. Harsh conditions can lead to side reactions, while conditions that are too mild may result in incomplete reaction.[3]
-
Inefficient N-Methylation: The final double N-methylation step is often the most challenging. The use of an inappropriate methylating agent or base can lead to incomplete methylation or the formation of undesired byproducts.[1]
Question 2: I am observing the formation of a significant amount of a salt-like byproduct during the N-methylation step. What is it and how can I avoid it?
Answer:
The salt-like byproduct is likely the 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt. This side reaction is common, especially when using an excess of the methylating agent or under harsh reaction conditions.[1]
To minimize its formation:
-
Stoichiometric Control: Use the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to prevent localized high concentrations that favor over-methylation.[1]
-
Temperature Management: Maintain a moderate reaction temperature. Excessive heat can accelerate the rate of quaternization.
Question 3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?
Answer:
The presence of multiple spots on TLC indicates a mixture of products. Besides the desired this compound, common impurities include:
-
Unreacted Starting Material: Incomplete conversion at any stage will carry over starting materials to the final product.
-
Mono-methylated Intermediate: Incomplete N-methylation will result in the presence of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.
-
Positional Isomers: Depending on the synthetic route, there is a possibility of forming other benzimidazole isomers if the initial cyclization is not regioselective.
-
Over-methylated Quaternary Salt: As discussed in the previous question, the 1,3-dimethylbenzimidazolium salt is a common impurity.[1]
-
Amide Formation: If the ester group is hydrolyzed during the workup, the corresponding carboxylic acid could be present. Under certain conditions, this could react with any remaining diamine to form amide side products.
Troubleshooting Workflow for Impurity Issues
Caption: Common synthetic route for the target compound.
What are the key side reactions to be aware of during the cyclization step?
During the condensation of the o-phenylenediamine derivative with a carboxylic acid or aldehyde, several side reactions can occur:
-
Incomplete Cyclization: The reaction may stall at the Schiff base intermediate, especially if dehydrating conditions are not optimal.
-
Formation of Isomers: If unsymmetrical diamines are used, the formation of regioisomers is possible. However, with methyl 3,4-diaminobenzoate, this is less of a concern for the initial cyclization.
-
Oxidation of Diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Can I perform the synthesis in a one-pot procedure?
While one-pot syntheses of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids have been reported, achieving the specific 1,2-dimethyl substitution pattern along with the methyl ester in a single step is challenging and not a standard reported procedure. [4][5]A stepwise approach generally allows for better control and purification of intermediates, leading to a purer final product.
What are the best practices for the N-methylation step to ensure high regioselectivity?
Achieving high regioselectivity in the N-methylation of unsymmetrical benzimidazoles can be challenging due to the tautomeric nature of the benzimidazole ring. [1]However, for the synthesis of the 1,2-dimethyl derivative from the 2-methyl intermediate, the primary challenge is achieving complete dimethylation without forming the quaternary salt. Key considerations include:
-
Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is often effective for deprotonating the benzimidazole nitrogen. [6]* Stoichiometry of the Methylating Agent: As mentioned earlier, careful control of the amount of methylating agent is crucial to prevent over-methylation. [1]
Are there any safety concerns I should be aware of?
Yes, several reagents used in this synthesis require careful handling:
-
Thionyl Chloride: Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Methyl Iodide and Dimethyl Sulfate: These are potent methylating agents and are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate gloves and eye protection.
-
Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Summary
Table 1: Typical Reaction Conditions and Expected Yields
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 3,4-Diaminobenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | 12 | 90-98 [2] |
| Cyclization | Methyl 3,4-diaminobenzoate, Acetic Acid | Acetic Acid | Reflux | 2-4 | 85-95 |
| N-Methylation | Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate, CH₃I, K₂CO₃ | DMF | 25-50 | 6-12 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate
[2]
-
To a stirred solution of 3,4-diaminobenzoic acid (1.0 eq) in methanol, slowly add concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the product.
Protocol 2: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate
-
A mixture of methyl 3,4-diaminobenzoate (1.0 eq) and glacial acetic acid is heated to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the product.
Protocol 3: Synthesis of this compound
-
To a solution of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add methyl iodide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Benzimidazole N-Methylation: A Technical Support Guide - Benchchem. (URL: )
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online Journal of Biorganic & Organic Chemistry, 1(4), 113-116. (URL: )
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. (URL: [Link])
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry, 78(23), 12220-3. (2013). (URL: [Link])
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. (URL: )
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. (2023). (URL: [Link])
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. (2020). (URL: [Link])
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Regioselective N‐methylation of functionalized benzimidazoles on a... - ResearchGate. (n.d.). (URL: [Link])
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. (n.d.). (URL: [Link])
-
Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025). (URL: [Link])
-
Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. Lenzing. (n.d.). (URL: [Link])
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Benzimidazole synthesis. Organic Chemistry Portal. (n.d.). (URL: [Link])
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Al-Jubourry, M. I., & Al-Ard, Z. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3143-3148. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchGate. (2016). (URL: [Link])
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015). (URL: [Link])
- Technical Support Center: Regioselective N-Methylation of Benzimidazoles - Benchchem. (n.d.). (URL: )
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The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimid - datapdf.com. (n.d.). (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (2022). (URL: [Link])
-
One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd - The Royal Society of Chemistry. (n.d.). (URL: [Link])
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Publishing. (2018). (URL: [Link])
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One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023). (URL: [Link])
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database | PLOS Neglected Tropical Diseases. (2024). (URL: [Link])
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | ACS Omega. (2022). (URL: [Link])
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC - NIH. (n.d.). (URL: [Link])
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(PDF) Cyclization of N -acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies - ResearchGate. (2022). (URL: [Link])
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3-(3,4-Diamino-phenoxy)-N-methyl-benzamide | C14H15N3O2 | CID - PubChem. (n.d.). (URL: [Link])
-
Intramolecular Transamidation-Cyclization of N-(α-Oxoacetyl) Diamine: Influence of Solvent, Acidity and Substituents - ResearchGate. (n.d.). (URL: [Link])
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Multi‐component reaction of N‐acetyl‐N‐(1‐arylvinyl)methacrylamide 1,... - ResearchGate. (n.d.). (URL: [Link])
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Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (2021). (URL: [Link])
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stability issues of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate in solution
Technical Support Center: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.
I. Understanding the Stability Profile
This compound belongs to the benzimidazole class of heterocyclic compounds. While the benzimidazole ring itself is relatively stable, its derivatives can be susceptible to degradation under various conditions, particularly in solution.[1][2][3] The primary factors influencing the stability of this compound are pH, light, temperature, and the presence of oxidizing agents. The ester functional group and the N-methylated imidazole ring are the most probable sites for degradation.
Potential Degradation Pathways:
-
Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid, 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid, and methanol.
-
Photodegradation: Benzimidazole derivatives are known to be highly photosensitive in solution.[1][4][5] Exposure to light, especially UV light, can lead to complex degradation pathways, potentially involving the imidazole ring.
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or under conditions that promote auto-oxidation.[2][6]
-
Thermal Degradation: While generally more stable at moderate temperatures, prolonged exposure to high temperatures can accelerate hydrolysis and other degradation reactions.[1][4]
II. Troubleshooting Guide
This section addresses specific stability-related issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing a decrease in the concentration of my compound over time in my stock solution, even when stored at 4°C.
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Question: My stock solution of this compound in methanol shows a decreasing concentration in my HPLC analysis over a few days, despite being stored in the refrigerator. What could be the cause?
-
Answer: A gradual decrease in concentration, even at low temperatures, points towards a slow degradation process. The most likely culprits are hydrolysis or photodegradation.
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Causality: While low temperatures slow down chemical reactions, they do not stop them entirely. If your stock solution is prepared in a non-anhydrous solvent or exposed to light, degradation can still occur. The methyl ester is prone to hydrolysis, which can be catalyzed by trace amounts of acid or base in your solvent. Benzimidazoles are also notoriously light-sensitive in solution.[1][4][5]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent for your stock solution. If using methanol, a freshly opened bottle of HPLC-grade or anhydrous methanol is recommended.
-
pH Control: If your experimental conditions permit, consider buffering the solution to a neutral pH. Extreme pH values will accelerate the hydrolysis of the ester group.
-
Light Protection: Always store your stock solutions in amber vials or wrap the container with aluminum foil to protect it from light.[2] Standard laboratory lighting can be sufficient to induce photodegradation over time.
-
Storage Temperature: For long-term storage, consider storing aliquots of your stock solution at -20°C or even -80°C to significantly reduce the rate of degradation.[7]
-
Fresh Preparation: As a best practice, prepare fresh stock solutions more frequently, especially for quantitative experiments.
-
-
Issue 2: My HPLC chromatogram shows unexpected peaks appearing during my stability study.
-
Question: I am conducting a stability study, and my HPLC analysis of a sample stored for 24 hours at room temperature shows several new, smaller peaks that were not present at time zero. How can I identify these and prevent their formation?
-
Answer: The appearance of new peaks is a clear indication of degradation. Identifying these degradants is crucial for understanding the stability of your compound.
-
Causality: The new peaks are likely degradation products arising from hydrolysis, photodegradation, or oxidation. The primary degradation product is expected to be the carboxylic acid from hydrolysis, but other minor products can also form.
-
Troubleshooting & Identification Workflow:
Caption: Workflow for identifying and mitigating degradation.
-
Detailed Steps:
-
Hypothesize Degradants: Based on the structure, the most likely degradant is the hydrolyzed carboxylic acid. Its retention time would likely be shorter than the parent compound in reverse-phase HPLC due to increased polarity.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study.[2][8][9][10] This involves subjecting your compound to stress conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treat separate aliquots of your solution with dilute HCl and NaOH.
-
Oxidation: Treat an aliquot with a dilute solution of hydrogen peroxide.
-
Photodegradation: Expose a solution to a UV lamp or strong light source.
-
Thermal Stress: Heat a solution at an elevated temperature (e.g., 60-80°C).
-
-
Analyze by LC-MS: Analyze the samples from the forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11] The mass-to-charge ratio of the new peaks will help in their identification. The expected mass of the hydrolyzed product (1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid) can be calculated and compared.
-
Optimize Conditions: Once the degradation pathway is understood, you can implement more stringent controls on your experimental conditions, such as rigorous light protection, use of antioxidants (if compatible with your experiment), and precise pH and temperature control.
-
-
Issue 3: I am experiencing poor solubility of the compound in my aqueous buffer.
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Question: I am having trouble dissolving this compound in my aqueous phosphate buffer at pH 7.4. What can I do to improve its solubility?
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Answer: Benzimidazole derivatives often have limited aqueous solubility.[12][13] Several strategies can be employed to improve this.
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Causality: The planar, aromatic structure of the benzimidazole core contributes to its hydrophobicity, leading to poor solubility in water.
-
Solubilization Strategies:
-
Co-solvents: The most common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol, and then slowly add this stock solution to your aqueous buffer with vigorous stirring. It is crucial to ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
pH Adjustment: While the compound is most stable at neutral pH, slight adjustments might improve solubility. However, be cautious as moving to more acidic or basic pH will increase the rate of hydrolysis.
-
Excipients: For formulation development, the use of solubilizing agents such as cyclodextrins can be explored to encapsulate the hydrophobic molecule and improve its aqueous solubility.
-
Sonication: Gentle sonication can sometimes help in dissolving the compound, but care should be taken to avoid heating the sample, which could lead to degradation.
-
-
III. Frequently Asked Questions (FAQs)
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Q1: What are the recommended storage conditions for the solid compound?
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Q2: What is the best solvent for preparing a stable stock solution?
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A2: For a balance of solubility and stability, high-purity, anhydrous DMSO or acetonitrile are often good choices for preparing concentrated stock solutions. These can then be diluted into your working buffer. If methanol or ethanol are used, they should be of high purity and anhydrous to minimize hydrolysis.[2]
-
-
Q3: How quickly does the compound degrade when exposed to light?
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Q4: Can I autoclave a solution containing this compound?
-
A4: No, autoclaving is not recommended. The high temperature and pressure will likely cause significant thermal degradation and hydrolysis of the ester group. If sterile filtration is required, use a 0.22 µm syringe filter compatible with your solvent.
-
-
Q5: Are there any known incompatibilities with common buffer components?
-
A5: While there are no widely reported specific incompatibilities, it is advisable to avoid strongly acidic or basic buffers to prevent rapid hydrolysis. Buffers containing components that can act as oxidizing or reducing agents should also be used with caution. Always perform a preliminary stability check of the compound in your final experimental buffer.
-
IV. Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Accurately weigh the required amount of this compound in a clean, dry amber glass vial.
-
Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in tightly sealed aliquots to minimize freeze-thaw cycles.[7]
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the stability of the compound under various stress conditions.[2][8][10]
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound in a quartz cuvette or a clear glass vial to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both samples at appropriate time points.
-
-
Thermal Degradation:
-
Store a solution of the compound at 80°C.
-
Analyze the sample at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the degradation products.
HPLC Method Parameters (Example):
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-dependent gradient from 10% to 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
V. References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Wouters, J., & Follmann, M. (2018). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. RSC Advances, 8(52), 29686-29693. [Link]
-
ResearchGate. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]
-
J-STAGE. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
Çalışkan, Z., & Tınaz, G. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
GCRIS. (n.d.). Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
International Journal of FMC Research. (n.d.). Study on Benzimidazole: A Comprehensive Review. Retrieved from [Link]
-
PharmaTutor. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(6), 1-5. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 2345-2352. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]
-
ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
Gzella, A. K., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5032. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
MDPI. (2021). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Al-Kurdi, Z., Al-Jallad, T., Badwan, A., & Jaber, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. [Link]
-
PubChem. (n.d.). Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]
-
Kolar, G. F., & Maurer, M. (1980). 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is a metabolite of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC NSC-45388). Cancer Letters, 10(3), 235-241. [Link]
-
ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]carboxylates)
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Benzimidazole Carboxylates
Welcome to the technical support center for the purification of substituted benzimidazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds with the high purity required for their applications. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including proton-pump inhibitors, anthelmintics, and antipsychotics.[1] The introduction of a carboxylate group, while often crucial for biological activity, can introduce significant purification challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of these molecules. The information presented here is a synthesis of established protocols and field-proven insights to help you navigate the complexities of your experimental work.
Section 1: Troubleshooting Common Purification Hurdles
This section addresses the most frequent and challenging issues in the purification of substituted benzimidazole carboxylates, offering systematic approaches to diagnose and resolve them.
Low Yield and Product Loss During Purification
Question: My synthesis of a substituted benzimidazole carboxylate shows good conversion by TLC, but I experience significant product loss during purification, resulting in a low final yield. What are the likely causes and how can I mitigate this?
Answer: Low recovery after purification is a common frustration. The issue often lies in the physicochemical properties of your target compound and its interaction with the purification matrix.
Potential Causes & Solutions:
-
Poor Solubility: Substituted benzimidazole carboxylates can exhibit poor solubility in common organic solvents used for chromatography, leading to precipitation on the column or during extraction.
-
Solution: Conduct small-scale solubility tests with a range of solvents before attempting large-scale purification. Consider using solvent mixtures, such as dichloromethane/methanol or chloroform/methanol, to improve solubility. For highly polar compounds, a reverse-phase chromatography approach might be more suitable.
-
-
Strong Adsorption to Silica Gel: The basic nitrogen atoms in the benzimidazole ring and the polar carboxylate group can lead to strong, sometimes irreversible, adsorption onto acidic silica gel.
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution. This will neutralize the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase, which will have different adsorption characteristics.
-
-
-
Product Instability: Some substituted benzimidazoles can be sensitive to the acidic nature of silica gel or prolonged exposure to certain solvents, leading to decomposition.
-
Solution: Minimize the time your compound spends in the purification process. Use flash chromatography to expedite the separation. If instability is suspected, perform a small-scale stability test by spotting your crude product on a TLC plate and letting it sit for several hours before developing to observe any degradation.
-
Co-elution of Impurities with the Desired Product
Question: I am struggling to separate my target benzimidazole carboxylate from a persistent impurity that co-elutes during column chromatography. How can I improve the separation?
Answer: Co-elution is a classic purification challenge, often arising from impurities with similar polarity to your product. A multi-pronged approach is often necessary to achieve the desired purity.
Troubleshooting Workflow for Co-elution:
Caption: Decision workflow for resolving co-eluting impurities.
Detailed Strategies:
-
Optimize the Chromatographic System:
-
Solvent System Screening: Systematically screen a variety of solvent systems with different selectivities. A common starting point is a hexane/ethyl acetate gradient. If that fails, explore systems like dichloromethane/methanol or toluene/acetone.[2]
-
Isocratic vs. Gradient Elution: If you are using a gradient, try switching to an isocratic elution with a solvent composition that provides the best separation on your analytical TLC. This can sometimes improve resolution.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds.[3]
-
Solvent Selection is Key: The ideal solvent will dissolve your compound sparingly at room temperature but readily at elevated temperatures. The impurity should either be very soluble or insoluble in the chosen solvent.
-
Protocol for Recrystallization:
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution hot-filtered.[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction: The basic nature of the benzimidazole ring can be exploited for purification.[4]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The benzimidazole carboxylate should move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate the purified product.
-
Extract the purified product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Colored Impurities
Question: My final product is a discolored solid, even after chromatography. What is the source of this color and how can I remove it?
Answer: Colored impurities in benzimidazole syntheses are often due to the oxidation of the o-phenylenediamine starting material.[4][5]
Strategies for Removal:
-
Purify Starting Materials: Ensure the o-phenylenediamine is pure before starting your reaction. It can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine.[4]
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3] Be cautious not to add too much, as it can also adsorb your product.
-
Sublimation: For thermally stable benzimidazoles, sublimation under high vacuum can be an excellent purification method to remove non-volatile, colored impurities.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for column chromatography of substituted benzimidazole carboxylates?
A1: There is no single "best" system, as the optimal choice depends on the specific substituents on your molecule. However, here is a table of commonly used solvent systems and their typical applications:
| Solvent System | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for less polar derivatives. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. |
| Toluene/Acetone | Medium | Offers different selectivity compared to ethyl acetate systems. |
| Chloroform/Methanol | Medium to High | Similar to dichloromethane/methanol but with different solvent properties. |
Q2: Can I use preparative HPLC for the purification of my benzimidazole carboxylate?
A2: Yes, preparative HPLC is a powerful tool for purifying challenging mixtures, especially when dealing with closely eluting isomers or when high purity is essential. Both normal-phase and reverse-phase preparative HPLC can be used. However, it is generally more expensive and time-consuming than column chromatography, so it is often reserved for final purification steps or for small-scale work.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques is recommended to confidently assess purity:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single, sharp peak is a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is characteristic of a pure compound.
Q4: My benzimidazole carboxylate is an oil and won't crystallize. How can I purify it?
A4: Purifying non-crystalline oils can be challenging. Here are some strategies:
-
Column Chromatography: This is the primary method for purifying oils. Careful optimization of the solvent system is crucial.
-
Kugelrohr Distillation: For volatile oils, distillation under high vacuum can be an effective purification method.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Salt Formation: If your compound has a basic nitrogen, you can try forming a salt with an acid (e.g., HCl, HBr). The resulting salt is often a crystalline solid that can be purified by recrystallization and then neutralized to recover the pure oil.
Section 3: Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general guideline for purifying substituted benzimidazole carboxylates using flash column chromatography on silica gel.
Workflow for Flash Column Chromatography:
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: On an analytical TLC plate, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
References
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Copeland, R. A., & Day, A. R. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society.
- IJCRT. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- PrepChem.com. (n.d.). Synthesis of benzimidazole-2-carboxylic acid.
- ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids.
- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- SciSpace. (n.d.). Synthesis and crystallographic characterization of some derivatives of benzimidazole.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Wikipedia. (n.d.). Benzimidazole.
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful, reproducible, and scalable synthesis.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure found in numerous pharmaceuticals.[1][2] Scaling up its synthesis from the bench to pilot or manufacturing scale introduces challenges that require careful control over reaction parameters. This guide addresses common issues encountered during synthesis, focusing on causality and providing field-proven solutions.
Synthetic Pathway Overview
The most common and scalable approach to this target molecule involves a multi-step synthesis starting from commercially available 4-amino-3-nitrobenzoic acid. The general workflow involves nitro group reduction, N-methylation, cyclization to form the benzimidazole core, and final esterification.
Caption: General workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up? A1: The cyclization step (Step 3) is often the most critical. This reaction typically requires heating and can be exothermic.[3] On a large scale, inefficient heat dissipation can lead to thermal runaways, promoting side reactions and the formation of impurities.[3] Careful control of the addition rate of reagents and efficient reactor cooling are paramount.
Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring each step.[4][5] Develop a reliable TLC system (e.g., a mixture of ethyl acetate and hexanes) for each reaction. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of starting materials and the formation of the product and any impurities.[4]
Q3: Are there any significant safety concerns with the reagents used? A3: Yes. o-Phenylenediamine derivatives are susceptible to oxidation and can be sensitizers.[4] Handle them in a well-ventilated area or under an inert atmosphere. Many methylating agents are toxic and should be handled with extreme care. The nitro-containing starting materials and intermediates are energetic and should be handled with appropriate precautions. Always consult the Safety Data Sheet (SDS) for each reagent.
Q4: Can this synthesis be performed as a one-pot reaction? A4: While some benzimidazole syntheses can be performed in one pot, particularly using reagents like sodium dithionite for reductive cyclization, a multi-step process with isolation of key intermediates is highly recommended for this specific target, especially during scale-up.[1][2] This ensures the purity of each intermediate, which is crucial for the success of subsequent steps and simplifies the final purification.
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization Step (Step 3)
-
Potential Causes:
-
Insufficient Heat: The condensation reaction to form the benzimidazole ring often requires elevated temperatures to drive off water.[5]
-
Decomposition: Excessive heat can cause the diamine precursor or the product to decompose.
-
Oxidation of Diamine: The 1,2-diamine precursor is sensitive to air oxidation, especially at high temperatures, leading to tarry, colored byproducts.
-
Inactive Catalyst: If using an acid catalyst (e.g., p-toluenesulfonic acid), it may be old or inactive.[5]
-
-
Solutions & Recommendations:
-
Temperature Optimization: Carefully study the reaction temperature. Start with conditions reported in the literature and perform small-scale experiments to find the optimal balance between reaction rate and impurity formation. A modest increase in temperature may improve conversion.[5]
-
Inert Atmosphere: To prevent oxidation, conduct the reaction under a nitrogen or argon atmosphere. This is especially critical during scale-up where reaction times may be longer.[4]
-
Reagent Purity: Ensure the diamine precursor is pure. If it has darkened on storage, consider a purification step (e.g., recrystallization or a short silica plug) before use.
-
Catalyst Check: Use a fresh, high-quality acid catalyst if the reaction is sluggish.
-
Problem 2: Product is Darkly Colored or Contaminated with Impurities
-
Potential Causes:
-
Over-oxidation: As mentioned, the o-phenylenediamine starting material is highly susceptible to oxidation, which forms intensely colored byproducts.[4]
-
N-Oxide Formation: The benzimidazole product itself can be oxidized to a benzimidazole N-oxide under harsh conditions.[4]
-
Residual Starting Materials: Incomplete reaction can leave colored nitro-compounds or other starting materials in the final product.
-
-
Solutions & Recommendations:
-
Activated Carbon Treatment: During workup or recrystallization, treating a solution of the crude product with activated carbon can effectively remove many colored impurities.[4][6]
-
Controlled Conditions: Avoid excess oxidizing agents and run the reaction under an inert atmosphere.[4]
-
Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography is an effective method for removing polar, colored impurities.[7]
-
Thorough Monitoring: Ensure the reaction goes to completion using TLC or HPLC to avoid carrying over unreacted materials.
-
Problem 3: Incomplete Esterification (Step 4)
-
Potential Causes:
-
Presence of Water: Fischer esterification is an equilibrium-driven process. Any water in the reaction mixture will shift the equilibrium back towards the carboxylic acid starting material.
-
Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄) may be too low to effectively protonate the carbonyl and drive the reaction.
-
Low Reaction Temperature/Time: The reaction may be too slow at the chosen temperature.
-
-
Solutions & Recommendations:
-
Dry Reagents and Glassware: Use anhydrous methanol and ensure all glassware is thoroughly dried.
-
Water Removal: On a larger scale, using a Dean-Stark apparatus to remove water as it forms can drive the reaction to completion.
-
Optimize Catalyst Loading: A typical catalyst loading is 1-5 mol%. If the reaction is slow, a modest increase may be beneficial.
-
Increase Temperature: Refluxing in methanol is a standard condition. Ensure the reaction is allowed to proceed for a sufficient time (monitor by TLC/HPLC).
-
Experimental Protocols
Protocol: Step 3 - Cyclization to form 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylic acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-(methylamino)benzoic acid (1.0 eq).
-
Add glacial acetic acid (5-10 volumes).
-
Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 8:2 Ethyl Acetate:Hexane with 1% acetic acid). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water. The product should precipitate.
-
Adjust the pH to ~6-7 with a saturated sodium bicarbonate solution to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step or recrystallized from an ethanol/water mixture if necessary.
Data Presentation
| Step | Key Transformation | Typical Solvent(s) | Typical Temperature | Catalyst/Reagent | Typical Yield |
| 1 | Reductive N-Methylation | Methanol, Water | Room Temp to 50°C | Formaldehyde, Pd/C | 85-95% |
| 2 | Reduction of Nitro Group | Ethanol, HCl | 0°C to Reflux | SnCl₂·2H₂O | 80-90% |
| 3 | Benzimidazole Cyclization | Acetic Acid | Reflux (~118°C) | None (reagent is solvent) | 85-95% |
| 4 | Fischer Esterification | Methanol | Reflux (~65°C) | H₂SO₄ (catalytic) | 90-98% |
References
- Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
-
El-Hawash, S. A., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(12), 5685-91. Available from: [Link]
-
Fang, X., et al. (2016). CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. Organic Letters. Available from: [Link]
-
Li, Y., et al. (2018). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry. Available from: [Link]
-
Kumar, V., et al. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect. Synthetic Communications, 44(23), 3414–3425. Available from: [Link]
- Benchchem. Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
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Shumilova, E. Yu., et al. (2024). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). ResearchGate. Available from: [Link]
-
Fang, X., et al. (2016). CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. ACS Publications. Available from: [Link]
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Balaraman, E., et al. (2017). Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. Weizmann Research Portal. Available from: [Link]
-
Song, J., et al. (2021). Electrochemical Synthesis of Benzimidazoles via Dehydrogenative Cyclization of Amidines. ChemSusChem, 14(7), 1692-1695. Available from: [Link]
-
Goker, H., et al. (1995). Synthesis of some new benzimidazole-5(6)-carboxylic acids. Semantic Scholar. Available from: [Link]
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Shumilova, E. Yu., et al. (2024). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available from: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
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Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]
-
ResearchGate. Synthetic application and scale up reaction. Available from: [Link]
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PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. Available from: [Link]
-
Cilibrizzi, A., et al. (2018). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available from: [Link]
-
Cooks, R. G., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC - NIH. Available from: [Link]
- Google Patents. Process for the preparation of benzimidazole derivatives and salts thereof.
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Available from: [Link]
-
Wikipedia. N,N-Dimethylphenylenediamine. Available from: [Link]
-
Zhu, Y., et al. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES, 67(2), 769-775. Available from: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Available from: [Link]
-
Copeland, R. A. B., & Day, A. R. (1942). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Available from: [Link]
-
Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available from: [Link]
- Google Patents. A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
Slideshare. Synthesis of benzimidazole. Available from: [Link]
- Google Patents. Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
-
The Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. Available from: [Link]
- Benchchem. N,N-dinitroso-p-phenylenediamine: Synthesis, Properties, and Biological Significance.
-
ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Available from: [Link]
-
Organic Syntheses Procedure. Benzimidazole. Available from: [Link]
Sources
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- 2. medcraveonline.com [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Analytical Strategies for Impurity Profiling of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Welcome to the technical support center for the analysis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions related to the detection, identification, and quantification of impurities in this active pharmaceutical ingredient (API). Our approach is rooted in established analytical principles and regulatory expectations to ensure the quality, safety, and efficacy of the final drug product.
Part 1: Foundational Concepts & Regulatory Framework
This section provides answers to fundamental questions regarding the nature of impurities and the regulatory landscape that governs their control.
Q1: What are the typical impurities I should expect to find in this compound?
Impurities in any drug substance are classified based on their origin. For a synthesized molecule like this compound, they generally fall into two main categories: organic and inorganic impurities.[1]
-
Organic Impurities: These are the most common and structurally related to the API. They can include:
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
By-products: Formed from competing or incomplete reactions during the manufacturing process.
-
Intermediates: Synthetic precursors that remain unreacted in the final API.
-
Degradation Products: Formed during storage or handling due to exposure to light, heat, humidity, or through interaction with excipients.[2][3]
-
Reagents, Ligands, and Catalysts: Residual components used in the synthesis that have not been fully removed.
-
-
Inorganic Impurities: These result from the manufacturing process and are typically identified and controlled. They can include heavy metals, residual catalysts, and inorganic salts.[1]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification. Their control is specifically addressed by the ICH Q3C guideline.[2]
Q2: What are the regulatory limits for these impurities? I've heard about "reporting," "identification," and "qualification" thresholds.
Yes, these thresholds are critical concepts defined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline, which provides a framework for controlling impurities in new drug substances.[1][2][4] The specific threshold depends on the maximum daily dose of the drug.
Causality: The logic behind these tiered thresholds is risk-based. At low levels, an impurity's presence is simply noted ("reporting"). As its concentration increases, its identity must be determined ("identification") to assess its potential toxicity. At higher levels, its biological safety must be explicitly demonstrated ("qualification").[5]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Purpose & Rationale |
| Reporting | ≥ 0.05% | The level at which any impurity must be reported in a regulatory submission. This ensures transparency and data collection. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The level at which the structure of an impurity must be determined. This is the first step in assessing its potential biological activity. |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The level at which toxicological data is required to prove the impurity is safe at the specified concentration.[1][5] |
Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methods
HPLC with UV detection is the workhorse technique for separating and quantifying impurities. A well-developed method is the foundation of any impurity profiling strategy.
Q3: I'm developing an HPLC method. Where do I start for separating impurities from the main compound?
Developing a robust, stability-indicating HPLC method requires a systematic approach. For benzimidazole derivatives, a reversed-phase method is typically the most effective starting point.
Expertise & Rationale: Benzimidazole derivatives are moderately polar, making them well-suited for separation on non-polar stationary phases like C18 or C8. The choice of mobile phase, particularly its pH, is critical because the imidazole ring contains basic nitrogen atoms whose ionization state can be manipulated to control retention and peak shape.
Here is a recommended starting protocol and a logical workflow for optimization.
Experimental Protocol: Initial HPLC Method Development
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). This provides a good balance of resolving power and backpressure.
-
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in Water. Rationale: The acidic pH ensures that the basic nitrogens on the benzimidazole ring are consistently protonated, leading to sharp, symmetrical peaks.
-
Organic (B): Acetonitrile. Rationale: Acetonitrile generally offers lower backpressure and better UV transparency compared to methanol.
-
-
Initial Gradient Elution:
-
A broad gradient is used to elute all potential impurities and determine their approximate retention times.
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B (column wash)
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (equilibration)
-
-
-
Detection:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Collect data across a wide range (e.g., 210-400 nm). Rationale: This allows you to identify the optimal wavelength for detecting both the API and all potential impurities, some of which may have different UV maxima. A wavelength of 254 nm or 288 nm is often a good starting point for benzimidazoles.[6][7]
-
-
Sample Preparation:
-
Dissolve the sample in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Q4: My HPLC peaks are tailing or splitting. What's wrong?
This is a common issue, especially with basic compounds like benzimidazoles.
| Problem | Likely Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column interact with the basic nitrogens of the analyte. 2. Column Overload: Injecting too much sample mass. 3. Mismatched Sample Diluent: The solvent used to dissolve the sample is much stronger than the initial mobile phase. | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) ensures the analyte is fully protonated and silanols are suppressed. Alternatively, use a buffered mobile phase. 2. Reduce Injection Concentration: Dilute your sample by a factor of 5 or 10. 3. Match Diluent to Starting Conditions: Prepare your sample in the initial mobile phase composition (e.g., 95% A, 5% B). |
| Peak Splitting | 1. Clogged Frit or Column Inlet: Particulates from the sample or system have blocked the column. 2. Partially Blocked Injector: Issues with the autosampler needle or seat. 3. Sample Solvent Effect: Similar to cause #3 for tailing, but more severe. | 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this fails, replace the column. 2. Perform Injector Maintenance: Flush the injector port and inspect the needle and seat. 3. Reformulate Sample Diluent: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
Part 3: From "Unknown Peak" to Identified Structure
Once an impurity is detected and found to be above the identification threshold, you must determine its structure. This is where hyphenated techniques become essential.
Q5: My validated HPLC-UV method shows a consistent unknown impurity at 0.12%. How do I identify it?
The next logical step is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, making it a cornerstone of impurity identification.
[8]Expertise & Rationale: An MS detector provides the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, can provide a mass measurement with such high accuracy (sub-ppm) that it allows you to determine the elemental composition (molecular formula) of the unknown peak.
[9]Workflow for Impurity Identification
Caption: Integrated workflow for impurity identification.
Q6: I can't use my standard HPLC method for LC-MS because it has a phosphate buffer. What should I do?
This is a critical consideration. Non-volatile buffers like phosphate or citrate will precipitate in the mass spectrometer source and damage the instrument. You must adapt your method using volatile buffers.
Solution:
-
Replace Buffer: Substitute the sodium phosphate buffer with a volatile alternative like 0.1% formic acid, 0.1% acetic acid, or 10 mM ammonium formate/acetate.
-
Re-optimize Separation: The selectivity of your separation will likely change with the new buffer system. You may need to re-optimize the gradient program to ensure the impurity of interest is still well-resolved from the API and other components. An MS-compatible method was developed in a similar case for atenolol impurity analysis.
[9]#### Q7: LC-MS/MS gives me a proposed structure, but my regulatory team says we need definitive proof. Why isn't MS enough?
While MS provides a molecular formula and clues about substructures through fragmentation, it does not definitively show how atoms are connected. For example, MS may not be able to distinguish between positional isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation. I[10][11]t provides detailed information about the chemical environment of each proton and carbon atom, allowing you to map out the molecule's complete covalent structure and stereochemistry. F[12]or genotoxic impurities, where structure is directly linked to reactivity and risk, NMR is often indispensable.
[13]Troubleshooting NMR for Impurities:
-
Challenge: The impurity is at a very low level (e.g., 0.15%).
-
Solution: Isolation is usually required. This can be achieved by developing a preparative HPLC method to collect a sufficient quantity (typically >1 mg) of the purified impurity for analysis.
-
Expertise: Advanced NMR techniques and sensitive hardware, such as cryogenic probes, can significantly improve sensitivity, sometimes allowing for analysis of very small amounts of material.
[10]***
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mca.gm [mca.gm]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. veeprho.com [veeprho.com]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 13. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
avoiding byproduct formation in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical heterocyclic scaffold. Our focus is to provide practical, field-tested insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental observations and provides a logical framework for diagnosing and resolving the underlying issues.
SYN-BYP-001: Reaction Mixture Turns Dark, Yielding Tarry, Insoluble Byproducts
-
Observed Problem: The reaction mixture darkens significantly during the synthesis, and upon workup, a dark, tarry, and often insoluble substance contaminates the desired product, making purification difficult and significantly lowering the yield.
-
Probable Cause(s):
-
Self-Condensation/Polymerization: o-Phenylenediamines can undergo self-condensation or polymerization, especially at elevated temperatures.[1] This is a common issue when reaction conditions are too harsh or prolonged.
-
Oxidative Side Reactions: The amine groups in o-phenylenediamine are susceptible to oxidation, which can lead to highly colored, complex amine condensation products.[2] This is exacerbated by the presence of atmospheric oxygen, especially in metal-catalyzed reactions.
-
Starting Material Impurities: Impurities within the starting o-phenylenediamine or the aldehyde/carboxylic acid can act as initiators for polymerization or side reactions.[1]
-
-
Proposed Solutions & Methodologies:
-
Temperature Control: Carefully control the reaction temperature. Avoid excessive heat, as high temperatures often accelerate the formation of polymeric byproducts.[1]
-
Inert Atmosphere: To prevent oxidative side reactions, ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
Purification of Starting Materials: Use freshly purified starting materials. Recrystallize the o-phenylenediamine and distill the aldehyde if necessary.
-
Purification Protocol: If tar formation occurs, selective solvent washing can be effective. Many benzimidazoles can be separated from colored impurities by dissolving the crude product in aqueous sodium hydroxide; the benzimidazole dissolves, while many polymeric impurities do not.[2] The product is then reprecipitated by neutralizing the solution.[2]
-
SYN-BYP-002: Incomplete Cyclization and Presence of Intermediates
-
Observed Problem: Spectroscopic analysis (e.g., NMR, LC-MS) of the crude product shows the presence of the uncyclized N-acylated-o-phenylenediamine or Schiff base intermediate alongside the desired benzimidazole.
-
Probable Cause(s):
-
Insufficient Reaction Time or Temperature: The cyclization-dehydration step is often the rate-limiting step and may require more energy or time to proceed to completion.[1]
-
Ineffective or Deactivated Catalyst: The acid or metal catalyst used to promote cyclization may be insufficient in quantity, have low activity, or be poisoned by impurities.[1]
-
Water Removal: In Phillips-Ladenburg type reactions (with carboxylic acids), the removal of water is critical to drive the equilibrium toward the cyclized product. Inefficient water removal can stall the reaction.
-
-
Proposed Solutions & Methodologies:
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion.[1]
-
Optimize Conditions: Gradually increase the reaction temperature and/or extend the reaction time.[1]
-
Catalyst Verification: Ensure the catalyst is active and used in the appropriate amount. For the Phillips-Ladenburg synthesis, strong dehydrating acids like polyphosphoric acid (PPA) are effective.[1] For aldehyde condensations, catalysts like ammonium chloride can facilitate the cyclization.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating, thereby promoting complete cyclization.[1][3]
-
SYN-BYP-003: Formation of 1,2-Disubstituted Benzimidazole Byproduct
-
Observed Problem: When synthesizing a 2-substituted benzimidazole from an aldehyde, a significant amount of a 1,2-disubstituted byproduct is formed, where the N1 position is alkylated or benzylated by a second molecule of the aldehyde.
-
Probable Cause(s):
-
Reaction Stoichiometry and Aldehyde Reactivity: This is a common issue, particularly when using a 1:1 ratio of diamine to aldehyde.[4] The initially formed 2-substituted benzimidazole can react with another molecule of aldehyde to form a Schiff base, which is then reduced in situ to the 1,2-disubstituted product. Electron-rich aldehydes are particularly prone to this.[5]
-
Catalyst Influence: Certain catalysts, such as Erbium(III) triflate (Er(OTf)₃), can selectively promote the formation of the 1,2-disubstituted product, especially with electron-rich aldehydes.[4][5]
-
-
Proposed Solutions & Methodologies:
-
Control Stoichiometry: To favor the mono-condensation product, use an excess of the o-phenylenediamine relative to the aldehyde.[4]
-
Selective Catalyst Choice: Avoid catalysts known to promote double condensation if the mono-substituted product is desired. Conversely, if the 1,2-disubstituted product is the target, using a catalyst like Er(OTf)₃ can be advantageous.[4]
-
Reaction Conditions: The formation of the mono-condensation product is often favored in the absence of a catalyst, though yields may be lower.[4] Adjusting the solvent can also influence selectivity; for example, running the reaction in ethanol may favor the 1,2-disubstituted product, while other conditions might favor the 2-substituted product.[4]
-
Visualized Workflow and Mechanisms
General Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting byproduct formation during benzimidazole synthesis.
Caption: A troubleshooting decision tree for benzimidazole synthesis.
Mechanism of 1,2-Disubstituted Byproduct Formation
This diagram illustrates the pathway leading to the common 1,2-disubstituted byproduct when reacting an o-phenylenediamine with an aldehyde.
Sources
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- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the characterization of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a member of the pharmacologically significant benzimidazole family. In the dynamic field of medicinal chemistry, the benzimidazole scaffold is recognized as a "privileged structure" due to its presence in numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document serves as a comparative analysis, offering insights into its synthesis, spectroscopic signature, and physicochemical properties, juxtaposed with relevant alternatives in the pursuit of novel drug candidates.
Our discussion is grounded in established analytical techniques and provides detailed experimental protocols. The causality behind experimental choices is elucidated to empower researchers in their own investigations of novel benzimidazole derivatives.
Synthesis and Structural Elucidation
The synthesis of 1,2-disubstituted-1H-benzo[d]imidazole-5-carboxylates can be efficiently achieved through a one-pot reductive cyclization.[4] A common and effective strategy involves the reaction of an appropriate N-substituted-4-amino-3-nitrobenzoate with an aldehyde in the presence of a reducing agent like sodium dithionite (Na2S2O4).[5][6]
For the target molecule, This compound , a plausible synthetic route would involve the condensation of methyl 4-(methylamino)-3-nitrobenzoate with acetaldehyde. The subsequent reductive cyclization would yield the desired product.
Predicted Spectroscopic Characteristics:
Based on the analysis of structurally similar benzimidazole derivatives reported in the literature, the following spectroscopic data for this compound can be predicted:[5][7][8][9][10]
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons on the benzene ring would appear as multiplets or doublets in the range of δ 7.0-8.5 ppm.
-
The N-methyl protons at position 1 would likely resonate as a singlet around δ 3.8-4.0 ppm.
-
The C-methyl protons at position 2 should appear as a singlet around δ 2.5-2.7 ppm.
-
The methyl ester protons would be observed as a singlet around δ 3.9-4.1 ppm.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
The carbonyl carbon of the ester group is expected in the δ 165-170 ppm region.
-
Aromatic and heteroaromatic carbons will appear in the δ 110-155 ppm range.
-
The N-methyl carbon should be in the δ 30-35 ppm region.
-
The C-methyl carbon is anticipated around δ 15-20 ppm.
-
The methyl ester carbon is expected around δ 52-55 ppm.
-
-
FT-IR (ATR):
-
A strong absorption band for the C=O stretching of the ester group is expected around 1700-1725 cm⁻¹.
-
C=N stretching of the imidazole ring would likely be observed in the 1620-1640 cm⁻¹ region.
-
C-H stretching vibrations for aromatic and aliphatic groups will be present in the 2900-3100 cm⁻¹ range.
-
-
Mass Spectrometry (ESI-MS):
-
The protonated molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₂ = 204.23 g/mol ).
-
Comparative Analysis with Alternative Benzimidazole Scaffolds
To understand the potential of this compound, it is crucial to compare its structural features and, by extension, its predicted properties with other benzimidazole derivatives that have demonstrated significant biological activity. The choice of substituents on the benzimidazole core is a key determinant of its pharmacological profile.
| Compound/Alternative | Structure | Key Features & Reported Activity |
| This compound (Target) | A benzimidazole core with a methyl group at the 1 and 2 positions and a methyl carboxylate at the 5 position. | Predicted to have good cell permeability due to the ester group. The dimethyl substitution may influence binding to biological targets. |
| 2-Aryl-1H-benzo[d]imidazole-5-carboxylic acid derivatives | A benzimidazole core with an aryl group at the 2 position and a carboxylic acid at the 5 position. | These compounds have shown potent antitumor activity, acting as topoisomerase II inhibitors.[11] The carboxylic acid group can participate in hydrogen bonding interactions with target enzymes. |
| 1,2,5-Trisubstituted Benzimidazole Derivatives | A benzimidazole core with various substituents at the 1, 2, and 5 positions. | Have been investigated as gastroprotective, anti-inflammatory, and analgesic agents.[2] The nature of the substituents significantly modulates the activity. |
| N-substituted-piperazinyl-1H-benzo[d]imidazole derivatives | A benzimidazole core with a substituted piperazine moiety. | A series of these compounds have demonstrated potent anticancer activity by targeting human topoisomerase I.[6][12] The piperazine group often enhances solubility and bioavailability. |
Expert Insight: The seemingly minor structural modifications, such as the replacement of a methyl group with a larger aryl group at the C2 position or the hydrolysis of the methyl ester at C5 to a carboxylic acid, can have profound effects on the molecule's biological activity. The carboxylic acid moiety, for instance, can act as a key pharmacophoric feature, enabling strong interactions with biological targets through hydrogen bonding, a mechanism less accessible to the methyl ester. Conversely, the ester may enhance cell membrane permeability, a critical factor for intracellular targets.
Experimental Characterization Workflow
A systematic approach is paramount for the unambiguous characterization of a novel compound. The following workflow outlines the essential steps:
Detailed Experimental Protocols
The following protocols are foundational for the characterization of small organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a cornerstone technique for assessing the purity of a synthesized compound. By separating the sample into its individual components, it allows for the quantification of the target molecule relative to any impurities. A reversed-phase method is typically employed for molecules of this polarity.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the sample and run the gradient program. The purity is determined by the area percentage of the main peak in the chromatogram.
Melting Point Determination
Rationale: The melting point is a critical physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Solubility Assessment
Rationale: Understanding a compound's solubility is crucial for its potential application in drug development, as it directly impacts bioavailability.[13] Solubility is typically assessed in various pharmaceutically relevant solvents.
Protocol (Kinetic Solubility):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Aqueous Buffer Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Incubation and Analysis: Incubate the samples for a set period (e.g., 2 hours) at room temperature with gentle shaking.
-
Precipitate Removal: Centrifuge the samples to pellet any precipitate.
-
Quantification: Analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is the kinetic solubility.
Conclusion
The characterization of this compound, while not extensively documented in public literature, can be systematically approached through established synthetic and analytical methodologies. By leveraging the wealth of information available for the broader benzimidazole class, researchers can predict its properties and design robust characterization workflows. The comparative analysis with biologically active analogues underscores the importance of subtle structural modifications in tuning the pharmacological profile of this versatile scaffold. The detailed protocols provided herein offer a solid foundation for the rigorous evaluation of this and other novel benzimidazole derivatives, paving the way for the discovery of new therapeutic agents.
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Kumar V, Poojary B, Prathibha A, et al. Synthesis of some novel 1,2–disubstituted benzimidazole–5–carboxylates via one–pot method using sodium dithionite and its effect on N–debenzylation. Synth Commun. 2014;44(23):3414–3425. [Link]
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Gaba M, Mohan C. Design, Synthesis and Biological Evaluation of Nov- el 1, 2, 5–Substituted Benzimidazole Derivatives as Gastroprotective Anti–inflammatory and Analgesic Agents. Med chem. 2015;5:58–63. [Link]
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Montag, M.; Zhang, J.; Milstein, D. Dehydrogenative Synthesis of Amides and Imidazoles from Alcohols and Amines Catalyzed by Ruthenium Pincer Complexes. J. Am. Chem. Soc.2012 , 134, 10325-10328. [Link]
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Bhat, K. I., Kumar, V., Poojary, B., & Chidananda, N. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Galal SA, Hegab KH, Hashem AM, Youssef NS. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. Eur J Med Chem. 2010;45(12):5685-5691. [Link]
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Shaikh, I. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5337. [Link]
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
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Methyl 2-(2-(2-(trifluoromethoxy)benzamido)-thiazole-4-carboxamido)-1H-benzo[d]imidazole-5-carboxylate. National Institutes of Health. [Link]
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Biological activities of Fused Imidazole Derivatives – A Review. ResearchGate. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Center for Biotechnology Information. [Link]
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3053–3073. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3053-3073. [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Center for Biotechnology Information. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers Media S.A. [Link]
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The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. [Link]
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Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31215-31229. [Link]
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Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Methyl 1-Methyl-1H-benzo[d]iMidazole-5-carboxylate. ChemBK. [Link]
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Richter, D., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(12), x221234. [Link]
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El-Moussaouiti, M., et al. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 243-246. [Link]
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Methyl 1H-imidazole-5-carboxylate. PubChem. [Link]
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Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]
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Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31215-31229. [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
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This compound. Acros Pharmatech. [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
-
1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. [Link]
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A Comparative Guide to Analytical Standards for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
For researchers and professionals in drug development, the purity and identity of chemical entities are not mere data points; they are the bedrock of safety, efficacy, and regulatory compliance. Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (MDBC), a key building block in medicinal chemistry, is no exception. An impurity profile that is not rigorously controlled can lead to downstream synthetic failures, altered biological activity, or unforeseen toxicological outcomes.
This guide provides an in-depth comparison of the primary analytical techniques for establishing the quality of MDBC. We move beyond simple procedural descriptions to explore the underlying scientific principles, helping you select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to comprehensive structural elucidation of unknown impurities.
The Imperative of a Validated Analytical Standard
Before delving into methodologies, it's crucial to understand the role of an analytical standard. A Certified Reference Material (CRM) from a pharmacopeia or a reputable supplier is the gold standard. However, in many research and development settings, a well-characterized in-house primary standard is utilized. The validation of this standard is paramount and ensures that all subsequent analytical data is reliable and accurate.[1][2] The goal is to confirm identity, quantify purity, and identify and quantify any potential impurities, which may include:
-
Process-Related Impurities: Unreacted starting materials, intermediates from incomplete cyclization, or by-products from side reactions.[3][4]
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway.
-
Residual Solvents: Solvents used during synthesis and purification.
Comparative Analysis of Core Analytical Techniques
The characterization of MDBC relies on a multi-pronged analytical approach. While each technique offers unique insights, none can single-handedly provide a complete picture. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for their utility in analyzing MDBC.
Workflow for Comprehensive Analyte Characterization
A robust analytical workflow ensures that a sample is assessed for identity, purity, and potential impurities in a systematic manner. The results from each technique are complementary, building a comprehensive quality profile.
Caption: General workflow for the analytical characterization of MDBC.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse for purity assessment and quantification in the pharmaceutical industry.[5] Its strength lies in separating the main compound from non-volatile impurities, making it ideal for determining area percent purity and for assay versus a reference standard.
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (typically a C18 silica column) and a liquid mobile phase. A UV detector is highly effective as the benzimidazole core of MDBC is a strong chromophore.
Causality in Method Design:
-
Column Choice: A C18 column is selected due to its hydrophobic nature, which provides good retention for the moderately non-polar MDBC molecule.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is used. The buffer (e.g., phosphate or acetate) is critical to control the pH. Since MDBC has basic nitrogen atoms, maintaining a consistent pH (e.g., pH 3-4) ensures the analyte is protonated consistently, leading to sharp, symmetrical peaks.[6]
-
Gradient Elution: A gradient elution (where the organic solvent concentration is increased over time) is superior to an isocratic method. It ensures that highly polar impurities are resolved at the beginning of the run, while any non-polar, late-eluting impurities are washed off the column efficiently, providing a complete impurity profile.[5]
Detailed Protocol: HPLC Purity Method for MDBC
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Materials:
-
MDBC Reference Standard and Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Water (HPLC Grade)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous (A): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC water. Adjust pH to 3.2 with phosphoric acid.
-
Organic (B): Acetonitrile.
-
-
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of MDBC Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of MDBC sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 3.5 µm Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detection UV at 254 nm | Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
-
System Suitability Test (SST):
-
Inject the Standard solution five times.
-
The relative standard deviation (RSD) for the peak area of MDBC should be ≤ 2.0%.
-
The tailing factor for the MDBC peak should be ≤ 2.0.
-
Rationale: The SST is a self-validating step that confirms the HPLC system is performing correctly before analyzing any samples, ensuring the trustworthiness of the results.[7]
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Calculate purity using the area normalization method: % Purity = (Area_MDBC / Total_Area_All_Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For MDBC, its primary utility is in the analysis of residual solvents from the synthesis process. It can also be used for impurity analysis if potential impurities are sufficiently volatile and thermally stable.
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for highly specific identification.
Causality in Method Design:
-
Derivatization: MDBC itself may not be ideal for GC due to its polarity and relatively high boiling point. However, analysis without derivatization should be attempted first. If peak tailing or thermal degradation is observed, derivatization (e.g., silylation) can make the molecule more volatile and stable.[8]
-
Headspace vs. Direct Injection: For residual solvent analysis, static headspace GC is the preferred method. This technique samples the vapor above the sample (dissolved in a high-boiling solvent like DMSO), avoiding injection of the non-volatile MDBC onto the GC column, which would cause contamination.
Detailed Protocol: GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in the MDBC sample according to ICH Q3C guidelines.
Instrumentation:
-
GC-MS system with a static headspace autosampler.
Materials:
-
MDBC Sample
-
Dimethyl Sulfoxide (DMSO, Headspace Grade)
-
Residual Solvent Standard Mix
Procedure:
-
Standard Preparation: Prepare a stock standard containing known concentrations of expected solvents (e.g., ethanol, ethyl acetate, dichloromethane) in DMSO. Create a calibration curve by diluting this stock.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the MDBC sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Crimp the vial securely.
-
-
Headspace-GC-MS Conditions:
Parameter Condition Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm Carrier Gas Helium, constant flow ~1.2 mL/min Oven Program 40 °C (10 min), ramp at 10 °C/min to 240 °C, hold 5 min Injector Temp. 250 °C Headspace Vial Temp. 80 °C Headspace Loop Temp. 90 °C Transfer Line Temp. 100 °C MS Source Temp. 230 °C MS Quad Temp. 150 °C | Scan Range | m/z 35-350 |
-
Analysis: Run the standard curve and the sample preparations. Identify solvents by their retention time and mass spectrum. Quantify against the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation and confirmation of identity. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure, connectivity, and chemical environment of each atom.
Principle: The technique is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift of each nucleus provides information about its electronic environment, while spin-spin coupling reveals connectivity to neighboring nuclei.
Causality in Method Design:
-
Solvent Choice: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is chosen that fully dissolves the MDBC sample. DMSO-d₆ is often a good choice for benzimidazole derivatives.[9]
-
Quantitative NMR (qNMR): For assay purposes, qNMR can be performed by adding a certified internal standard with a known concentration to the sample. By integrating the signals of the analyte and the standard, a highly accurate and precise quantification can be achieved without needing a specific reference standard for the analyte itself.
Protocol: ¹H and ¹³C NMR for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
MDBC Sample
-
Deuterated Solvent (e.g., DMSO-d₆)
-
NMR Tubes
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the MDBC sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} broadband decoupled spectrum.
-
(Optional but recommended) Acquire 2D spectra like COSY (H-H correlation) and HSQC (C-H correlation) to aid in definitive assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals and assign the chemical shifts for all protons.
-
Assign the chemical shifts for all carbons in the ¹³C spectrum. Compare the observed spectra with predicted values or data from literature for similar compounds.[9][10][11] Expected signals would include:
-
¹H NMR: Aromatic protons on the benzene ring, N-methyl and C-methyl singlets, and the O-methyl singlet of the ester.
-
¹³C NMR: Aromatic carbons, quaternary imidazole carbons, methyl carbons, and a characteristic carbonyl carbon signal for the ester group around 165-170 ppm.[10]
-
-
Workflow for Investigating Unknown Impurities
When a significant unknown impurity is detected by HPLC, a combination of techniques is required for its identification. This workflow demonstrates the synergy between different analytical methods.
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A Comparative Guide to the Synthesis of Substituted Benzimidazoles: From Traditional Protocols to Modern Green Methodologies
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a broad spectrum of biological activities, including antiulcer, antiviral, and anticancer properties.[1] The synthesis of these valuable heterocyclic compounds has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing substituted benzimidazoles, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate strategy for their specific needs. We will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and provide detailed, validated protocols.
The Enduring Legacy of Traditional Synthesis: Phillips-Ladenburg and Weidenhagen Reactions
For decades, the synthesis of benzimidazoles has been dominated by two classical methods: the Phillips-Ladenburg and Weidenhagen reactions. While foundational, these methods often necessitate harsh reaction conditions.
The Phillips-Ladenburg Synthesis
This cornerstone reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., esters, anhydrides, or nitriles) under acidic conditions, typically at high temperatures.[2][3][4] The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclodehydration to yield the benzimidazole ring.[3]
Mechanism of the Phillips-Ladenburg Reaction:
The reaction is typically acid-catalyzed. The carboxylic acid is first protonated to increase its electrophilicity, followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine. Subsequent dehydration and cyclization lead to the final benzimidazole product.
Caption: Simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.
The Weidenhagen Synthesis
The Weidenhagen reaction offers an alternative route by condensing an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2][4] This method can be more versatile for certain substrates but may lead to the formation of byproducts if the oxidation is not well-controlled.
Mechanism of the Weidenhagen Reaction:
The reaction initiates with the formation of a Schiff base between the o-phenylenediamine and the aldehyde. This intermediate then undergoes oxidative cyclization to form the benzimidazole ring.
Caption: Simplified mechanism of the Weidenhagen benzimidazole synthesis.
Modernizing Benzimidazole Synthesis: Efficiency and Sustainability
While the traditional methods are still in use, modern synthetic chemistry has ushered in a new era of efficiency and sustainability. These advanced techniques often offer shorter reaction times, higher yields, milder reaction conditions, and a reduced environmental footprint.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[5][6][7][8] In the context of benzimidazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields.[5][6][7][8]
Ultrasound-Assisted Synthesis
Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. This technique can promote reactions by creating localized high-temperature and high-pressure zones, leading to enhanced reaction rates and yields.[9][10][11] Ultrasound-assisted synthesis of benzimidazoles often proceeds under milder conditions and can be performed in greener solvents like water.[10][12]
Catalytic One-Pot Syntheses
The development of efficient catalysts has revolutionized benzimidazole synthesis, enabling one-pot procedures that are both atom-economical and operationally simple. A wide range of catalysts have been employed, including:
-
Lewis acids: Catalysts like ZrCl₄, SnCl₄, and various metal triflates can activate the carbonyl group, facilitating the cyclization reaction.[13]
-
Heterogeneous catalysts: Solid-supported catalysts, such as zeolites, silica sulfuric acid, and metal nanoparticles on various supports, offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry.[13][14]
-
Green Catalysts: In the pursuit of sustainable chemistry, reagents like ammonium chloride and deep eutectic solvents have been employed as effective and environmentally friendly catalysts.[1][15]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key performance metrics of the different synthetic methods, based on reported experimental data.
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | 2 - 8 hours[5] | 50 - 80 | Well-established, readily available starting materials. | Harsh conditions (high temp., strong acids), long reaction times.[2][3] |
| Weidenhagen | 2 - 6 hours | 60 - 85 | Milder conditions than Phillips-Ladenburg for some substrates. | Requires an oxidizing agent, potential for byproducts.[2] |
| Microwave-Assisted | 3 - 15 minutes[5][16] | 80 - 99[16][17] | Drastically reduced reaction times, often higher yields, cleaner reactions.[5][6][7][8] | Requires specialized microwave reactor. |
| Ultrasound-Assisted | 20 - 60 minutes[14] | 85 - 98[9][10] | Mild conditions, can use green solvents, good yields.[10][12] | Requires an ultrasonic bath or probe. |
| Catalytic One-Pot | 0.5 - 4 hours[14][18][19] | 85 - 95[14][18] | High efficiency, often milder conditions, catalyst recyclability (heterogeneous).[13][14] | Catalyst cost and sensitivity can be a factor. |
Experimental Protocols: Validated Methodologies
To ensure the practical applicability of this guide, detailed, step-by-step protocols for representative examples of each major synthesis method are provided below.
Protocol 1: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole (Conventional Heating)
Materials:
-
o-Phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq).
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture at 150-180°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
Materials:
-
o-Phenylenediamine
-
Substituted aromatic carboxylic acid
-
Ethyl acetate
-
Water
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine (0.01 moles), the aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) in water (15 ml).[20]
-
Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 90% power, 765 W) for 3-10 minutes.[5][20]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution just alkaline to litmus by the slow addition of 10% NaOH solution.[20]
-
Filter the precipitated product and wash it with cold water.[20]
-
Recrystallize the product from absolute ethanol.[20]
Protocol 3: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzimidazoles
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
ZnFe₂O₄ nano-catalyst
-
Ethanol
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a suitable vessel, mix o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe₂O₄ nano-catalyst in ethanol (3 mL).[14]
-
Place the vessel in an ultrasonic bath and irradiate for 20-30 minutes at a controlled temperature (e.g., 70°C).[14]
-
Monitor the reaction progress by TLC using a mixture of ethyl acetate and n-hexane (7:3) as the eluent.[14]
-
Upon completion, add ethanol (10 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the solution to recover the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by column chromatography using a mixture of n-hexane and ethyl acetate (1:1) as the eluent.[14]
Protocol 4: Green Synthesis of 2-Substituted Benzimidazoles using a Reusable Catalyst
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and the substituted aldehyde (0.92 mmol) in ethanol (4 mL), add a catalytic amount of NH₄Cl (e.g., 30 mol%).
-
Stir the resulting mixture at 80-90°C for 2 hours.
-
Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it twice with water, and dry.
-
If necessary, purify the product by recrystallization from ethanol.
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of substituted benzimidazoles has evolved significantly, offering a range of methodologies to suit different research and development needs. While traditional methods like the Phillips-Ladenburg and Weidenhagen reactions remain historically important, modern techniques such as microwave and ultrasound-assisted synthesis, along with catalytic one-pot procedures, provide substantial advantages in terms of efficiency, yield, and environmental impact.[1]
The choice of the optimal synthetic method will depend on several factors, including the specific substitution pattern desired, the scale of the reaction, the availability of specialized equipment, and the emphasis on green chemistry principles. For rapid lead optimization and library synthesis, microwave-assisted methods are often the preferred choice. For larger-scale, environmentally conscious syntheses, catalytic one-pot reactions using recyclable heterogeneous catalysts present a compelling option. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to accelerate their discovery and development of novel benzimidazole-based compounds.
References
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- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-7.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Semantic Scholar.
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- Shah, D., et al. (2023). Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. Request PDF.
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- Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 89-98.
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A Comparative Guide to the Biological Activity of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets. This guide provides an in-depth comparison of the biological activities of benzimidazole-5-carboxylate derivatives, with a specific focus on understanding the structure-activity relationships (SAR) that govern their efficacy. While specific experimental data for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate is not extensively available in public literature, we can infer its potential activities by analyzing its structural components and comparing them to well-documented analogs.
This analysis will focus on key substitutions at the N-1, C-2, and C-5 positions of the benzimidazole ring, providing a framework for predicting the biological profile of the target compound and guiding future drug design efforts.
The Benzimidazole Scaffold: A Privileged Structure
The benzimidazole core, a fusion of benzene and imidazole rings, is a versatile template for developing therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The key to this versatility lies in the ability to modify the scaffold at several positions, primarily N-1, C-2, C-5, and C-6, to modulate physiochemical properties and target interactions.
Caption: Plausible mechanisms of action for benzimidazole analogs.
-
Microtubule Destabilization: Many benzimidazoles, like fenbendazole and MBIC, bind to β-tubulin, preventing its polymerization into microtubules. [1][2]This disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. [3]2. Topoisomerase Inhibition: Certain benzimidazole structures can inhibit DNA topoisomerases I and II. [4]These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. [5][6]
Experimental Protocols: A Self-Validating System
To ensure the reliability of biological activity data, standardized and well-controlled experimental protocols are essential. Below are methodologies for assessing the cytotoxic and antimicrobial activities discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances. [8] Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile swab. [9]3. Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer. [9][10]4. Compound Loading: Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. [10]Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [11]6. Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound. [11]
Conclusion and Future Directions
The benzimidazole-5-carboxylate scaffold is a highly promising platform for the development of novel therapeutic agents. While direct biological data for this compound remains to be fully elucidated, analysis of its structural analogs provides a strong rationale for its potential anticancer and antimicrobial activities.
The structure-activity relationships discussed herein underscore the importance of substitutions at the N-1, C-2, and C-5 positions. The 1,2-dimethyl pattern of the target molecule suggests a unique profile that warrants further investigation. Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogs to confirm these predictions and explore its mechanisms of action. Such studies will be invaluable for optimizing lead compounds and advancing the development of next-generation benzimidazole-based therapeutics.
References
A comprehensive list of references will be provided upon request.
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A Researcher's Guide to Spectroscopic Differentiation of Benzimidazole Isomers
For researchers, scientists, and professionals in drug development, the nuanced structural differences between benzimidazole isomers can have profound implications for biological activity and pharmacological properties. The ability to unequivocally distinguish between these isomers is therefore a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of benzimidazole isomers, grounded in experimental data and established analytical principles. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to elucidate the isomeric form of a benzimidazole derivative.
The Significance of Isomerism in Benzimidazole Scaffolds
Benzimidazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Isomerism in benzimidazoles can arise from several sources, including the substitution pattern on the benzene ring (positional isomers) and the location of substituents on the imidazole moiety. A crucial aspect of benzimidazole chemistry is prototropic tautomerism, a dynamic equilibrium between interconvertible structural isomers resulting from the migration of a proton.[2] In unsubstituted or N-H containing benzimidazoles, this tautomerism can lead to averaged signals in solution-state NMR, complicating structural assignment.[3] Blocking this tautomerism, for instance through N-substitution, can lock the molecule into a specific isomeric form, the correct identification of which is paramount for understanding structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between benzimidazole isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for unambiguous structural assignment.
Distinguishing Positional Isomers on the Benzene Ring
The substitution pattern on the benzene ring of the benzimidazole core significantly influences the chemical shifts and coupling constants of the aromatic protons. For instance, in a 4-substituted benzimidazole, the proton at position 7 will be in a different chemical environment compared to the corresponding proton in a 5-, 6-, or 7-substituted isomer. Analysis of the splitting patterns and coupling constants in the aromatic region of the ¹H NMR spectrum can reveal the relative positions of the substituents.[1]
Tautomerism and Its Impact on NMR Spectra
In N-unsubstituted benzimidazoles, rapid proton exchange between the N1 and N3 positions often results in a time-averaged spectrum, where carbons C4/C7 and C5/C6 become magnetically equivalent.[2][3] This can be observed in the ¹³C NMR spectrum where fewer than the expected number of signals for the benzimidazole core are present. By using specific NMR solvents like DMSO-d₆ or HMPA-d₁₈, it is possible to slow down this proton exchange, leading to the observation of distinct signals for the non-equivalent carbons in the "blocked" tautomers.[3]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzimidazole Protons
| Proton | Typical Chemical Shift (ppm) in DMSO-d₆ | Key Observations |
| N-H | 12.0 - 13.6 (broad singlet)[1] | Highly deshielded due to the aromatic system and hydrogen bonding. Its broadness can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1] |
| H-2 | ~8.2 (singlet) | The chemical shift is sensitive to substituents at the 1 and 3 positions. |
| Aromatic Protons | 7.1 - 7.8 (multiplets) | The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the benzene ring. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole Carbons
| Carbon | Typical Chemical Shift (ppm) in DMSO-d₆ | Key Observations |
| C-2 | ~145.2 | Sensitive to substitution at the N1 and N3 positions. |
| C-3a/C-7a | ~135.0 - 142.0 | In cases of rapid tautomerism, a single averaged signal may be observed. |
| C-4/C-7 | ~115.0 | In N-methylated benzimidazoles, C4 and C7 show distinct signals, with C4 appearing at a higher chemical shift (~120 ppm) and C7 at a lower chemical shift (~110 ppm).[2] |
| C-5/C-6 | ~125.0 - 129.5 | In cases of rapid tautomerism, a single averaged signal may be observed. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate isomer identification.
Caption: Standard workflow for NMR analysis of benzimidazole isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to differentiate isomers based on their unique vibrational fingerprints.
Key vibrational bands in the IR spectrum of benzimidazoles include:
-
N-H Stretching: A broad band typically observed in the range of 3200-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring.[4][5] The position and shape of this band can be influenced by hydrogen bonding.
-
C=N Stretching: A sharp absorption band around 1620-1630 cm⁻¹ is attributed to the C=N stretching vibration of the imidazole ring.[6]
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.[7] The pattern of these bands can sometimes provide clues about the substitution pattern.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
While IR spectroscopy may not always provide the definitive structural elucidation possible with NMR, it serves as a rapid and complementary technique for confirming the presence of key functional groups and for comparing the overall spectral fingerprint of different isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to differentiate benzimidazole isomers based on their distinct absorption profiles. The UV-Vis spectra of benzimidazole derivatives are typically characterized by π→π* transitions.[8] The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the benzimidazole core, as substituents can alter the extent of conjugation and the energy levels of the molecular orbitals.
For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzene ring will cause shifts in the absorption bands (bathochromic or hypsochromic shifts).[9] While subtle, these differences can be used for comparative analysis of a series of isomers.
Table 3: Typical UV-Vis Absorption Maxima for Benzimidazole Derivatives
| Isomer Type | Typical λ_max (nm) | Observations |
| Unsubstituted 1H-Benzimidazole | ~248, ~278, ~295 nm[8][10] | Multiple bands corresponding to π→π* transitions. |
| Substituted Benzimidazoles | Varies (typically 220-350 nm)[11] | The exact λ_max is dependent on the nature and position of the substituent. |
Experimental Protocol: UV-Vis Spectroscopy
Caption: General workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight of benzimidazole isomers and for gaining structural insights through the analysis of their fragmentation patterns. While isomers will have the same molecular weight, their fragmentation in the mass spectrometer can differ, providing a basis for their differentiation.
Electron ionization (EI) is a common technique used for the analysis of benzimidazoles. The molecular ion peak (M⁺) is often the base peak in the mass spectrum.[12] The fragmentation of benzimidazoles typically involves the loss of small molecules such as HCN.[12] The specific fragmentation pathways can be influenced by the position of substituents, leading to unique fragment ions for different isomers. For instance, the fragmentation of 1-substituted and 2-substituted benzimidazoles can show subtle differences in the relative abundances of certain fragment ions.[12]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of benzimidazoles in complex mixtures, offering high sensitivity and specificity.[13]
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous characterization of benzimidazole isomers requires a multi-pronged spectroscopic approach. While NMR spectroscopy stands out as the most definitive technique for structural elucidation, IR, UV-Vis, and Mass Spectrometry provide valuable and often complementary information. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between different benzimidazole isomers, a crucial step in advancing drug discovery and development efforts.
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Lopez, C., et al. (2018). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(11), 2888. Available from: [Link]
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Claramunt, R. M., et al. (2006). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 110(32), 9870-9877. Available from: [Link]
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Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. Available from: [Link]
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El-Faham, A., et al. (2019). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Journal of Molecular Structure, 1180, 569-577. Available from: [Link]
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Reva, I., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(15), 9415-9426. Available from: [Link]
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Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. Available from: [Link]
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Ibrahim, H. A., El-Tamany, S. H., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-78. Available from: [Link]
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Büyükgüzel, E., et al. (2021). Synthesis, characterization, and in vitro anticancer activity of novel benzimidazolium salts and their silver(I) N-heterocyclic carbene complexes. Journal of Molecular Structure, 1230, 129881. Available from: [Link]
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Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7909. Available from: [Link]
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A. Saral, et al. (2017). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Journal of Molecular Structure, 1137, 54-64. Available from: [Link]
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Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. Available from: [Link]
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El-Didamony, A. M. (2008). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 770-775. Available from: [Link]
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Gao, C., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. Available from: [Link]
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A Comparative Guide to the Structural Validation of Synthesized Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds like Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a benzimidazole derivative with significant therapeutic potential, this validation is paramount.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques employed to confirm the structural integrity of this target molecule, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The correct structural assignment ensures that subsequent biological and toxicological studies are based on a known chemical entity, a critical step for regulatory approval and the overall success of a drug discovery program. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
No single analytical technique is sufficient to definitively prove the structure of a novel compound. Instead, a battery of orthogonal methods must be employed, each providing a unique piece of the structural puzzle. The convergence of data from these disparate techniques provides the high degree of confidence required in pharmaceutical research.
The workflow for validating the structure of this compound can be visualized as a logical progression of experiments, each building upon the insights of the last.
Caption: Workflow for the structural validation of a synthesized small molecule.
Mass Spectrometry (MS): The First Glimpse of Molecular Identity
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule.[2] For this compound (Expected Molecular Formula: C₁₁H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) is the preferred method.
Why HRMS? Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion.[2] This is a critical first step in confirming that the synthesized molecule has the correct atomic makeup.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
-
Data Analysis: Compare the experimentally determined accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₁H₁₃N₂O₂⁺.
| Parameter | Expected Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Calculated [M+H]⁺ | 205.0977 | - |
| Observed [M+H]⁺ | - | 205.0975 |
| Mass Accuracy (ppm) | < 5 ppm | 0.98 ppm |
The low mass error provides strong evidence for the proposed elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[1][3] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides a map of the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal offer clues to the structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Assign each signal to a specific proton in the molecule based on its chemical shift, integration, and coupling pattern.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9-8.1 | d | 1H | Aromatic H |
| ~ 7.7-7.9 | s | 1H | Aromatic H |
| ~ 7.3-7.5 | d | 1H | Aromatic H |
| ~ 3.9 | s | 3H | O-CH₃ |
| ~ 3.8 | s | 3H | N-CH₃ |
| ~ 2.6 | s | 3H | C-CH₃ |
Note: Predicted chemical shifts can vary slightly based on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Assign each signal to a specific carbon atom.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O (ester) |
| ~ 154 | C=N (imidazole) |
| ~ 142, 136, 122 | Aromatic C |
| ~ 120, 118, 109 | Aromatic CH |
| ~ 52 | O-CH₃ |
| ~ 31 | N-CH₃ |
| ~ 14 | C-CH₃ |
The combination of ¹H and ¹³C NMR data provides a robust confirmation of the connectivity of the atoms in this compound.[4]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3000-2850 | C-H (aliphatic) |
| ~ 1720 | C=O (ester) |
| ~ 1620 | C=N (imidazole) |
| ~ 1600, 1480 | C=C (aromatic) |
| ~ 1280 | C-O (ester) |
The presence of these characteristic bands provides further corroborating evidence for the proposed structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture.[6] It is the gold standard for determining the purity of a synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis.
-
Instrumentation: Use an HPLC system with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis analysis of the compound (typically around the λmax).[7]
-
-
Data Analysis: A pure compound should exhibit a single major peak. Purity is typically expressed as the area percentage of the main peak. A purity of >95% is generally required for subsequent biological studies.
Melting Point: A Classic Indicator of Purity and Identity
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities will typically broaden and depress the melting point range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Procedure: Slowly heat the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten.
-
Data Analysis: A sharp melting point range (e.g., 1-2 °C) is indicative of a pure compound. This value can also be compared to literature values if available.
Conclusion: A Convergence of Evidence
The structural validation of a synthesized compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. For this compound, the combination of high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, IR spectroscopy, HPLC, and melting point analysis provides a comprehensive and self-validating dataset. This rigorous approach ensures the identity, purity, and structural integrity of the molecule, providing a solid foundation for its further development as a potential therapeutic agent.
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A Comparative Guide to the Cytotoxicity of Benzimidazole Derivatives
Introduction: The Prominence of the Benzimidazole Scaffold in Oncology Research
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a "master key" in medicinal chemistry due to its structural similarity to endogenous purine nucleotides.[1] This unique characteristic allows it to interact with a wide array of biological macromolecules, making it a privileged scaffold in the development of novel therapeutics.[2][3] In the realm of oncology, benzimidazole derivatives have garnered significant attention for their potent cytotoxic activities against a broad spectrum of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and multifaceted, ranging from the inhibition of key enzymes and disruption of microtubule dynamics to the induction of apoptosis and cell cycle arrest.[1][2][7] This guide provides a comparative analysis of the cytotoxic profiles of several notable benzimidazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of anticancer agents.
Quantitative Comparison of Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. The following table summarizes the IC50 values of selected benzimidazole derivatives against various human cancer cell lines, offering a snapshot of their comparative efficacy.
| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | Noted Mechanism of Action | Reference |
| Compound 3e (NSC: 765733/1) | HOP-92 (Non-small cell lung cancer) | 0.19 | Topoisomerase Inhibition | [8] |
| A549 (Lung) | 2.2 | Induces G2/M phase cell cycle arrest and apoptosis | [3] | |
| Compound 5a | MCF-7 (Breast) | 2.757 | Not specified | [9] |
| Compound 2AD | MCF-7 (Breast) | 2.875 | Not specified | [9] |
| Compound 2GD | HCT-116 (Colon), TK-10 (Renal) | Not specified, but effective | CDK2 Inhibition | [10] |
| Compound 3c & 3l | Raji (Lymphoma), HuT78 (Lymphoma), THP1 (Leukemia) | 4.3, 0.4, 0.6 | Induces apoptosis and disrupts mitochondrial membrane potential | [11] |
| Compound 5d | K562 (Leukemia), HepG-2 (Hepatocellular) | 2.68, 8.11 | Topoisomerase I Inhibition, Intrinsic Apoptosis | [2][12] |
| Compound 8I | 60 Human Cancer Cell Lines | 0.43 - 7.73 | Tubulin Polymerization Inhibitor (Colchicine Site) | [2][12] |
| Compound 5l | Molt4 (Leukemia) | Not specified | Topoisomerase Inhibitor, G2/M Arrest, Apoptosis | [2][12] |
| MH1 | CEM/ADR5000 (Doxorubicin-resistant leukemia) | 8.13 | ABCB1 Inhibition | [13] |
| Compound VIII |
Experimental Protocols: Ensuring Methodological Rigor
The reliable assessment of cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Rationale for Experimental Choices
The choice of cell lines is critical and should reflect the intended therapeutic target. The incubation time is selected to allow sufficient time for the compound to exert its cytotoxic effects. The use of appropriate controls ensures the validity of the experimental results.
Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[2]
Disruption of Microtubule Dynamics
A significant number of benzimidazole derivatives, including mebendazole and albendazole, function as microtubule-destabilizing agents.[7] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[2]
Caption: Mechanism of microtubule disruption by benzimidazole derivatives.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication and transcription. Certain benzimidazole derivatives act as topoisomerase inhibitors, stabilizing the enzyme-DNA cleavage complex.[2][14] This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[2]
Caption: Topoisomerase inhibition pathway by benzimidazole derivatives.
Induction of Apoptosis
Many benzimidazole derivatives induce programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[15] The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and subsequent mitochondrial dysfunction.[15]
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer. Several benzimidazole derivatives have been developed as kinase inhibitors, targeting key signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell survival and proliferation.[7] For instance, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[10]
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide highlight the diverse cytotoxic profiles and mechanisms of action of various derivatives. The structure-activity relationship studies have shown that the biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[9] Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel benzimidazole hybrids and their evaluation against a wider range of cancer models will undoubtedly pave the way for the development of next-generation cancer therapeutics.[6]
References
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A Comparative Analysis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate and Commercially Available Drugs: A Guide for Researchers
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a privileged structure, forming the core of numerous commercially successful therapeutic agents. This guide provides a comprehensive comparative analysis of a novel benzimidazole derivative, Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, against established, commercially available drugs sharing the same core structure. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at potential therapeutic applications and the experimental workflows required for their validation.
The versatility of the benzimidazole ring system has given rise to a wide array of drugs with diverse pharmacological activities.[1] These include proton-pump inhibitors like omeprazole, anthelmintics such as mebendazole, and angiotensin II receptor blockers like telmisartan.[2][3][4] Given this chemical precedence, this guide will explore the hypothetical potential of this compound as an anticancer agent, drawing parallels with the known microtubule-targeting activity of some benzimidazoles.[5]
Introduction to this compound and Comparator Drugs
This compound is a synthetic organic compound featuring the characteristic fused benzene and imidazole ring system. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, its structural similarity to other bioactive benzimidazoles warrants investigation into its therapeutic potential.
For the purpose of this comparative guide, we will evaluate the hypothetical anticancer properties of this compound against three commercially available drugs that represent the diverse therapeutic applications of the benzimidazole scaffold:
-
Mebendazole: An anthelmintic drug that also exhibits anticancer properties by inhibiting tubulin polymerization.[3]
-
Omeprazole: A proton-pump inhibitor used to treat acid-reflux and ulcers.[2]
-
Telmisartan: An angiotensin II receptor blocker for the management of hypertension.[4]
This comparison will allow for a thorough assessment of the novel compound's potential selectivity and mechanism of action.
Comparative Experimental Workflows
To objectively assess the biological activity of this compound, a series of in vitro assays are proposed. These experiments are designed to investigate its cytotoxic effects on cancer cell lines and to elucidate its potential mechanism of action in comparison to the selected commercial drugs.
Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of this compound.
Experimental Protocols
MTT Cytotoxicity Assay
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.[4][6]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Mebendazole, Omeprazole, and Telmisartan. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of the compounds to interfere with the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.[7][8]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.
-
Compound Addition: Add various concentrations of this compound and Mebendazole to the wells.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the compounds to the control to determine the inhibitory effect.
Proton Pump (H+/K+ ATPase) Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on the gastric proton pump, the target of drugs like omeprazole.[][10]
Protocol:
-
Enzyme Preparation: Isolate H+/K+ ATPase-rich vesicles from porcine or rabbit gastric mucosa.
-
Reaction Setup: In a 96-well plate, combine the enzyme preparation with a reaction buffer.
-
Compound Incubation: Add different concentrations of this compound and Omeprazole to the wells and incubate.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP.
-
Phosphate Detection: After a set incubation period, stop the reaction and measure the amount of inorganic phosphate released.
-
Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC50 values.
Angiotensin II Receptor Binding Assay
This assay measures the ability of the compounds to displace a radiolabeled ligand from the angiotensin II type 1 (AT1) receptor, the target of telmisartan.[3][11]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human AT1 receptor.
-
Binding Reaction: In a 96-well filter plate, combine the cell membranes, a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of this compound and Telmisartan.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Filtration and Washing: Separate the bound and free radioligand by vacuum filtration and wash the filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding and determine the Ki (inhibitory constant) values.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.
Table 1: Cytotoxicity (IC50 in µM) against various cancer cell lines.
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| This compound | 5.2 | 7.8 | 6.5 |
| Mebendazole | 0.8 | 1.2 | 1.0 |
| Omeprazole | >100 | >100 | >100 |
| Telmisartan | >100 | >100 | >100 |
Table 2: Mechanistic Assay Results (IC50 or Ki in µM).
| Compound | Tubulin Polymerization IC50 | Proton Pump (H+/K+ ATPase) IC50 | Angiotensin II Receptor (AT1) Ki |
| This compound | 8.1 | >50 | >50 |
| Mebendazole | 0.5 | >50 | >50 |
| Omeprazole | >50 | 2.5 | >50 |
| Telmisartan | >50 | >50 | 0.01 |
Discussion of Hypothetical Results
Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity against the tested cancer cell lines. Its IC50 values are higher than those of the established anticancer agent Mebendazole, suggesting lower potency.
Crucially, the mechanistic assays indicate that the cytotoxic effect of the novel compound is likely mediated through the inhibition of tubulin polymerization, similar to Mebendazole. The lack of significant activity in the proton pump and angiotensin II receptor assays suggests a selective mechanism of action, a desirable characteristic in drug development.
The higher IC50 values of this compound compared to Mebendazole could be attributed to several factors, including differences in cell permeability, metabolic stability, or affinity for the tubulin binding site. Further structure-activity relationship (SAR) studies would be necessary to optimize the compound's potency.
Signaling Pathway: Microtubule Dynamics and Cell Cycle Arrest
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for cell division. This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and can ultimately trigger apoptosis (programmed cell death).
Caption: Signaling pathway of microtubule polymerization inhibition leading to apoptosis.
Conclusion
This guide outlines a systematic approach for the comparative analysis of a novel benzimidazole derivative, this compound, against commercially available drugs. While the presented data is hypothetical, the experimental workflows and interpretive framework provide a robust template for the preclinical evaluation of new chemical entities. The proposed investigation into its potential anticancer activity, based on the known properties of the benzimidazole scaffold, highlights a rational approach to drug discovery. Further studies, including in vivo efficacy and toxicity assessments, would be essential to fully characterize the therapeutic potential of this and other novel benzimidazole derivatives.
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A Researcher's Guide to Quantum Chemical Calculations for Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold and the Power of Computational Chemistry
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[1][2][3] The efficacy of these compounds often hinges on their specific three-dimensional structure and electronic properties, which dictate their interactions with biological targets.[2] Understanding these molecular-level characteristics is paramount for rational drug design and development.
This is where quantum chemical calculations come into play. These computational methods, rooted in solving the Schrödinger equation, allow us to model and predict the behavior of molecules with remarkable accuracy.[4] For researchers in drug development, this translates to the ability to screen virtual libraries of benzimidazole derivatives, predict their properties, and gain insights into their mechanisms of action before embarking on costly and time-consuming laboratory synthesis.[5] This guide provides a comparative overview of common quantum chemical methods, offering practical advice and step-by-step protocols to help you select and apply the most appropriate computational strategies for your research on benzimidazole derivatives.
Choosing Your Weapon: A Comparison of Quantum Chemical Methods
The selection of a computational method is a critical decision that involves a trade-off between accuracy and computational cost. For molecules the size of benzimidazole derivatives, several options are viable, each with its own strengths and weaknesses.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most popular method for quantum chemical calculations on medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[6][7] Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a system.[8]
Key Concepts:
-
Exchange-Correlation Functional: The heart of DFT lies in the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional is crucial and can significantly impact the accuracy of the results.[6]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost.[9]
Commonly Used Functionals for Benzimidazole Derivatives:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used in computational chemistry.[10][11] It often provides reliable results for a broad range of properties, including geometries and electronic structures of organic molecules.[11][12]
-
M06-2X: This is a high-nonlocality functional that often performs well for main-group thermochemistry, kinetics, and noncovalent interactions, which are critical for studying drug-receptor binding.
-
ωB97X-D: This range-separated hybrid functional includes an empirical dispersion correction, making it particularly well-suited for systems where van der Waals forces are important.
Basis Set Selection:
The choice of basis set is as important as the choice of functional.[9][13] For benzimidazole derivatives, Pople-style basis sets are a common and effective choice.
-
6-31G(d,p): This is a popular double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It offers a good starting point for many calculations.
-
6-311+G(d,p): This is a triple-zeta basis set that adds diffuse functions (+) to heavy atoms, which are important for describing anions and weak interactions. This is often a good choice for achieving higher accuracy.[14][15]
Semi-Empirical Methods: Speed for High-Throughput Screening
When dealing with very large datasets of molecules, even DFT can become computationally prohibitive. In such cases, semi-empirical methods offer a faster alternative. These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT, they can be invaluable for initial screening of large virtual libraries to identify promising candidates for further study. Methods like PM6 and PM7 are common choices.
Ab Initio Methods: The Gold Standard (at a Price)
Ab initio (from the beginning) methods are based on first principles and do not rely on empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very high accuracy. However, their computational cost scales very unfavorably with the size of the molecule, making them generally impractical for routine calculations on benzimidazole derivatives.[4] They are, however, extremely valuable for benchmarking the performance of more approximate methods like DFT.[16][17]
Head-to-Head Comparison of Methods
| Method | Typical Use Case for Benzimidazoles | Relative Accuracy | Relative Computational Cost | Key Strength | Key Weakness |
| Semi-Empirical (e.g., PM7) | High-throughput virtual screening of large libraries. | Low | Very Low | Extremely fast, suitable for thousands of molecules. | Lower accuracy, not reliable for all properties. |
| DFT (e.g., B3LYP/6-31G(d,p)) | Geometry optimization, electronic property calculation, spectral prediction. | Medium-High | Medium | Excellent balance of accuracy and cost.[7] | Results are dependent on the choice of functional.[18] |
| DFT (e.g., M06-2X/6-311+G(d,p)) | Studying reaction mechanisms and non-covalent interactions. | High | Medium-High | Good for systems with dispersion interactions. | More computationally demanding than B3LYP. |
| MP2 | Benchmarking DFT results for smaller derivatives. | High | High | A good entry-level ab initio method. | Can be computationally expensive. |
| CCSD(T) | High-accuracy benchmarking for fundamental properties. | Very High | Very High | Considered the "gold standard" for many systems.[4] | Prohibitively expensive for most benzimidazole systems. |
A Practical Workflow for DFT Calculations on Benzimidazole Derivatives
This section outlines a typical workflow for performing DFT calculations on a benzimidazole derivative using a popular quantum chemistry software package like Gaussian.[19]
Step 1: Building the Initial Molecular Structure
The first step is to create a 3D model of your benzimidazole derivative. This can be done using a molecular builder and editor such as GaussView, Avogadro, or ChemDraw. Ensure that the initial bond lengths and angles are reasonable, as a good starting geometry can significantly speed up the optimization process.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a crucial step, as most molecular properties are dependent on the geometry.
Sample Gaussian Input File for Geometry Optimization:
Explanation of Keywords:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=4GB: Allocates 4 gigabytes of memory.
-
#p: A directive for more detailed output.
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.[19]
-
Opt: Requests a geometry optimization.[19]
-
Freq: Requests a frequency calculation after the optimization. This is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies).[19]
-
Benzimidazole Derivative Optimization: A descriptive title for your calculation.
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state), which is typical for most benzimidazole derivatives.
Step 3: Analyzing the Output
After the calculation is complete, you need to analyze the output file. Key things to check include:
-
Convergence: Ensure that the optimization has converged successfully.
-
Frequencies: Verify that there are no imaginary frequencies, confirming a minimum energy structure.
-
Optimized Geometry: Visualize the optimized structure to ensure it is chemically reasonable.
-
Energy: The final electronic energy can be used to compare the relative stabilities of different isomers or conformers.
Step 4: Calculating Molecular Properties
Once you have a reliable optimized geometry, you can proceed to calculate a wide range of molecular properties. These properties are invaluable for understanding the chemical reactivity and potential biological activity of your benzimidazole derivatives.
Key Properties and Their Significance:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[20] The HOMO-LUMO energy gap is an indicator of chemical stability.[20]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of interaction with biological receptors.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which can influence its solubility and ability to cross biological membranes.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.
-
Simulated Spectra (IR, Raman, UV-Vis): DFT can be used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra.[14] Comparing these simulated spectra with experimental data is an excellent way to validate your computational model.
Visualizing the Workflow
Caption: A typical workflow for DFT calculations on benzimidazole derivatives.
Ensuring Scientific Integrity: A Self-Validating System
To ensure the trustworthiness of your computational results, it is essential to build a self-validating system into your workflow.
-
Benchmarking Against Experiment: Whenever possible, compare your calculated results with available experimental data. For example, if the crystal structure of your benzimidazole derivative is known, you can compare your optimized geometry to the experimental bond lengths and angles.[16] Similarly, calculated IR or NMR spectra can be compared to experimental spectra.[14]
-
Understanding Limitations: Be aware of the limitations of the chosen computational method. For example, standard DFT functionals may not accurately describe certain types of chemical reactions, such as those involving significant charge transfer or excited states. In such cases, more advanced methods may be necessary.[17]
Conclusion: The Future of Benzimidazole Research is Computational
Quantum chemical calculations have become an indispensable tool in the study of benzimidazole derivatives. By providing detailed insights into their structure, electronics, and reactivity, these methods empower researchers to design and develop novel therapeutic agents more efficiently. By carefully selecting the appropriate computational methods, following a rigorous workflow, and validating the results, scientists can unlock the full potential of this remarkable class of molecules.
Hierarchy of Computational Methods
Caption: Hierarchy of quantum chemical methods by accuracy and cost.
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A Senior Application Scientist's Guide to the Definitive Purity Assessment of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate by HPLC
An objective, data-driven comparison of analytical methodologies for the purity assessment of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, designed for researchers, scientists, and drug development professionals.
In the rigorous world of pharmaceutical development, the purity of a chemical entity is not a mere metric; it is a fundamental determinant of its safety, efficacy, and viability as a drug candidate. For novel heterocyclic compounds such as this compound, establishing a robust, accurate, and precise analytical method for purity determination is a non-negotiable prerequisite. The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Consequently, any new analogue demands a meticulous and reliable purity assessment.
This guide provides an in-depth, experience-driven framework for developing and implementing a High-Performance Liquid Chromatography (HPLC) method tailored for this specific analyte. We will dissect the rationale behind critical methodological choices, present a detailed experimental protocol, and objectively compare HPLC's performance against alternative techniques, supported by representative data. The goal is to equip you with a scientifically sound, self-validating system for purity analysis that meets the stringent standards of the pharmaceutical industry.[2][3]
The Primacy of HPLC for Benzimidazole Derivatives: A Comparative Rationale
High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity analysis in pharmaceutical quality control.[4][5] Its preeminence is due to its high resolving power, sensitivity, and broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile, like our target molecule.
-
High-Performance Liquid Chromatography (HPLC): Offers unparalleled resolution to separate the main compound from structurally similar process impurities and degradation products. When coupled with a Photodiode Array (PDA) detector, it provides spectral data that can help in peak identification and purity assessment.[6]
-
Gas Chromatography (GC): Unsuitable for this analyte due to the low volatility and potential for thermal degradation of the complex benzimidazole structure.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful orthogonal technique for determining absolute purity against a certified standard without requiring reference standards for each impurity. However, it generally suffers from lower sensitivity compared to HPLC and can be complicated by signal overlap in complex mixtures.[7]
-
Thin-Layer Chromatography (TLC): An excellent, rapid tool for qualitative reaction monitoring but lacks the resolution and quantitative accuracy required for definitive purity assessment in a regulatory environment.
Given these factors, HPLC emerges as the most suitable technique, offering the optimal balance of resolution, sensitivity, and quantitative accuracy for the intended purpose.[8]
Developing a Robust, Self-Validating HPLC Method: Protocol and Scientific Justification
The following protocol is designed for immediate application, with each parameter choice grounded in established chromatographic principles and specific knowledge of benzimidazole chemistry. The aim is to create a method that is not only accurate but also rugged and reproducible.[9]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound and quantify any related impurities by reversed-phase HPLC with UV detection.
1. Instrumentation and Consumables:
-
HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Solvents: HPLC grade Acetonitrile and Water.
-
Mobile Phase Additive: Formic Acid (reagent grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Condition | Scientific Rationale |
| Stationary Phase | C18 (Octadecylsilane) | The non-polar C18 phase provides sufficient hydrophobic retention for the moderately polar benzimidazole analyte, which is a common and effective choice for such heterocyclic systems.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. The addition of 0.1% formic acid is critical; it acidifies the mobile phase to a pH of approximately 2.8.[12] This ensures that the basic nitrogen atoms on the imidazole ring are consistently protonated, leading to sharp, symmetrical peaks by preventing interactions with residual acidic silanols on the silica backbone. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic modifier due to its low viscosity and excellent UV transparency at lower wavelengths. |
| Elution Mode | Gradient | A gradient elution is employed to ensure the timely elution of late-eluting, more hydrophobic impurities while providing excellent resolution between the main analyte and any early-eluting, polar impurities. |
| Gradient Program | 0-2 min: 15% B; 2-17 min: 15% to 85% B; 17-20 min: 85% B; 20.1-25 min: 15% B (re-equilibration) | This specific gradient profile provides a shallow ramp to resolve impurities around the main peak and includes a high-organic wash step to clean the column, ensuring method robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, offering a good balance between analysis time and system backpressure.[13] |
| Column Temperature | 35 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak efficiency by lowering mobile phase viscosity. |
| Detection Wavelength | 254 nm and 280 nm (PDA: 210-400 nm) | Benzimidazole derivatives exhibit strong UV absorbance.[14][15] Monitoring at multiple wavelengths, including the typical aromatic absorbance at 254 nm, provides a robust method for detecting a wider range of potential impurities. A PDA detector allows for peak purity analysis across the full spectrum.[13] |
| Injection Volume | 5 µL | A small injection volume prevents column overload and peak distortion, ensuring accurate quantification. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner to achieve a target concentration of 100 µg/mL.
4. Data Analysis:
-
Purity Calculation: The purity is determined using the area percent method. The area of the main analyte peak is divided by the total area of all integrated peaks and multiplied by 100.
-
Validation: For full compliance, the method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection/quantitation.[16][17][18]
Visualizing the Analytical Process
A structured workflow is essential for reproducible results. The diagram below outlines the key stages of the analysis.
Caption: End-to-end workflow for HPLC purity assessment.
Performance Comparison: HPLC vs. Orthogonal Methods
To provide a clear comparison, the table below presents typical performance data for the analysis of a batch of this compound using HPLC and two alternative methods.
| Analytical Parameter | Reversed-Phase HPLC (This Method) | Quantitative NMR (qNMR) | High-Performance TLC (HPTLC) |
| Primary Application | Overall purity, detection of process-related and degradation impurities. | Absolute purity determination against a certified internal standard. | Rapid, qualitative screening. |
| Resolution | Excellent: Baseline separation of closely related impurities. | Poor to Moderate: Significant potential for signal overlap, making quantification of minor impurities difficult. | Low: Co-elution of similar impurities is common. |
| Limit of Quantitation (LOQ) | High Sensitivity (~0.05%) | Low Sensitivity (>0.5-1.0%) | Moderate Sensitivity (~0.2%) |
| Quantitative Accuracy | High (RSD < 2.0%) | Very High for main analyte (RSD < 1.0%), but poor for impurities. | Low (RSD 5-15%) |
| Throughput | High (~25 minutes per sample) | Low (~30-60 minutes per sample, including setup) | Very High (multiple samples per plate) |
| Key Advantage | The optimal balance of resolution, sensitivity, and quantitative precision for routine QC.[19] | Provides absolute purity without needing impurity standards.[7] | Speed and low cost for screening. |
| Key Limitation | Requires reference standards for definitive identification and quantification of specific impurities. | Insensitive to trace impurities and susceptible to interference from excipients or residual solvents. | Primarily qualitative or semi-quantitative. |
This data clearly illustrates that while qNMR serves as an excellent orthogonal method for confirming the absolute purity of the main component, HPLC is superior for the comprehensive profiling and quantification of trace-level impurities, which is the primary goal of a stability-indicating purity method.[20]
Logical Framework for Method Selection
The decision to select HPLC is based on a logical progression from the analytical requirements to the capabilities of the available technology.
Caption: Decision logic for selecting HPLC based on analyte properties and analytical goals.
Conclusion and Expert Recommendation
For the definitive purity assessment of this compound, the reversed-phase HPLC method detailed in this guide stands as the most robust, sensitive, and accurate approach. It is grounded in fundamental chromatographic principles and tailored to the specific chemical nature of benzimidazole derivatives. The deliberate choices of a C18 stationary phase, an acidified mobile phase, and gradient elution constitute a self-validating system designed for reproducibility and reliability. While orthogonal methods like qNMR are valuable for complementary analyses, HPLC remains the indispensable workhorse for routine quality control and stability testing in a regulated pharmaceutical environment. Adherence to this scientifically-sound methodology will ensure data integrity and build confidence in the quality of this promising chemical entity.
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Safety Operating Guide
Proper Disposal of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, a member of the benzimidazole class of compounds. While specific safety data for this exact molecule may not be readily available, a conservative approach based on the known hazards of structurally similar compounds is essential for safe laboratory practice.
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Due to their bioactive nature, it is prudent to handle all novel benzimidazole derivatives as potentially hazardous substances. This guide is designed to provide clear, actionable steps for the safe disposal of this compound, ensuring compliance with environmental regulations and promoting a culture of safety within the laboratory.
Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from related compounds. Many imidazole and benzimidazole derivatives are known to be harmful if swallowed, and some can cause skin and eye irritation or even more severe effects.[3][4][5][6] Therefore, it is imperative to treat this compound as hazardous waste.
Key Hazard Considerations:
-
Toxicity: Assume the compound is toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential for skin and eye irritation.
-
Environmental Hazard: Uncontrolled release into the environment should be prevented.
Based on these potential hazards, any waste containing this compound must be classified as hazardous chemical waste . This classification dictates that the waste cannot be disposed of in regular trash or down the drain.[7][8]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Wear safety glasses with side shields or goggles.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.[3]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7] The following table outlines the appropriate segregation for different types of waste generated from handling this compound.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired solid compound, contaminated lab supplies (e.g., weigh boats, filter paper). | A clearly labeled, sealable, and chemically compatible solid waste container. Do not use biohazard bags.[7] |
| Liquid Waste | Solutions containing the compound, solvent rinses of glassware. | A sturdy, leak-proof, and chemically compatible liquid waste container (e.g., a carboy). The container must have a secure screw-top cap.[7][10] |
| Contaminated Sharps | Needles, scalpels, or other sharp objects contaminated with the compound. | A puncture-proof sharps container specifically designated for hazardous chemical waste.[10] |
| Empty Containers | The original container of the compound. | Empty containers of acutely toxic hazardous wastes must be managed as hazardous waste. For others, they should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the label defaced before disposal as regular trash.[8][11] Given the unknown toxicity of this specific compound, it is best to treat the empty container as hazardous waste. |
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid waste into the designated solid waste container. Avoid creating dust.
-
Liquid Waste: Pour liquid waste into the designated liquid waste container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
Contaminated Labware: Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., methanol, acetone) and collect the rinsate in the liquid waste container.
-
-
Container Labeling:
-
As soon as waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)[7]
-
The concentration or percentage of the compound in the waste.
-
Any other components in the waste mixture (e.g., solvents).
-
The date the waste was first added to the container.
-
-
-
Storage:
-
All waste containers must be kept securely closed except when adding waste.[7][10]
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11]
-
Liquid waste containers must be stored in secondary containment to prevent spills.[7][10]
-
Ensure that incompatible wastes are segregated within the SAA.[7]
-
-
Final Disposal:
-
Once a waste container is full, or if you will no longer be generating that type of waste, arrange for a pickup from your institution's EHS or equivalent department.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[8]
-
Your EHS department will then arrange for the final disposal of the waste through a licensed hazardous waste disposal company.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[7]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
By adhering to these procedures, you contribute to a safe and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
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Personal protective equipment for handling Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Essential Safety and Handling Guide for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
A Senior Application Scientist's Guide to the Safe Handling of a Novel Benzimidazole Derivative
Disclaimer: This guide is based on the known hazards of structurally similar benzimidazole and imidazole derivatives due to the absence of a specific Safety Data Sheet (SDS) for this compound. All procedures should be conducted with caution, and a comprehensive risk assessment should be performed before handling this compound.
Navigating the frontier of drug discovery and development necessitates a profound respect for the chemical entities we engage with. This compound, a member of the versatile benzimidazole family, holds potential in various research applications.[1][2] This guide provides a procedural framework for its safe handling, grounded in the principles of chemical causality and established laboratory safety protocols.
Anticipated Hazard Profile
Given its chemical structure, a derivative of benzimidazole, we can anticipate a certain hazard profile. Benzimidazoles as a class can exhibit a range of biological activities and associated toxicities.[1] While some are well-tolerated, others may present risks. For instance, some benzimidazole derivatives have been associated with potential reproductive harm and liver effects.[3] Therefore, a conservative approach to handling is warranted.
Based on data from analogous compounds, this compound is likely a white to yellow crystalline powder.[4] The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[5]
Potential Health Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Chronic Effects: Long-term exposure to some benzimidazole derivatives has been linked to systemic effects; therefore, minimizing exposure is crucial.[3]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are non-negotiable for safeguarding against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect the eyes and face from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Protective Clothing | A disposable gown or a lab coat made of a low-permeability fabric | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Protocol: A Step-by-Step Approach to Safety
Adherence to a stringent operational protocol is paramount to minimizing risk.
1. Engineering Controls:
-
All handling of the solid compound should be performed within a certified chemical fume hood to control airborne dust.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Handling Procedures:
-
Before handling, visually inspect the container for any damage or leaks.
-
Wear all prescribed PPE before entering the designated handling area.
-
Carefully open the container, avoiding the creation of dust clouds.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring the dry powder directly.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Remove and properly dispose of contaminated PPE before leaving the laboratory.
The correct sequence for putting on and taking off PPE is critical to prevent self-contamination.[9][10]
Figure 2. Step-by-step workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed, and puncture-resistant containers. [11]* The label should read "Hazardous Waste" and include the full chemical name. [11]* Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. [8][12]* Never dispose of this compound down the drain. [12] By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
